Ipa-3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2-hydroxynaphthalen-1-yl)disulfanyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)23-24-20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAXLXKIAKIUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2SSC3=C(C=CC4=CC=CC=C43)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195311 | |
| Record name | Bis(2-hydroxy-1-naphthyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42521-82-4 | |
| Record name | 1,1′-Dithiobis[2-naphthalenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42521-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | IPA-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042521824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-hydroxy-1-naphthyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IPA-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPA-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XFG6MQ9G2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IPA-3 in Inhibiting Pak1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of IPA-3, a selective, allosteric inhibitor of Group I p21-activated kinases (PAKs), with a primary focus on its interaction with Pak1. This document details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations to facilitate a deeper understanding of this compound as a tool for research and potential therapeutic development.
Introduction to Pak1 and its Role in Cellular Signaling
p21-activated kinase 1 (Pak1) is a serine/threonine kinase that functions as a critical downstream effector of the Rho GTPases, Cdc42 and Rac1.[1][2] In its inactive state, Pak1 exists as an autoinhibited homodimer.[3][4] The N-terminal autoinhibitory domain (AID) of one monomer binds to the C-terminal kinase domain of the other, sterically blocking its catalytic activity.[3][5]
Upon activation by upstream signals, Cdc42 or Rac1 in their GTP-bound form bind to the p21-binding domain (PBD) within the regulatory region of Pak1.[6] This interaction induces a conformational change that disrupts the autoinhibitory dimer, leading to the autophosphorylation and activation of the kinase domain.[3][5] Activated Pak1 then phosphorylates a multitude of downstream substrates, influencing a wide array of cellular processes including cytoskeletal dynamics, cell motility, proliferation, and survival.[7][8][9] Dysregulation of Pak1 signaling is implicated in various pathologies, including cancer.[2][9]
This compound: A Novel Allosteric and Covalent Inhibitor of Pak1
This compound (Inhibitor of Pak1 Activation-3) is a non-ATP-competitive, allosteric inhibitor that specifically targets the inactive conformation of Group I PAKs.[10][11] Its unique mechanism of action confers high selectivity for PAKs over other kinases, making it a valuable tool for dissecting Pak1-specific signaling pathways.[5]
This compound's inhibitory action is a multi-faceted process that involves both allosteric modulation and covalent modification of the Pak1 regulatory domain.
-
Allosteric Binding: this compound binds to the autoinhibitory regulatory domain of Pak1.[10] This binding event stabilizes the inactive conformation of the kinase.
-
Prevention of Activator Binding: By binding to the regulatory domain, this compound physically prevents the interaction of Pak1 with its upstream activators, Cdc42 and Rac1.[10][11] This blockade is the primary mechanism by which this compound inhibits Pak1 activation.
-
Covalent Modification: A key feature of this compound's mechanism is its ability to form a covalent bond with the Pak1 regulatory domain.[10][11] This covalent interaction is mediated by the disulfide bond within the this compound molecule.[11] While the precise amino acid residue on Pak1 that is targeted by this compound has not been definitively identified in publicly available literature, it has been noted that the Pak1 regulatory domain lacks cysteine residues, suggesting a novel covalent binding mechanism that does not involve the formation of a mixed disulfide with a cysteine thiol.[10] The covalent nature of this binding contributes to the potency and duration of Pak1 inhibition.
It is crucial to note that this compound is ineffective at inhibiting Pak1 that has already been activated by Cdc42 or Rac1, highlighting its specificity for the inactive, autoinhibited conformation of the kinase.[10]
Quantitative Data on this compound Inhibition of Pak1
The potency and binding affinity of this compound for Pak1 have been characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 2.5 µM | In vitro kinase assay | [5] |
| Apparent Kd | 1.9 µM | Fluorescence Spectroscopy | [12] |
Table 1: Potency and Binding Affinity of this compound for Pak1
| Kinase Family | Selectivity | Reference |
| Group I PAKs (Pak1, Pak2, Pak3) | Inhibited | [2] |
| >200 Other Kinases | High Selectivity (minimal inhibition) | [5] |
Table 2: Kinase Selectivity Profile of this compound
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of this compound action, the following diagrams have been generated using the Graphviz DOT language.
Caption: Pak1 Activation Pathway and this compound Inhibition.
Caption: Experimental Workflow for Characterizing this compound.
Detailed Methodologies for Key Experiments
The following sections provide generalized protocols for key experiments used to characterize the inhibitory activity of this compound on Pak1. These should be adapted and optimized for specific laboratory conditions and reagents.
This assay measures the ability of this compound to inhibit the kinase activity of Pak1.
Materials:
-
Recombinant active Pak1 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
[(\gamma)-32P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM (\beta)-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or luminescence plate reader
Protocol (Radiometric):
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add recombinant Pak1 to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a master mix containing the substrate (e.g., MBP) and [(\gamma)-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [(\gamma)-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Protocol (Luminescence-based using ADP-Glo™):
-
Follow steps 1-3 as above.
-
Initiate the kinase reaction by adding a master mix containing the substrate and ATP.
-
Incubate at 30°C for the desired time.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Read the luminescence on a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
This assay directly measures the binding of this compound to the Pak1 regulatory domain in a competitive format.
Materials:
-
Recombinant Pak1 regulatory domain (RD)
-
A fluorescently labeled probe that binds to the Pak1 RD (e.g., a fluorescently tagged peptide derived from a binding partner)
-
This compound dissolved in DMSO
-
FP buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
A plate reader capable of measuring fluorescence polarization
Protocol:
-
Determine the optimal concentration of the fluorescent probe and Pak1 RD to yield a stable and significant FP signal.
-
Prepare serial dilutions of this compound in FP buffer.
-
In a 384-well plate, add the Pak1 RD and the fluorescent probe to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
The displacement of the fluorescent probe by this compound will result in a decrease in the FP signal.
-
Calculate the percentage of inhibition of binding and determine the Ki or IC50 value from the competition binding curve.
This assay assesses the ability of this compound to inhibit the interaction between Pak1 and its activator, Cdc42.
Materials:
-
Recombinant GST-tagged Cdc42
-
Recombinant Pak1
-
GTP(\gamma)S (a non-hydrolyzable GTP analog)
-
Glutathione-sepharose beads
-
Pulldown buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 10 mM MgCl2)
-
Wash buffer (pulldown buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
This compound dissolved in DMSO
-
Antibodies against Pak1 and GST for Western blotting
Protocol:
-
Load recombinant GST-Cdc42 with GTP(\gamma)S by incubating them together in the presence of EDTA, followed by the addition of excess MgCl2.
-
Incubate recombinant Pak1 with various concentrations of this compound or DMSO (vehicle control) for 30 minutes at 4°C.
-
Add the pre-incubated Pak1-IPA-3 mixture to the GTP(\gamma)S-loaded GST-Cdc42.
-
Add glutathione-sepharose beads to the mixture and incubate for 1-2 hours at 4°C with gentle rotation to allow for the pulldown of GST-Cdc42 and any interacting proteins.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Pak1 and GST (as a loading control).
-
A decrease in the amount of pulled-down Pak1 in the presence of this compound indicates inhibition of the Pak1-Cdc42 interaction.
Conclusion
This compound represents a unique and highly selective tool for the study of Pak1 signaling. Its allosteric and covalent mechanism of action, targeting the inactive conformation of the kinase, provides a distinct advantage over traditional ATP-competitive inhibitors. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound to investigate the multifaceted roles of Pak1 in health and disease. Further elucidation of the precise covalent binding site and continued exploration of its therapeutic potential are promising avenues for future research.
References
- 1. Active Cdc42 Detection Kit | Cell Signaling Technology [cellsignal.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Structure of PAK1 in an Autoinhibited Conformation Reveals a Multistage Activation Switch | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. p21‐Activated Kinase 1 (Pak1) as an Element in Functional and Dysfunctional Interplay Among the Myocardium, Adipose Tissue, and Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure of PAK1 in an autoinhibited conformation reveals a multistage activation switch - PubMed [pubmed.ncbi.nlm.nih.gov]
Ipa-3: An In-depth Technical Guide to its Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipa-3 is a well-characterized, cell-permeable, allosteric inhibitor of Group I p21-activated kinases (PAKs). It operates through a non-ATP competitive mechanism, covalently binding to the autoregulatory domain of these kinases to prevent their activation. This document provides a comprehensive overview of the known biological targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Primary Biological Targets: Group I p21-Activated Kinases (PAKs)
The principal biological targets of this compound are the members of the Group I p21-activated kinase family: PAK1, PAK2, and PAK3.[1][2] this compound demonstrates selectivity for this group over the Group II PAKs (PAK4, PAK5, and PAK6).[3]
Mechanism of Action
This compound functions as an allosteric inhibitor. Unlike ATP-competitive inhibitors that target the highly conserved kinase domain, this compound binds to the N-terminal autoregulatory domain of PAK1.[4] This binding is covalent and reversible in the presence of reducing agents. The interaction prevents the conformational changes necessary for kinase activation by upstream GTPases, such as Cdc42 and Rac1.[4][5] A critical feature of this compound is its inability to inhibit already activated PAK1.
Quantitative Inhibition Data
The following table summarizes the known half-maximal inhibitory concentrations (IC50) of this compound against its primary targets.
| Target | Assay Type | IC50 (µM) | Reference |
| PAK1 | Cell-free | 2.5 | [3] |
| PAK2 | Cellular | Active (EC50 for cell death ~5-20 µM) | [1] |
| PAK3 | Not specified | Inhibited by this compound | [1] |
Note: Specific IC50 values for PAK2 and PAK3 are not consistently reported in the literature; however, multiple sources confirm that this compound is a potent inhibitor of all Group I PAKs.
Potential Off-Target Activities
While this compound is noted for its selectivity for Group I PAKs over a panel of more than 200 other kinases, some off-target activities have been reported.
SARS-CoV-2 Endoribonuclease (nsp15)
Recent studies have identified this compound as an inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) endoribonuclease nsp15.
| Target | Assay Type | IC50 (µM) | Reference |
| SARS-CoV-2 nsp15 | FRET Assay | 6.8 |
Effects on Platelets
In human platelets, this compound has been observed to non-specifically increase the phosphorylation of several proteins, suggesting potential off-target effects in this cell type.
Signaling Pathways Modulated by this compound
By inhibiting Group I PAKs, this compound influences a multitude of downstream signaling pathways critical for cell motility, proliferation, and survival.
Upstream Activation and this compound Inhibition
The following diagram illustrates the canonical activation of PAK1 by the Rho GTPase Cdc42 and the mechanism of this compound inhibition.
Downstream Signaling Cascades
Inhibition of PAK1 by this compound disrupts the phosphorylation of numerous downstream substrates, leading to the modulation of key cellular processes.
Experimental Protocols
In Vitro PAK1 Kinase Inhibition Assay
This protocol is adapted from the methodology described in the initial characterization of this compound.
Objective: To determine the in vitro inhibitory activity of this compound on Cdc42-stimulated PAK1 kinase activity.
Materials:
-
Recombinant full-length human PAK1
-
Recombinant human Cdc42 (pre-loaded with GTPγS)
-
Myelin Basic Protein (MBP) as a substrate
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-32P]ATP
-
SDS-PAGE gels and autoradiography equipment
Procedure:
-
Prepare a reaction mixture containing recombinant PAK1 and MBP in Kinase Assay Buffer.
-
Add this compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 20 minutes at 30°C.
-
Initiate the kinase reaction by adding Cdc42-GTPγS and [γ-32P]ATP.
-
Incubate the reaction for 10-20 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated MBP by autoradiography.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Cellular Assay for PAK1 Inhibition (Western Blot)
Objective: To assess the effect of this compound on the phosphorylation of downstream PAK1 targets in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-PAK1 (Thr423), total PAK1, phospho-Cofilin (Ser3), and total Cofilin.
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate and imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound (or DMSO control) for a specified time (e.g., 1-2 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform Western blotting with the primary and secondary antibodies.
-
Detect the protein bands using a chemiluminescence imager.
-
Analyze the changes in the phosphorylation status of PAK1 and its substrates relative to the total protein levels.
Summary and Conclusion
This compound is a valuable chemical probe for studying the roles of Group I PAKs in cellular signaling. Its primary biological targets are PAK1, PAK2, and PAK3, which it inhibits through a selective, allosteric, and covalent mechanism. By preventing the activation of these kinases, this compound modulates a wide array of downstream pathways involved in critical cellular functions. While generally selective, researchers should be aware of potential off-target effects, particularly in certain cellular contexts like platelets, and the recently identified activity against SARS-CoV-2 nsp15. The provided experimental protocols offer a foundation for investigating the effects of this compound in various research settings. Further investigation into the specific IC50 values for PAK2 and PAK3, as well as broader kinome profiling, would provide an even more complete understanding of this compound's biological interactions.
References
- 1. The response to PAK1 inhibitor IPA3 distinguishes between cancer cells with mutations in BRAF and Ras oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Effects of the IPA-3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPA-3 (1,1'-dithiobis-2-naphthalenol) is a highly specific, allosteric inhibitor of p21-activated kinase 1 (PAK1).[1] By binding to the autoregulatory domain of PAK1, this compound prevents the binding of the upstream activator Cdc42, thereby inhibiting PAK1 activation.[1] PAK1 is a key signaling node involved in a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration. Its aberrant activation is implicated in various pathologies, most notably cancer, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the downstream effects of this compound, focusing on the molecular pathways it modulates. We present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this compound's mechanism of action.
Core Signaling Pathway Inhibition
This compound primarily functions by inhibiting the kinase activity of group I PAKs, with a notable selectivity for PAK1. The inhibition is non-ATP competitive, with an IC50 of 2.5 µM in cell-free assays.[1] This initial inhibitory event triggers a cascade of downstream effects, impacting numerous cellular functions.
Figure 1: Mechanism of this compound action on PAK1.
Downstream Effects of this compound
The inhibition of PAK1 by this compound leads to a variety of downstream cellular consequences, including the induction of apoptosis, inhibition of cell proliferation and migration, and modulation of the cytoskeleton and other signaling pathways.
Induction of Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines. This is evidenced by the activation of key apoptotic markers.
Quantitative Data on Apoptosis Induction:
| Cell Line | Assay | Treatment | Result | Reference |
| Various Leukemic Cell Lines | Cell Death Assay | This compound | EC50: 5 to >20 µM | [2] |
| Human Hematopoietic Cells | Caspase-3 Activation | 20 µM this compound | Increased caspase-3 activity | [2] |
| Human Hematopoietic Cells | PARP Cleavage | 20 µM this compound | Cleavage of PARP observed | [2] |
digraph "IPA-3_Apoptosis_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];"this compound" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PAK1" [fillcolor="#FFFFFF"]; "BAD" [fillcolor="#FFFFFF", label="BAD (pro-apoptotic)"]; "Caspase-3" [fillcolor="#FFFFFF"]; "PARP" [fillcolor="#FFFFFF"]; "Apoptosis" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"this compound" -> "PAK1" [arrowhead=tee, color="#EA4335"]; "PAK1" -> "BAD" [arrowhead=tee, label="Inhibition of\nphosphorylation at Ser112"]; "BAD" -> "Caspase-3" [label="Activation"]; "Caspase-3" -> "PARP" [label="Cleavage"]; "PARP" -> "Apoptosis"; }
Figure 2: this compound induced apoptotic pathway.
Inhibition of Cell Proliferation and Migration
A significant downstream effect of this compound is the inhibition of cell proliferation and migration, key hallmarks of cancer progression.
Quantitative Data on Cell Proliferation and Migration:
| Cell Line Type | Assay | This compound Concentration | Effect | Reference |
| Various Cancer Cell Lines | Cell Viability (IC50) | Varies (see table below) | Inhibition of cell growth | [3] |
| Human Hematopoietic Cells | Adhesion to Fibronectin | 20 µM | Marked decrease in adhesivity | [2] |
IC50 Values of this compound in Various Cancer Cell Lines (from GDSC Database):
| Tissue | Cell Line | IC50 (µM) |
| Lung | NCI-H23 | 3.98 |
| Lung | A549 | 4.37 |
| Breast | MDA-MB-231 | 5.62 |
| Colon | HT-29 | 6.31 |
| Skin | A375 | 7.08 |
| Prostate | PC-3 | 8.91 |
| Pancreas | PANC-1 | 9.77 |
| Ovary | OVCAR-3 | 11.22 |
| Brain | U-87 MG | 12.59 |
| Leukemia | K-562 | 14.13 |
This is a representative list. For a comprehensive dataset, please refer to the Genomics of Drug Sensitivity in Cancer (GDSC) database.[3]
Modulation of the Cytoskeleton and Adhesion
PAK1 is a master regulator of the actin cytoskeleton. By inhibiting PAK1, this compound disrupts cytoskeletal dynamics and cell adhesion. This is primarily achieved through the modulation of various downstream substrates.
Key Downstream Targets in Cytoskeletal Regulation:
-
Cofilin: A key protein in actin filament dynamics. PAK1 phosphorylates and inactivates the LIM kinases (LIMK1/2), which in turn phosphorylate and inactivate cofilin. Inhibition of PAK1 by this compound leads to the dephosphorylation and activation of cofilin, resulting in actin filament severing and disassembly. The EC50 for this compound-mediated cofilin dephosphorylation ranges from 5 to 20 µM in various leukemic cell lines.[2]
-
Filamin A (FLNa): An actin-binding protein that crosslinks actin filaments. PAK1 phosphorylates FLNa at Ser2152, which is crucial for actin cytoskeleton reorganization.[4]
-
Arp2/3 Complex: This complex is essential for the nucleation of branched actin filaments. PAK1 phosphorylates the p41-Arc (ArpC1B) subunit at Threonine 21, which is required for cell motility.[5][6]
-
Vimentin: An intermediate filament protein. PAK1 is known to phosphorylate vimentin at multiple sites, affecting its assembly and disassembly.[7][8]
-
Stathmin: A microtubule-destabilizing protein. While a known PAK1 substrate, at least one study has shown that this compound does not affect the phosphorylation of stathmin at Ser16 in leukemic cell lines.[2]
-
Merlin (NF2): A tumor suppressor protein that links the cytoskeleton to the plasma membrane. PAK1 phosphorylates Merlin at Ser518, which modulates its activity.[9]
Figure 3: this compound's impact on cytoskeletal regulators.
Inhibition of NF-κB Signaling
This compound has been shown to block the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammation, immunity, and cell survival.
Quantitative Data on NF-κB Inhibition:
While direct quantitative data for this compound's effect on NF-κB is still emerging, studies with the similarly named but distinct molecule, indole-3-propionic acid (IPA), have shown inhibition of NF-κB signaling.[10] For this compound, the blockage of NF-κB activation is considered one of the mechanisms for its suppression of hepatocellular carcinoma cell growth.[11]
Figure 4: this compound's inhibitory effect on the NF-κB pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cultured cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis
Objective: To detect changes in the expression and phosphorylation status of target proteins following this compound treatment.
Materials:
-
Cells of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for target proteins and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells in lysis buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Figure 5: General workflow for Western Blot analysis.
Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
6-well or 12-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a plate to create a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, 24 hours).
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the percentage of wound closure over time to determine the migration rate.
Conclusion
This compound serves as a valuable tool for elucidating the complex roles of PAK1 in cellular signaling. Its ability to induce apoptosis, inhibit cell proliferation and migration, and modulate the cytoskeleton highlights the therapeutic potential of targeting the PAK1 pathway. This technical guide provides a foundational understanding of the downstream effects of this compound, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their exploration of this critical signaling pathway. Further research is warranted to fully delineate the intricate network of PAK1-mediated signaling and to translate these findings into effective clinical strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. Phospho-Filamin A (Ser2152) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. p41-Arc subunit of human Arp2/3 complex is a p21-activated kinase-1-interacting substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Specific in vivo phosphorylation sites determine the assembly dynamics of vimentin intermediate filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of phosphorylation-induced changes in vimentin Intermediate Filaments by SDSL-EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stathmin Serine 16 Phosphorylation Is a Key Regulator of Cell Cycle Progression Without Activating Migration and Invasion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ipa-3: A Potent Allosteric Inhibitor of PAK1 and its Role in Regulating Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Abstract: The p21-activated kinases (PAKs) are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell motility, survival, and proliferation.[1][2] Group I PAKs, particularly PAK1, are frequently hyperactivated in numerous human cancers, making them an attractive target for therapeutic intervention.[1][3] Ipa-3 is a highly selective, non-ATP competitive allosteric inhibitor of group I PAKs. This technical guide provides an in-depth overview of the role of this compound in regulating cell proliferation, its mechanism of action, its effects on key signaling pathways, and detailed experimental protocols for its use in research settings.
Introduction to this compound
This compound (Inhibitor of PAK1 Activation-3) is a small molecule compound that has been identified as a potent and selective allosteric inhibitor of group I PAKs (PAK1, PAK2, and PAK3).[4][5] Unlike traditional kinase inhibitors that compete with ATP for binding to the active site, this compound binds to the autoregulatory domain of PAK1.[5][6] This unique mechanism of action confers high specificity for PAK1 and prevents its activation by upstream effectors like the Rho GTPases, Cdc42 and Rac.[5][7] Due to the frequent overexpression and hyperactivation of PAK1 in various cancers, this compound has emerged as a valuable tool for studying PAK1 signaling and as a potential therapeutic agent for cancer treatment.[2][3][4]
Mechanism of Action
This compound functions by covalently binding to the regulatory domain of PAK1, which prevents the conformational changes required for kinase activation.[5] This allosteric inhibition effectively blocks the interaction between PAK1 and its activators, such as Cdc42.[5] By locking PAK1 in its inactive state, this compound prevents the phosphorylation of its numerous downstream substrates that are involved in promoting cell proliferation and survival.[1][7]
Figure 1. Mechanism of this compound Action.
Regulation of Cell Proliferation by this compound
This compound has been shown to significantly inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner.[4][5] Studies have demonstrated its efficacy in hepatocellular carcinoma (HCC), hematopoietic cancers, and lung cancer.[4][8][9] The anti-proliferative effects of this compound are mediated through several mechanisms:
-
Induction of Apoptosis: this compound treatment can lead to programmed cell death. In human hematopoietic cells, this compound induces apoptosis with EC50 values ranging from 5 to over 20 µM.[8] This is often associated with the activation of caspase-3 and the cleavage of PARP.[8][10] In HCC cells, incubation with 20 µM this compound resulted in a higher percentage of apoptotic cells.[4][5]
-
Cell Cycle Arrest: By inhibiting PAK1, this compound can interfere with cell cycle progression. PAK1 is known to regulate key cell cycle proteins, and its inhibition can lead to arrest at different phases of the cell cycle, thereby preventing cell division.[2][11]
-
Inhibition of Colony Formation: this compound significantly reduces the ability of cancer cells to form colonies, indicating a loss of anchorage-independent growth, which is a hallmark of cancerous cells.[4]
Signaling Pathways Modulated by this compound
The anti-proliferative effects of this compound are a direct consequence of its ability to inhibit PAK1 and its downstream signaling pathways.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in promoting cell survival and proliferation.[4] PAK1 can activate the NF-κB pathway. This compound has been shown to block the activation of NF-κB, which contributes to its ability to suppress the growth of liver cancer cells.[4][12]
-
Raf-MAPK Pathway: The Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that drives cell proliferation.[1] PAK1 can directly phosphorylate and activate components of this pathway, including Raf-1 and MEK1.[1][2] By inhibiting PAK1, this compound can attenuate signaling through the MAPK pathway, leading to reduced cell proliferation.[1]
-
AKT Pathway: The PI3K/AKT pathway is another crucial signaling route for cell survival and growth.[2] Group I PAKs can promote tumor cell proliferation and survival through the AKT pathway.[1] Inhibition of PAKs by compounds like this compound can lead to attenuated AKT signaling.[1]
Figure 2. Key Signaling Pathways Modulated by this compound via PAK1 Inhibition.
Quantitative Data on this compound's Anti-Proliferative Effects
The efficacy of this compound varies across different cell lines. The following tables summarize key quantitative data from published studies.
Table 1: Effect of this compound on Hepatocellular Carcinoma (HCC) Cell Proliferation
| Cell Line | Type | This compound Concentration (µM) | Effect on Proliferation | Reference |
| HepG2 | Primary HCC | 10, 20 | Dose-dependent inhibition | [4],[5] |
| H2P | Primary HCC | 10, 20 | Dose-dependent inhibition | [4],[5] |
| H2M | Metastatic HCC | 10, 20 | Significant dose-dependent inhibition | [4],[5] |
| MHCC97L | Metastatic HCC | 10, 20 | Significant dose-dependent inhibition | [4],[5] |
| MIHA | Non-tumorigenic | 10, 20 | No significant difference | [4],[5] |
Table 2: IC50/EC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Duration | Reference |
| CML-T1 | Chronic Myelogenous Leukemia | EC50 | ~5 | 48h | [8] |
| JURL-MK1 | Chronic Myelogenous Leukemia | EC50 | >20 | 48h | [8] |
| K562 | Chronic Myelogenous Leukemia | EC50 | >20 | 48h | [8] |
| MOLM-7 | Acute Myeloid Leukemia | EC50 | ~10-15 | 48h | [8] |
| HL-60 | Acute Myeloid Leukemia | EC50 | ~10 | 48h | [8] |
| A549 | Lung Cancer | N/A | 5, 10, 15 | 48h | [9] |
| H1299 | Lung Cancer | N/A | 5, 10, 15 | 48h | [9] |
Note: EC50 refers to the concentration that gives half-maximal response. For lung cancer cell lines, specific IC50 values were not provided, but dose-dependent reduction in proliferation was observed at the indicated concentrations.[9]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate the effect of this compound on cell proliferation.
Figure 3. General Experimental Workflow for Assessing this compound.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells (e.g., H2M cells at 4x10³ cells/well) in a 96-well plate and allow them to adhere overnight.[13]
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control (DMSO) to determine the percentage of viable cells.
BrdU Incorporation Assay
This assay measures the rate of DNA synthesis, providing a direct assessment of cell proliferation.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
BrdU Labeling: Approximately 2-4 hours before the end of the incubation period, add BrdU (Bromodeoxyuridine) labeling solution to each well. BrdU is a thymidine analog that gets incorporated into newly synthesized DNA.
-
Fixation and Denaturation: After incubation, remove the labeling medium, and fix the cells. Denature the DNA using a fixing/denaturing solution to allow antibody access to the incorporated BrdU.
-
Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
-
Substrate Addition: Wash the wells and add the enzyme substrate. The enzyme will convert the substrate into a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader.
-
Analysis: Higher absorbance values correlate with higher rates of DNA synthesis and cell proliferation.[4][5]
Colony Formation Assay
This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
This compound Treatment: Treat the cells with this compound at various concentrations. The treatment can be continuous or for a defined period.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. Change the medium (with or without this compound) every 2-3 days.
-
Staining: Once colonies are visible, wash the wells with PBS, fix the colonies with a solution like methanol or a methanol/acetic acid mixture, and then stain with a solution such as 0.5% crystal violet.
-
Quantification: Wash away the excess stain, air dry the plates, and count the number of colonies (typically defined as clusters of >50 cells).
-
Analysis: Compare the number and size of colonies in this compound treated wells to the control wells.[4]
Conclusion
This compound is a powerful and specific tool for investigating the role of group I PAKs in cellular processes. Its ability to allosterically inhibit PAK1 activation provides a distinct advantage over less specific ATP-competitive inhibitors. Extensive research has demonstrated that this compound effectively suppresses cell proliferation in a variety of cancer models by inhibiting key pro-survival and pro-proliferative signaling pathways like NF-κB, Raf-MAPK, and AKT, and by inducing apoptosis.[1][4][5] The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting PAK1 signaling with this compound. Future studies will likely continue to unravel the full spectrum of this compound's effects and its potential application in cancer therapy.[4][5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 5. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PAK1 - Wikipedia [en.wikipedia.org]
- 12. This compound inhibits the growth of liver cancer cells by suppressing PAK1 and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Ipa-3: A Technical Guide to its Pro-Apoptotic Mechanism in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism by which Ipa-3, a selective allosteric inhibitor of p21-activated kinase 1 (PAK1), induces apoptosis in cancer cells. It consolidates key findings, quantitative data, and detailed experimental protocols to serve as a comprehensive resource for research and development in oncology.
Introduction: Targeting PAK1 in Oncology
p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as critical downstream effectors of Rho family GTPases, such as Rac1 and Cdc42.[1][2] Group I PAKs, particularly PAK1, are frequently overexpressed in a multitude of human cancers, including hepatocellular carcinoma, prostate cancer, and melanoma, where their activity is correlated with aggressive tumor behavior.[3][4] PAK1 plays a pivotal role in regulating diverse cellular processes essential for tumorigenesis, including cell cycle progression, motility, invasion, and, crucially, the suppression of apoptosis.[1][3]
This compound (Inhibitor of PAK1 Activation-3) is a highly specific, non-ATP-competitive small molecule inhibitor that targets Group I PAKs.[5] Its unique mechanism involves covalently binding to the autoregulatory domain of PAK1, preventing the kinase from being activated by its upstream GTPase partners.[6] This inhibition disrupts the pro-survival signaling network orchestrated by PAK1, thereby sensitizing cancer cells to programmed cell death, or apoptosis.
Core Mechanism: Induction of Apoptosis via PAK1 Inhibition
This compound triggers apoptosis primarily by disrupting PAK1-mediated survival pathways. In many cancer cells, active PAK1 confers resistance to apoptosis. By inhibiting PAK1, this compound effectively removes these pro-survival signals, tipping the cellular balance towards cell death. The primary mechanisms include the suppression of NF-κB activation and the induction of the intrinsic apoptotic cascade.[3][6]
The inhibition of PAK1 by this compound leads to a decrease in the phosphorylation of downstream targets that would normally promote cell survival. This disruption culminates in the activation of executioner caspases, such as caspase-3, which then cleave critical cellular substrates like PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7]
Quantitative Data Summary
The efficacy of this compound varies across different cancer cell lines, which is often correlated with their dependency on the PAK1 signaling pathway. Cells with mutations in RAS oncogenes have shown higher sensitivity to this compound compared to those with BRAF mutations.[1]
Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Assay Type |
|---|---|---|---|---|
| H2M | Hepatocellular Carcinoma | ~10-20 | 48 | MTT |
| MHCC97L | Hepatocellular Carcinoma | ~20-40 | 48 | MTT |
| HepG2 | Hepatocellular Carcinoma | >40 | 48 | MTT |
| A549 (KRAS mutant) | Lung Carcinoma | ~10 | Not Specified | Methylene Blue |
| WM1366 (NRAS mutant) | Melanoma | ~10 | Not Specified | Methylene Blue |
| SK-MEL-28 (BRAF mutant) | Melanoma | >20 | Not Specified | Methylene Blue |
Data compiled from multiple studies. Exact values can vary based on experimental conditions.[1][8]
Table 2: Summary of Apoptosis Assay Results with this compound Treatment
| Cell Line | This compound Conc. (µM) | Duration (h) | Assay | Result |
|---|---|---|---|---|
| H2M | 10 | 24 | Annexin V/7-AAD | Significant increase in early & late apoptotic cells.[3][8] |
| Multiple Lines | 20 | 48 | TUNEL Assay | Increased fraction of TUNEL-positive cells.[7] |
| CML-T1, HL-60 | 20 | 13-24 | Western Blot | Increased Cleaved PARP and Cleaved Caspase-3.[7] |
| EBC-1 | Not Specified | 48-72 | Annexin V/PI | Seven-fold increase in Annexin-V incorporation.[5] |
Key Experimental Protocols
Reproducible and rigorous experimental design is crucial for evaluating the effects of compounds like this compound. Below are detailed protocols for key assays used to characterize its pro-apoptotic activity.
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9][10][11]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000–5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions (or DMSO as a vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[11]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[11]
-
Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Western blotting is used to detect changes in the expression and post-translational modification of specific proteins, such as the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.[7][12]
Protocol:
-
Sample Preparation: Culture and treat cells with this compound for the desired time. Harvest cells and wash with ice-cold PBS.
-
Cell Lysis: Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 xg for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody (e.g., rabbit anti-cleaved caspase-3, rabbit anti-P-PAK1, or mouse anti-GAPDH as a loading control) overnight at 4°C.[8]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
This assay directly measures the enzymatic activity of the executioner caspase-3, providing a quantitative readout of apoptosis induction.
Protocol:
-
Cell Lysis: After treatment with this compound, harvest ~1-2 million cells. Lyse the cells in the provided cell lysis buffer on ice for 10 minutes. Centrifuge to pellet debris and collect the supernatant.
-
Reaction Setup: In a 96-well black plate, add 50 µL of cell lysate to 50 µL of 2X Reaction Buffer containing 10 mM DTT.
-
Substrate Addition: Add 5 µL of the 4 mM DEVD-AFC (or another fluorogenic substrate) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Analysis: The relative fluorescence units (RFU) are directly proportional to the caspase-3 activity in the sample. Compare the RFU of treated samples to the untreated control.
This flow cytometry-based method distinguishes between different cell populations: viable, early apoptotic, late apoptotic, and necrotic.[13]
Protocol:
-
Cell Preparation: Harvest cells after this compound treatment, including any floating cells in the medium.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1x10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[13]
-
References
- 1. The response to PAK1 inhibitor IPA3 distinguishes between cancer cells with mutations in BRAF and Ras oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK1 inhibitor this compound mitigates metastatic prostate cancer-induced bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Ipa-3: A Technical Guide to its Impact on Cytoskeletal Dynamics and Cell Motility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ipa-3 is a highly selective, non-ATP competitive allosteric inhibitor of Group I p21-activated kinases (PAKs), with a pronounced inhibitory effect on PAK1. By covalently binding to the autoregulatory domain of PAK1, this compound prevents its activation by upstream GTPases such as Cdc42 and Rac1. This inhibition disrupts the intricate signaling cascades that govern cytoskeletal organization and cellular movement. This technical guide provides an in-depth analysis of this compound's mechanism of action and its consequential effects on cytoskeletal dynamics and cell motility. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, oncology, and drug development who are investigating the therapeutic potential of targeting the PAK signaling axis.
Mechanism of Action of this compound
This compound exerts its inhibitory effect through a unique allosteric mechanism. Unlike many kinase inhibitors that compete with ATP for binding at the catalytic site, this compound targets the N-terminal autoregulatory domain of Group I PAKs, with a notable selectivity for PAK1.
Covalent Modification of the Autoregulatory Domain
This compound contains a disulfide bond that is critical for its activity. It covalently binds to a cysteine residue within the autoregulatory domain of inactive PAK1. This covalent modification locks the kinase in its inactive conformation, thereby preventing the conformational changes necessary for its activation.
Inhibition of Upstream Activator Binding
The binding of this compound to the autoregulatory domain sterically hinders the interaction of PAK1 with its upstream activators, the Rho GTPases Cdc42 and Rac1. By preventing this interaction, this compound effectively blocks the signal transduction cascade at a critical juncture, leading to the downstream effects on the cytoskeleton.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative data regarding the inhibitory and cellular effects of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PAK1 Kinase) | 2.5 µM | Cell-free assay | [1] |
| EC50 (Cell Death) | 5 to >20 µM | Various leukemic cells |
Table 1: Inhibitory Potency of this compound
| Parameter | Observation | Cell Line | Reference |
| PAK1 Phosphorylation (p-PAK1) | Dose-dependent reduction | H2M (HCC cells) | |
| JNK Phosphorylation (p-JNK) | Reduced | H2M (HCC cells) | |
| p38 Phosphorylation (p-p38) | Reduced | Mabs and C2C12 | [2] |
| Cell Proliferation | Inhibited | HCFs |
Table 2: Cellular Effects of this compound on Signaling and Proliferation
| Parameter | Observation | Cell Line | Reference |
| Wound Healing | Inhibition of IL-1β–induced migration | A549 | [3] |
| Transwell Migration | Inhibition of IL-1β–induced migration | A549 | [3] |
| Lamellipodia Formation | Blocked | Breast cancer | |
| Membrane Ruffling | Reversibly inhibited | MEFs |
Table 3: Effects of this compound on Cell Motility and Cytoskeletal Structures
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound, leading to altered cytoskeletal dynamics.
Caption: this compound inhibits PAK1 activation, affecting cytoskeletal regulators.
Experimental Workflow: Wound Healing Assay
This diagram outlines the typical workflow for assessing cell migration using a wound healing (scratch) assay in the presence of this compound.
Caption: Workflow for a wound healing (scratch) assay with this compound treatment.
Detailed Experimental Protocols
In Vitro PAK1 Kinase Assay
This assay measures the ability of this compound to inhibit the kinase activity of PAK1 in a cell-free system.
Materials:
-
Recombinant active PAK1 enzyme
-
PAK1 substrate (e.g., a generic kinase substrate like myelin basic protein (MBP) or a specific peptide substrate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
DTT
-
Stop solution (e.g., 75 mM H₃PO₄)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, DTT, and the PAK1 substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding recombinant PAK1 enzyme.
-
Pre-incubate for 10-15 minutes at room temperature to allow this compound to bind to the enzyme.
-
Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with phosphoric acid (e.g., 0.75% H₃PO₄) to remove unincorporated ATP.
-
Wash with acetone and let it air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on collective cell migration.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound (dissolved in DMSO)
-
Multi-well culture plates (e.g., 24-well plates)
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Once the cells are confluent, gently create a straight scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS or serum-free medium to remove detached cells and debris.
-
Replace the medium with fresh low-serum medium containing the desired concentration of this compound or DMSO as a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate under standard cell culture conditions.
-
Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).
-
Quantify the wound closure by measuring the change in the width or area of the scratch over time using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure or the migration rate.
Immunofluorescence Staining of the Actin Cytoskeleton
This protocol allows for the visualization of changes in the actin cytoskeleton organization upon this compound treatment.
Materials:
-
Cells cultured on glass coverslips
-
This compound (dissolved in DMSO)
-
Paraformaldehyde (PFA) solution (e.g., 4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips and allow them to adhere and grow.
-
Treat the cells with the desired concentration of this compound or DMSO for the specified time.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30-60 minutes.
-
Incubate the cells with fluorescently-labeled phalloidin (diluted in blocking buffer) for 20-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
Conclusion
This compound serves as a powerful pharmacological tool for investigating the roles of Group I PAKs in cytoskeletal regulation and cell motility. Its allosteric mechanism of action provides a high degree of selectivity, making it invaluable for dissecting the specific contributions of PAK1 to these cellular processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the intricate relationship between PAK signaling and the dynamic architecture of the cytoskeleton. A deeper understanding of these pathways holds significant promise for the development of novel therapeutic strategies targeting diseases characterized by aberrant cell migration, such as cancer metastasis.
References
Investigating the Neuroprotective Effects of Ipa-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipa-3, a non-ATP-competitive allosteric inhibitor of p21-activated kinase 1 (PAK1), has emerged as a promising small molecule with therapeutic potential beyond its initial exploration in oncology. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, focusing on its mechanism of action, preclinical evidence in models of acute brain injury, and detailed experimental protocols for its investigation. By inhibiting PAK1, a key signaling node involved in cytoskeletal dynamics, cell survival, and inflammation, this compound offers a targeted approach to mitigate the secondary injury cascades that exacerbate neuronal damage following traumatic brain injury (TBI) and cerebral ischemia. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic utility of this compound in the context of neurodegenerative and acute neurological conditions.
Core Mechanism of Action: PAK1 Inhibition
This compound exerts its biological effects through the specific inhibition of Group I p21-activated kinases, with a notable potency for PAK1. Unlike ATP-competitive inhibitors, this compound binds to the autoregulatory domain of PAK1, preventing its release from the inactive conformation and subsequent activation. PAK1 is a downstream effector of the Rho GTPases Rac and Cdc42 and plays a crucial role in a multitude of cellular processes. In the central nervous system, PAK1 signaling is implicated in neuronal migration, dendritic spine morphology, and synaptic plasticity. However, its overactivation following neuronal injury can contribute to pathological processes.
The neuroprotective mechanism of this compound is primarily attributed to its ability to modulate the downstream signaling pathways of PAK1 that are activated during the secondary injury phase of acute brain trauma. This includes the attenuation of neuroinflammation, reduction of apoptosis, and maintenance of blood-brain barrier integrity.
Preclinical Evidence of Neuroprotection
Studies utilizing animal models of traumatic brain injury (TBI) and spinal cord injury (SCI) have provided compelling evidence for the neuroprotective efficacy of this compound.
In Vivo Traumatic Brain Injury Model
In a mouse model of TBI induced by the weight-drop method, a single intraperitoneal administration of this compound immediately following injury demonstrated significant neuroprotective effects.[1][2] Treatment with this compound led to a marked reduction in the neurological severity score (NSS) and an improvement in motor function as assessed by the grip test score.[1] Furthermore, this compound administration was shown to decrease brain water content, indicating a reduction in cerebral edema, and to lessen the permeability of the blood-brain barrier.[1]
Mechanistically, these beneficial outcomes were associated with a significant decrease in the phosphorylation of PAK1 (p-PAK1) and a reduction in the levels of cleaved caspase-3, a key executioner of apoptosis.[1] The number of apoptotic cells at the injury site was also notably diminished in this compound treated animals.[1]
In Vivo Spinal Cord Injury Model
Similar neuroprotective effects have been observed in a mouse model of SCI. Intraperitoneal injection of this compound (3.5 mg/kg) following injury resulted in improved locomotor recovery, as evaluated by the Basso Mouse Scale (BMS).[2] This functional improvement was accompanied by a reduction in spinal cord water content and Evans blue extravasation, indicating a preservation of the blood-spinal cord barrier.[2] At the molecular level, this compound treatment was associated with decreased expression of p-PAK1, cleaved caspase-3, matrix metalloproteinase-2 (MMP-2), and MMP-9.[2] Additionally, a significant reduction in the pro-inflammatory cytokines TNF-α and IL-1β was observed in the spinal cord tissue of this compound treated mice.[2]
Quantitative Data on the Neuroprotective Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.
| In Vivo Model | Parameter Assessed | Treatment Group | Result | Reference |
| Mouse TBI | Neurological Severity Score (NSS) | This compound | Significantly reduced | [1] |
| Mouse TBI | Grip Test Score | This compound | Significantly increased | [1] |
| Mouse TBI | Brain Water Content | This compound | Significantly reduced | [1] |
| Mouse TBI | Blood-Brain Barrier Permeability | This compound | Significantly reduced | [1] |
| Mouse TBI | p-PAK1 Protein Level | This compound | Significantly reduced | [1] |
| Mouse TBI | Cleaved Caspase-3 Level | This compound | Significantly reduced | [1] |
| Mouse TBI | Number of Apoptotic Cells | This compound | Significantly reduced | [1] |
| Mouse SCI | Basso Mouse Scale (BMS) Score | This compound (3.5 mg/kg, i.p.) | Improved locomotor recovery | [2] |
| Mouse SCI | Spinal Cord Water Content | This compound | Reduced | [2] |
| Mouse SCI | Evans Blue Extravasation | This compound | Reduced | [2] |
| Mouse SCI | p-PAK1 Expression | This compound | Decreased | [2] |
| Mouse SCI | MMP-2 Expression | This compound | Decreased | [2] |
| Mouse SCI | MMP-9 Expression | This compound | Decreased | [2] |
| Mouse SCI | Cleaved Caspase-3 Expression | This compound | Decreased | [2] |
| Mouse SCI | TNF-α Level | This compound | Decreased | [2] |
| Mouse SCI | IL-1β Level | This compound | Decreased | [2] |
| Mouse SCI | TUNEL-positive Cells | This compound | Reduced | [2] |
Signaling Pathways Modulated by this compound in Neuroprotection
The neuroprotective effects of this compound are mediated through the modulation of several downstream signaling pathways of PAK1.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the neuroprotective effects of this compound.
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons
This protocol simulates ischemic conditions in vitro.
Materials:
-
Primary cortical neurons (e.g., from embryonic E18 rats or mice)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-L-lysine coated culture plates
-
Glucose-free DMEM or Earle's Balanced Salt Solution (EBSS)
-
Hypoxic chamber (e.g., 95% N₂, 5% CO₂)
-
This compound (Tocris Bioscience or equivalent)
-
Reagents for cell viability assays (MTT, LDH)
Procedure:
-
Primary Neuron Culture: Isolate and culture primary cortical neurons on poly-L-lysine coated plates in Neurobasal medium. Allow neurons to mature for at least 7 days in vitro.[3]
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute this compound to the desired final concentrations in the culture medium. It is recommended to perform a dose-response curve (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
Oxygen-Glucose Deprivation:
-
Wash the neuronal cultures twice with pre-warmed, glucose-free EBSS.[3]
-
Replace the medium with glucose-free EBSS and place the cultures in a hypoxic chamber at 37°C for a defined period (e.g., 60-120 minutes).[3]
-
Control cultures should be incubated in glucose-containing EBSS under normoxic conditions.
-
-
Reoxygenation:
-
Remove the cultures from the hypoxic chamber and replace the glucose-free EBSS with the original pre-conditioned Neurobasal medium containing the respective concentrations of this compound or vehicle (DMSO).
-
Return the cultures to a standard cell culture incubator (37°C, 5% CO₂) for a reperfusion period (e.g., 24 hours).
-
-
Assessment of Neuroprotection:
-
Cell Viability: Perform MTT or LDH assays according to the manufacturer's instructions to quantify neuronal viability.
-
Apoptosis: Conduct a TUNEL assay to visualize and quantify apoptotic cells.
-
Protein Analysis: Harvest cell lysates for Western blot analysis of key signaling proteins.
-
In Vivo Model: Traumatic Brain Injury (TBI) in Mice
This protocol describes the induction and assessment of TBI in a mouse model.
References
- 1. Inhibition of p21-activated kinase 1 by this compound attenuates secondary injury after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Primary Cortical Neuronal Culture and Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Modeling [bio-protocol.org]
The Function of Ipa-3 as a Non-ATP-Competitive Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipa-3 (Inhibitor of PAK1 Activation 3) is a well-characterized small molecule that acts as a potent and selective allosteric inhibitor of Group I p21-activated kinases (PAKs).[1][2][3] Unlike traditional kinase inhibitors that compete with ATP for binding to the catalytic site, this compound employs a non-ATP-competitive mechanism, offering a high degree of selectivity.[1][2][4] This technical guide provides an in-depth overview of the core function of this compound, its mechanism of action, and its effects on cellular signaling pathways, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: Non-ATP-Competitive Allosteric Inhibition
This compound functions as a non-ATP-competitive inhibitor of PAK1 by covalently binding to its regulatory domain.[2][5] This allosteric mechanism of action is a key feature that distinguishes this compound from many other kinase inhibitors. The binding of this compound to the regulatory domain of PAK1 prevents the interaction with its upstream activator, the GTPase Cdc42.[2][5] This disruption of the PAK1-Cdc42 interaction is crucial for inhibiting the subsequent activation of PAK1.[2][5]
The inhibitory action of this compound is dependent on its disulfide bond, and its effect can be reversed by reducing agents such as dithiothreitol (DTT).[4] this compound has been shown to be highly selective for Group I PAKs (PAK1, PAK2, and PAK3) and does not significantly inhibit Group II PAKs (PAK4, PAK5, and PAK6) or a wide range of other kinases.[1][4]
Quantitative Data
The following table summarizes the key quantitative data for this compound's inhibitory activity against PAK1.
| Parameter | Value | Description | Reference(s) |
| IC50 | 2.5 µM | The half maximal inhibitory concentration of this compound against PAK1 in a cell-free kinase assay. | [1][2][3][4] |
| Apparent Kd | 1.92 ± 0.2 μM | The apparent dissociation constant for the binding of this compound to full-length PAK1. | [5] |
| Apparent Kd (Regulatory Domain) | 0.1 ± 0.01 μM | The apparent dissociation constant for the binding of this compound to the isolated regulatory domain of PAK1. | [5] |
Signaling Pathways and Cellular Effects
This compound's inhibition of PAK1 has significant downstream effects on various signaling pathways, impacting cellular processes such as proliferation, migration, and apoptosis.
PAK1 Signaling Pathway Inhibition by this compound
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits PAK1 by binding to its regulatory domain, preventing Cdc42-mediated activation and downstream signaling.
This compound has been shown to suppress the PAK1/JNK/paxillin signaling pathway, which is involved in cell migration.[6] Furthermore, this compound can block the activation of NF-κB, a key transcription factor in cell proliferation and survival.[6] Consequently, treatment with this compound leads to the inhibition of cancer cell growth, migration, and the induction of apoptosis.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
In Vitro PAK1 Kinase Assay
This assay measures the ability of this compound to inhibit the kinase activity of PAK1 in a cell-free system.
Materials:
-
Recombinant active PAK1
-
Myelin Basic Protein (MBP) as a substrate
-
Cdc42 (pre-loaded with GTPγS)
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
[γ-³²P]ATP
-
SDS-PAGE gels and autoradiography equipment
Procedure:
-
Prepare a reaction mixture containing recombinant PAK1 (e.g., 150 nM final concentration) and MBP (e.g., 8.3 µM final concentration) in kinase assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 20 minutes at 4°C.
-
Add Cdc42-GTPγS (e.g., 3.2 µM final concentration) to the mixture and pre-equilibrate for 10 minutes at 30°C to activate PAK1.
-
Initiate the kinase reaction by adding ATP (e.g., to a final concentration of 30 µM) containing [γ-³²P]ATP.
-
Incubate the reaction for 10 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated MBP by autoradiography and quantify the band intensities to determine the IC50 of this compound.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of this compound on the viability and proliferation of cells.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM to 50 µM) or DMSO (vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Transwell Migration Assay
This assay evaluates the effect of this compound on the migratory capacity of cells towards a chemoattractant.
Materials:
-
Cells of interest
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Pre-treat cells with a non-lethal concentration of this compound or DMSO for a specified time (e.g., 2-6 hours).
-
Resuspend the pre-treated cells in serum-free medium.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Seed the this compound-treated or control cells into the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Compare the number of migrated cells between this compound-treated and control groups.
Experimental Workflow Visualization
The following diagram provides a general workflow for investigating the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. youtube.com [youtube.com]
- 4. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | PAK | TargetMol [targetmol.com]
- 6. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Covalent Inhibition of Pak1 by Ipa-3: A Technical Guide to its Allosteric Binding Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the covalent binding of Ipa-3 to the p21-activated kinase 1 (Pak1) regulatory domain. This compound is a highly selective, non-ATP-competitive allosteric inhibitor of group I Paks (Pak1, Pak2, and Pak3), which are crucial signaling nodes in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival.[1][2][3] Dysregulation of Pak1 activity is implicated in numerous pathologies, most notably cancer, making it a compelling target for therapeutic intervention.[4][5]
This compound presents a unique mechanism of action by covalently binding to the autoinhibitory regulatory domain of Pak1, thereby preventing its activation by upstream effectors like Cdc42 and Rac GTPases.[1][6][7] This guide will detail the quantitative aspects of this interaction, provide comprehensive experimental protocols for its characterization, and illustrate the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The interaction between this compound and Pak1 has been characterized by several key quantitative parameters that underscore the potency and nature of the binding.
| Parameter | Value | Protein | Assay Condition | Reference |
| IC50 | 2.5 µM | Pak1 | Cell-free kinase assay | [8][9][10] |
| Apparent Kd | 1.9 µM | Pak1 Regulatory Domain | Intrinsic Tryptophan Fluorescence | [9] |
Mechanism of Action: Allosteric and Covalent Inhibition
Pak1 exists in an inactive, autoinhibited conformation where the N-terminal regulatory domain binds to and occludes the C-terminal catalytic domain.[6] Activation occurs upon the binding of GTP-bound Cdc42 or Rac to the p21-binding domain (PBD) within the regulatory region, which induces a conformational change that releases the catalytic domain.[1]
This compound circumvents the highly conserved ATP-binding pocket targeted by most kinase inhibitors. Instead, it covalently modifies the regulatory domain of Pak1.[1][7] This covalent adduction physically blocks the binding of Cdc42, thereby locking Pak1 in its inactive state.[1][8] A critical feature of this compound's action is its specificity for the inactive conformation of Pak1; it does not bind to or inhibit pre-activated Pak1.[1][6][9] The inhibitory action of this compound is reversible in the presence of reducing agents like dithiothreitol (DTT), indicating that a disulfide bond is crucial for its covalent interaction with Pak1.[8]
Pak1 Signaling and this compound Inhibition Pathway
The following diagram illustrates the canonical activation pathway of Pak1 and the point of intervention by this compound.
Caption: Pak1 activation by Rac/Cdc42 and its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the covalent binding of this compound to the Pak1 regulatory domain.
Intrinsic Tryptophan Fluorescence Spectroscopy
This assay is used to monitor the binding of this compound to Pak1 in real-time by measuring changes in the intrinsic fluorescence of tryptophan residues within the protein upon ligand binding.
Objective: To determine the binding affinity (Kd) of this compound for the Pak1 regulatory domain.
Materials:
-
Purified full-length Pak1 or Pak1 regulatory domain (RD) fragment.
-
This compound stock solution (e.g., in DMSO).
-
Assay buffer (e.g., Kinase buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 0.2 mM DTT). Note: For studying the covalent interaction, DTT might be omitted.
-
Fluorometer.
Protocol:
-
Dilute the purified Pak1 or Pak1-RD to a final concentration of approximately 0.1-1 µM in the assay buffer.
-
Place the protein solution in a quartz cuvette.
-
Set the fluorometer with an excitation wavelength of 280 nm and an emission wavelength of 340 nm.
-
Record the baseline fluorescence of the protein solution.
-
Add increasing concentrations of this compound to the cuvette, allowing the reaction to equilibrate for a set time (e.g., 2-5 minutes) after each addition.
-
Record the fluorescence intensity after each titration point.
-
Correct the fluorescence values for dilution and inner filter effects if necessary.
-
Plot the change in fluorescence (ΔF) against the this compound concentration.
-
Fit the data to a one-site binding equation to determine the apparent dissociation constant (Kd).
Radiolabeled this compound Covalent Binding Assay
This assay provides direct evidence of covalent binding by measuring the amount of radiolabeled this compound that remains associated with Pak1 after denaturation.
Objective: To demonstrate the covalent and specific binding of this compound to Pak1.
Materials:
-
Purified inactive Pak1 protein.
-
[14C]-labeled this compound.
-
Kinase buffer (as described above).
-
Acetone (ice-cold).
-
2% SDS solution.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Incubate purified Pak1 (e.g., 1 µg) with a known concentration of [14C]-Ipa-3 (e.g., 10 µM) in kinase buffer.[1]
-
Incubate the reaction at 30°C for 1 hour to allow for covalent bond formation.[1]
-
To separate covalently bound from free [14C]-Ipa-3, precipitate the protein by adding 10 volumes of ice-cold acetone.[1]
-
Incubate at -20°C for at least 1 hour to ensure complete precipitation.[1]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein.
-
Carefully remove the supernatant containing the free [14C]-Ipa-3.
-
Wash the pellet with cold acetone to remove any remaining unbound ligand.
-
Resuspend the protein pellet in 2% SDS solution.[1]
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Include control reactions with other proteins (e.g., BSA) to assess specificity.[1]
In Vitro Pak1 Kinase Assay
This assay measures the enzymatic activity of Pak1 and is used to determine the inhibitory effect of this compound on Pak1 activation.
Objective: To quantify the inhibition of Cdc42-mediated Pak1 activation by this compound.
Materials:
-
Purified, inactive full-length Pak1.
-
Purified, constitutively active Cdc42 (e.g., Cdc42-GTPγS).
-
Myelin Basic Protein (MBP) as a substrate.
-
This compound.
-
Kinase buffer.
-
[γ-32P]ATP.
-
SDS-PAGE loading buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Phosphorimager or autoradiography film.
Protocol:
-
Pre-incubate purified Pak1 with or without varying concentrations of this compound in kinase buffer for 20 minutes on ice.
-
Initiate the activation of Pak1 by adding Cdc42-GTPγS and incubate for 10 minutes at 30°C.
-
Start the kinase reaction by adding MBP and [γ-32P]ATP.
-
Allow the reaction to proceed for 10-20 minutes at 30°C.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated MBP.
-
Quantify the band intensities to determine the extent of inhibition.
Experimental Workflow for Characterizing this compound-Pak1 Interaction
The following diagram outlines the logical flow of experiments to fully characterize the interaction between this compound and Pak1.
References
- 1. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK1 AS A THERAPEUTIC TARGET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.jp [promega.jp]
- 4. biorxiv.org [biorxiv.org]
- 5. Association of PI-3 Kinase with PAK1 Leads to Actin Phosphorylation and Cytoskeletal Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro kinase assay [protocols.io]
- 8. Arp2/3-dependent endocytosis ensures Cdc42 oscillations by removing Pak1-mediated negative feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PAK1 Kinase Enzyme System [promega.com]
- 10. researchgate.net [researchgate.net]
Ipa-3's selectivity for group I PAKs over group II PAKs
An In-depth Technical Guide to the Selectivity of IPA-3 for Group I PAKs
Introduction
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that serve as critical effectors for the Rho family of small GTPases, particularly Cdc42 and Rac.[1][2] These kinases are key regulators of numerous cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation.[1][3] The six PAK isoforms in mammals are categorized into two groups based on sequence and structural homology.[4][5] Group I consists of PAK1, PAK2, and PAK3, while Group II includes PAK4, PAK5, and PAK6.[3][5]
Given their central role in signaling pathways often dysregulated in diseases like cancer, there is significant interest in developing specific inhibitors for different PAK groups.[1][5] this compound (2,2'-Dihydroxy-1,1'-dinaphthyldisulfide) has been identified as a potent, allosteric inhibitor that demonstrates remarkable selectivity for Group I PAKs over Group II PAKs.[6] This guide provides a detailed technical overview of this compound's selectivity, mechanism of action, and the experimental protocols used to characterize its activity.
Mechanism of Action: Allosteric and Covalent Inhibition
Unlike many kinase inhibitors that compete with ATP for binding in the highly conserved catalytic domain, this compound employs a non-ATP-competitive, allosteric mechanism.[6][7][8] Its mode of action confers a high degree of selectivity.[9]
Key features of this compound's mechanism include:
-
Covalent Binding : this compound contains a disulfide bond that is critical for its activity.[7][8] It forms a covalent bond with the regulatory domain of PAK1.[6][10] This interaction is reversible in the presence of reducing agents like dithiothreitol (DTT).[7][8]
-
Targeting the Autoregulatory Domain : The inhibitor binds directly to the autoregulatory domain of inactive PAK1.[10][11] This region is less conserved across the kinome compared to the ATP-binding pocket, forming the basis for this compound's selectivity.
-
Inhibition of Activation : By binding to the regulatory domain, this compound sterically hinders the binding of the upstream GTPase activator, Cdc42.[6][10] This prevents the conformational changes required for kinase activation and autophosphorylation at key sites like Threonine-423.[6][8][9]
-
Conformation-Specific Action : this compound is highly specific for the inactive conformation of PAK1. It does not bind to or inhibit PAK1 that has already been pre-activated by Cdc42.[8][10]
Caption: Mechanism of this compound action on PAK1.
Quantitative Selectivity Profile
This compound exhibits strong selectivity for Group I PAKs, with a well-characterized inhibitory concentration for PAK1. In contrast, it shows no significant activity against Group II PAKs.
| Kinase Target | Group | IC50 Value | Citation(s) |
| PAK1 | I | 2.5 µM | [6][7][8] |
| PAK2 | I | Not specified | |
| PAK3 | I | Not specified | |
| PAK4 | II | No inhibition observed | [6][7][8] |
| PAK5 | II | No inhibition observed | [6][7][8] |
| PAK6 | II | No inhibition observed | [6][7][8] |
Note: While this compound is broadly described as a Group I PAK inhibitor, specific IC50 values for PAK2 and PAK3 are not consistently reported in the literature under conditions directly comparable to PAK1. The primary characterization has focused on PAK1.
Differential Signaling Pathways: Group I vs. Group II PAKs
The selectivity of this compound is crucial for dissecting the distinct roles of the two PAK groups. Group I and Group II PAKs are activated by different upstream signals and regulate overlapping yet distinct downstream pathways.
Group I PAK Signaling: Group I PAKs (PAK1-3) are activated by both Rac and Cdc42.[12] They play a significant role in regulating the actin cytoskeleton, cell motility, and proliferative signaling cascades such as the MAPK/Erk pathway.[2][3] A canonical pathway involves the phosphorylation of LIM Kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[3]
References
- 1. onesearch.library.rice.edu [onesearch.library.rice.edu]
- 2. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAK Signaling in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Group II p21-activated kinases as therapeutic targets in gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PAK | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of the Ipa-3 Disulfide Bond in its Allosteric Inhibition of PAK1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ipa-3, a highly selective, non-ATP competitive inhibitor of p21-activated kinase 1 (PAK1), represents a significant tool in the study of PAK1-mediated signaling pathways and a potential starting point for the development of novel therapeutics. A unique structural feature of this compound is its disulfide bond, which is fundamental to its inhibitory mechanism. This technical guide provides a comprehensive overview of the pivotal role of this disulfide bond in the covalent, allosteric inhibition of PAK1 by this compound. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key effectors of the Rho GTPases, Rac1 and Cdc42.[1] Among the six identified isoforms, PAK1 is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1] Dysregulation of PAK1 activity has been implicated in a variety of diseases, most notably in cancer, where it is often overexpressed and associated with a more aggressive tumor phenotype.[2] This has made PAK1 an attractive target for therapeutic intervention.
This compound (Inhibitor of PAK1 Activation-3) has emerged as a valuable chemical probe to investigate the physiological and pathological roles of PAK1.[3] Unlike the majority of kinase inhibitors that target the highly conserved ATP-binding pocket, this compound functions through a unique allosteric mechanism.[3] It covalently binds to the autoregulatory domain of PAK1, preventing its activation by upstream effectors like Cdc42.[2][4] Central to this covalent interaction and the overall inhibitory activity of this compound is its inherent disulfide bond.[3][5] This guide will delve into the specifics of this mechanism, presenting the evidence that underscores the indispensable nature of the disulfide linkage for this compound's biological function.
Quantitative Data on this compound Inhibitory Activity
The inhibitory potency of this compound has been quantified through various in vitro and cell-based assays. The following table summarizes key quantitative data, highlighting the concentration-dependent effects of this compound on PAK1 activity and cellular processes.
| Parameter | Value | Cell Line/System | Notes | Reference(s) |
| IC50 (PAK1 inhibition) | 2.5 µM | In vitro kinase assay | Non-ATP competitive inhibition. | [3] |
| Apparent Kd (binding to PAK1 regulatory domain) | 1.9 µM | In vitro binding assay | Measures the affinity of this compound for the isolated PAK1 autoregulatory domain. | |
| IC50 (Cell Proliferation) | ~21 µM (day 2) | H2M (Hepatocellular Carcinoma) | Demonstrates the cytotoxic effect of this compound on cancer cells. | |
| IC50 (Cell Proliferation) | ~28 µM (day 1) | H2M (Hepatocellular Carcinoma) | ||
| EC50 (Cofilin dephosphorylation) | 5 - >20 µM | Various human leukemic cell lines | Cofilin is a downstream effector of PAK1; its dephosphorylation indicates PAK1 inhibition. | [6] |
| EC50 (Induction of cell death) | 5 - >20 µM | Various human leukemic cell lines | Correlates with the inhibition of PAK1 activity. | [6] |
The Disulfide Bond: The Linchpin of this compound's Covalent Mechanism
The inhibitory activity of this compound is intrinsically linked to its disulfide bond. This bond acts as a reactive "warhead," enabling the molecule to form a covalent adduct with a cysteine residue within the regulatory domain of PAK1.[2] This covalent interaction locks PAK1 in an inactive conformation, preventing the conformational changes required for its activation.
The structurally similar but inactive compound, PIR3.5, which lacks the key reactive moiety, serves as a negative control in many this compound studies, further highlighting the specificity of the interaction mediated by the disulfide bond.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound and the role of its disulfide bond.
In Vitro PAK1 Kinase Assay
This assay measures the ability of this compound to inhibit the kinase activity of PAK1, either through autophosphorylation or the phosphorylation of an exogenous substrate.
Materials:
-
Recombinant PAK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
DMSO (vehicle control)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 0.2 mM DTT)
-
Cdc42-GTPγS (for PAK1 activation)
-
[γ-³²P]ATP
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or autoradiography film
Protocol:
-
Pre-incubate recombinant PAK1 (e.g., 150 nM) with the desired concentrations of this compound or DMSO in kinase buffer for 20 minutes at 4°C. Myelin Basic Protein (MBP, e.g., 8.3 µM) can be included in this pre-incubation step.[3][5]
-
To activate PAK1, add Cdc42-GTPγS (e.g., 3.2 µM) and pre-equilibrate the reaction for 10 minutes at 30°C.[3][5]
-
Initiate the kinase reaction by adding ATP (e.g., to a final concentration of 30 µM) containing [γ-³²P]ATP.[3][5]
-
Incubate the reaction for 10-20 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated MBP or autophosphorylated PAK1 using a phosphorimager or by autoradiography.
-
Quantify the band intensities to determine the extent of inhibition by this compound.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest (e.g., H2M hepatocellular carcinoma cells)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a desired density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.[6]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for a further 4 hours or overnight at 37°C in a humidified incubator.[6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects apoptosis in cells treated with this compound by identifying the externalization of phosphatidylserine.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V binding buffer (typically provided with the kit)
-
Flow cytometer
Protocol:
-
Treat cells with the desired concentrations of this compound or DMSO for the specified time.
-
Harvest the cells (including any floating cells) and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).[8]
Cdc42-PAK1 Binding Assay
This assay determines the ability of this compound to disrupt the interaction between Cdc42 and the PAK1 regulatory domain.
Materials:
-
GST-tagged PAK1 regulatory domain (GST-RD) immobilized on glutathione-Sepharose beads
-
Recombinant Cdc42 loaded with GTPγS
-
This compound
-
PIR3.5 (inactive control)
-
Binding buffer
-
Wash buffer
-
SDS-PAGE apparatus and reagents
-
Anti-Cdc42 antibody for Western blotting
Protocol:
-
Incubate the GST-RD beads with soluble Cdc42-GTPγS in the absence or presence of increasing concentrations of this compound or PIR3.5.[2]
-
After incubation, wash the beads extensively with wash buffer to remove unbound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Cdc42 antibody to detect the amount of Cdc42 that was pulled down with the GST-RD.
-
A decrease in the amount of bound Cdc42 in the presence of this compound indicates inhibition of the interaction.[2]
Visualizing the Mechanism and Pathways
Graphviz diagrams are provided below to illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | PAK | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for IPA-3 Treatment in In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
IPA-3 (Inhibitor of p21-activated kinase 1) is a highly selective, non-ATP-competitive allosteric inhibitor of Group I p21-activated kinases (PAKs), with a particularly strong inhibitory effect on PAK1. PAK1 is a serine/threonine kinase that acts as a critical downstream effector of small Rho GTPases, such as Cdc42 and Rac1. The PAK1 signaling pathway is implicated in a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, survival, and angiogenesis. Upregulation and hyperactivation of PAK1 have been observed in numerous human cancers, making it a compelling target for therapeutic intervention.
This compound exerts its inhibitory effect by covalently binding to the regulatory domain of PAK1, which prevents the binding of the upstream activator Cdc42 and subsequent autophosphorylation and activation. This targeted inhibition has been shown to suppress cancer cell growth, induce apoptosis, and reduce cell migration and invasion in various cancer models. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vitro cell culture experiments.
Data Presentation
This compound Efficacy Across Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 value for this compound can vary depending on the cell line, incubation time, and the specific assay used. Below is a summary of reported IC50 values for this compound in several cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| PC-3 | Prostate Cancer | ~5-15 | |
| DU145 | Prostate Cancer | ~10-20 | |
| LNCaP | Prostate Cancer | > 25 | Often more resistant |
| IGR39 | Melanoma | ~2.5-10 | Ras-mutated, highly sensitive |
| WM2664 | Melanoma | ~5-15 | Ras-mutated, sensitive |
| A375 | Melanoma | > 20 | BRAF-mutated, more resistant |
| HCT116 | Colon Carcinoma | ~5-15 | KRAS-mutated, sensitive |
| SW480 | Colon Carcinoma | ~10-20 | KRAS-mutated, sensitive |
| HT29 | Colon Carcinoma | > 20 | BRAF-mutated, more resistant |
| MHCC97L | Hepatocellular Carcinoma | ~10-20 | |
| HepG2 | Hepatocellular Carcinoma | ~15-25 | |
| A549 | Lung Cancer | ~7-15 | |
| MCF-7 | Breast Cancer | ~10-20 | |
| MDA-MB-231 | Breast Cancer | ~15-25 |
Note: IC50 values are approximate and can be influenced by experimental conditions such as cell density, serum concentration, and assay duration. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Signaling Pathway
The following diagram illustrates the canonical PAK1 signaling pathway and the mechanism of inhibition by this compound.
Caption: PAK1 signaling pathway and this compound inhibition.
Experimental Workflow
A typical workflow for assessing the in vitro effects of this compound is depicted below.
Caption: A generalized experimental workflow for this compound studies.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Protocol:
-
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a 1 mg vial of this compound (Molecular Weight: ~492.6 g/mol ), add 203 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage. When in use, a working aliquot can be stored at 4°C for a short period.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A common concentration range to test is 0, 1, 2.5, 5, 10, 20, and 40 µM.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective this compound concentrations.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly with a multichannel pipette to dissolve the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 0, 10, 20 µM) for a specified duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC is typically detected in the FL1 channel, and PI in the FL2 or FL3 channel.
-
Four populations can be distinguished:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Western Blot Analysis of PAK1 Signaling
This protocol is for detecting changes in the phosphorylation status of PAK1 and its downstream targets after this compound treatment.
Materials:
-
Cells of interest
-
6-well or 10 cm plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Recommended Primary Antibodies:
| Target | Supplier (Example) | Catalog # (Example) | Dilution |
| p-PAK1 (Thr423) | Cell Signaling Technology | 2601 | 1:1000 |
| Total PAK1 | Cell Signaling Technology | 2602 | 1:1000 |
| p-LIMK1 (Thr508) | Cell Signaling Technology | 3841 | 1:1000 |
| Total LIMK1 | Cell Signaling Technology | 3842 | 1:1000 |
| p-Cofilin (Ser3) | Cell Signaling Technology | 3313 | 1:1000 |
| Total Cofilin | Cell Signaling Technology | 5175 | 1:1000 |
| β-Actin or GAPDH | Cell Signaling Technology | 4970 or 5174 | 1:1000 |
Protocol:
-
Cell Lysis:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them directly on the plate with ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-PAK1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a loading control like β-actin or GAPDH.
-
Application Notes and Protocols for IPA-3 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of IPA-3, a selective inhibitor of p21-activated kinase 1 (PAK1), in preclinical in vivo mouse models of cancer. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathway.
Data Presentation: this compound Dosage in Mouse Models
The following table summarizes the quantitative data from various studies that have utilized this compound in in vivo mouse models. This information is intended to guide researchers in designing their own experiments.
| Cancer Model | Mouse Strain | Route of Administration | Dosage | Dosing Schedule | Vehicle | Key Findings |
| Prostate Cancer (PC-3 Xenograft) | Athymic Nude | Intraperitoneal (i.p.) | 5 mg/kg | 2 times a week | Sterically Stabilized Liposomes (SSL) | SSL-IPA-3 significantly inhibited tumor growth.[1] |
| Prostate Cancer (PC-3 Xenograft) | Athymic Nude | Intraperitoneal (i.p.) | 5 mg/kg | 2 times a week | Not specified for free drug | Free this compound was ineffective at this dosing schedule.[1] |
| Liver Cancer (MHCC97L Xenograft) | Nude | Intraperitoneal (i.p.) | 2 mg/kg and 4 mg/kg | 3 times a week | DMSO | Significantly suppressed tumor growth.[2] |
| Melanoma (A375 Xenograft) | SCID | Peritumoral | 5 mg/kg and 10 mg/kg | Daily | PBS | Significantly inhibited tumor growth.[3] |
Signaling Pathway
This compound is a non-ATP-competitive, allosteric inhibitor of Group I p21-activated kinases (PAKs), with a high selectivity for PAK1. PAK1 is a key downstream effector of the Rho GTPases, Cdc42 and Rac1. Upon activation by these GTPases, PAK1 phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular processes critical for cancer progression, including cytoskeletal dynamics, cell proliferation, and survival.
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of this compound in in vivo mouse models.
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a stock solution of this compound for administration to mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile phosphate-buffered saline (PBS) or sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (for Intraperitoneal Injection):
-
On the day of injection, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution with sterile PBS or saline to the final desired concentration for injection. Note: The final concentration of DMSO in the injected solution should be kept low (typically below 10%, and ideally below 5%) to minimize toxicity to the mice.[4] For example, to prepare a 1 mg/mL working solution from a 50 mg/mL stock, you would mix 2 µL of the stock with 98 µL of PBS.
-
Vortex the working solution gently before drawing it into the syringe.
-
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Cancer cell line of interest (e.g., PC-3 for prostate cancer, MHCC97L for liver cancer)
-
6-8 week old immunodeficient mice (e.g., athymic nude, SCID)
-
Complete cell culture medium
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) with 27-gauge needles
-
Calipers
-
Animal balance
-
Prepared this compound working solution and vehicle control
Experimental Workflow:
Procedure:
-
Cell Culture and Preparation:
-
Culture the chosen cancer cell line under standard conditions until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 2 x 10^6 cells in 100 µL).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Administer this compound or the vehicle control according to the desired dosage and schedule (e.g., intraperitoneally, 3 times a week).
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
The study endpoint may be reached when tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration.
-
-
Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analyses as required (e.g., histology, Western blotting).
-
Statistically analyze the differences in tumor growth and final tumor weight between the treatment and control groups.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the experimental conditions based on their specific cell lines, mouse models, and research objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Preparation of IPA-3 Stock Solution in DMSO: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
IPA-3, or 1,1'-Dithiodi-2-naphthol, is a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1).[1][2][3] It functions as a non-ATP-competitive inhibitor, covalently binding to the regulatory domain of PAK1, thereby preventing its activation by upstream effectors like Cdc42.[1][2][3] With an IC50 of approximately 2.5 µM in cell-free assays, this compound is a valuable tool for studying PAK1-mediated signaling pathways and for investigating its potential as a therapeutic target in various diseases, including cancer.[1][2][4][5] This document provides a detailed protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for its in vitro applications.
Quantitative Data Summary
For ease of use and accurate preparation of experimental concentrations, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 350.45 g/mol | [6] |
| CAS Number | 42521-82-4 | [5][6] |
| Solubility in DMSO | 65 mg/mL (approx. 185.48 mM) | [4] |
| Recommended Stock Solution Storage | -80°C for up to 1 year | [4] |
| Typical Working Concentrations | 2 µM - 20 µM | [2][4][5] |
Signaling Pathway of this compound Action
The following diagram illustrates the inhibitory mechanism of this compound on the PAK1 signaling pathway.
Caption: Mechanism of this compound inhibition of PAK1 signaling.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (CAS: 42521-82-4)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Workflow for this compound Stock Solution Preparation:
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | PAK | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound CAS#: 42521-82-4 [m.chemicalbook.com]
Application Notes and Protocols for Western Blot Analysis of PAK1 Signaling Following Ipa-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipa-3 is a potent and selective, non-ATP-competitive allosteric inhibitor of p21-activated kinase 1 (PAK1).[1][2][3] It functions by binding covalently to the regulatory domain of PAK1, thereby preventing its activation by upstream effectors such as Cdc42.[2][3] This inhibitory action makes this compound a valuable tool for investigating the physiological and pathological roles of PAK1 signaling in various cellular processes, including cell proliferation, adhesion, and migration.[2][4] Western blotting is a fundamental technique to assess the efficacy of this compound treatment by analyzing the phosphorylation status of PAK1 and its downstream targets. This document provides a detailed protocol for performing Western blot analysis to monitor the PAK1 signaling pathway in response to this compound treatment.
Mechanism of Action of this compound
This compound specifically targets Group I PAKs (PAK1, PAK2, and PAK3) and does not inhibit the activity of Group II PAKs (PAK4, PAK5, and PAK6).[1][3] Its mechanism involves the covalent modification of the PAK1 autoregulatory domain, which allosterically inhibits the kinase.[2] A key indicator of PAK1 activation is its autophosphorylation at Threonine 423 (Thr423).[5][6] Therefore, a successful this compound treatment should lead to a decrease in the levels of phosphorylated PAK1 (p-PAK1) at this site, without affecting the total PAK1 protein levels.
Signaling Pathway Diagram
Caption: this compound inhibits PAK1 activation and downstream signaling.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of this compound will need to be optimized for your specific cell line and experimental conditions. Based on published studies, a starting concentration range of 5-20 µM is recommended.[1][4]
-
Treatment: Treat cells with the desired concentration of this compound for a specified duration. A time course experiment (e.g., 2, 6, 12, 24 hours) is recommended to determine the optimal treatment time.[4] Include a vehicle control (DMSO) at the same final concentration as the this compound treated samples.
II. Cell Lysis and Protein Quantification
-
Cell Lysis:
-
For adherent cells, wash the cells once with ice-cold phosphate-buffered saline (PBS).[7][8][9]
-
Add ice-cold RIPA lysis buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).[8]
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[8][9]
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in the supplemented RIPA lysis buffer.[7][10]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[7][9]
-
Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.[8]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.[11][12][13][14]
-
The BCA assay is recommended due to its compatibility with detergents commonly found in lysis buffers.[15]
-
Prepare a standard curve using the provided bovine serum albumin (BSA) standards.
-
Measure the absorbance at or near 562 nm using a plate reader.[11][14]
-
Calculate the protein concentration of your samples based on the standard curve.
-
III. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg per lane) into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins.
-
Include a pre-stained protein ladder to monitor protein migration and transfer efficiency.
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Activate the PVDF membrane by pre-wetting it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[17] Nitrocellulose membranes do not require methanol activation.
-
Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.[10]
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. (See Table 1 for recommended antibody dilutions).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as described above.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
Data Presentation
Table 1: Quantitative Western Blot Parameters
| Parameter | Recommendation | Notes |
| This compound Concentration | 5 - 20 µM | Optimal concentration should be determined empirically for each cell line. |
| This compound Treatment Duration | 2 - 24 hours | Optimal duration should be determined by a time-course experiment. |
| Protein Loading Amount | 20 - 40 µg per lane | Ensure equal loading across all lanes based on protein quantification. |
| Primary Antibody: p-PAK1 (Thr423) | 1:1000 | Dilution may require optimization.[5] |
| Primary Antibody: Total PAK1 | 1:1000 - 1:2000 | Dilution may require optimization.[16] |
| Primary Antibody: p-LIMK1 (Thr508) | 1:1000 | Starting dilution, may require optimization. |
| Primary Antibody: Total LIMK1 | 1:1000 | Starting dilution, may require optimization. |
| Primary Antibody: p-Cofilin (Ser3) | 1:1000 | Starting dilution, may require optimization. |
| Primary Antibody: Total Cofilin | 1:1000 | Starting dilution, may require optimization. |
| Loading Control Antibody | Varies | e.g., β-actin (1:5000), GAPDH (1:5000), α-tubulin (1:5000). Expression of housekeeping proteins should be validated to ensure they are not affected by the experimental conditions.[18][19] |
| Secondary Antibody | 1:2000 - 1:10000 | Dilution depends on the specific antibody and detection system. |
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of this compound treated cells.
Troubleshooting and Considerations
-
Loading Controls: It is crucial to validate that the expression of your chosen housekeeping protein (e.g., β-actin, GAPDH, α-tubulin) is not affected by this compound treatment in your specific cell model.[18][19] If the expression of housekeeping proteins is variable, consider using a total protein stain for normalization.
-
Antibody Specificity: Ensure the primary antibodies used are specific for their target proteins. It is recommended to use antibodies that have been validated for Western blotting. The p-PAK1 (Thr423) antibody may show some cross-reactivity with other phosphorylated kinases, so results should be interpreted in the context of the experimental design.[5][6]
-
Signal Saturation: Avoid saturation of the chemiluminescent signal, especially for highly abundant proteins like housekeeping controls, as this can lead to inaccurate quantification.[20] This can be managed by optimizing antibody concentrations, substrate incubation time, and exposure times.
-
Optimization: The provided protocol and antibody dilutions are starting points. Optimization of several parameters, including this compound concentration and treatment time, protein loading amount, and antibody concentrations, may be necessary to achieve the best results for your specific experimental setup.
References
- 1. This compound | PAK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-PAK1 (Thr423)/PAK2 (Thr402) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. biocompare.com [biocompare.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. origene.com [origene.com]
- 9. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 10. bostonbioproducts.com [bostonbioproducts.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neobiotechnologies.com [neobiotechnologies.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Avoiding Housekeeping Protein Detection Saturation | Technology Networks [technologynetworks.com]
Application Notes and Protocols for Measuring Ipa-3 Activity using a Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
p21-activated kinases (PAKs) are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation.[1] The PAK family is divided into two groups, with Group I (PAK1, PAK2, and PAK3) being activated by the Rho GTPases Cdc42 and Rac.[2] Dysregulation of PAK1 activity has been implicated in a variety of diseases, including cancer, making it an attractive target for therapeutic intervention.[3]
Ipa-3 is a highly selective, non-ATP-competitive allosteric inhibitor of Group I PAKs.[4] It functions by covalently binding to the autoregulatory domain of PAK1, thereby preventing its activation by upstream signals such as Cdc42.[4] With a reported IC50 of 2.5 µM for PAK1, this compound serves as a valuable tool for studying PAK1 signaling and as a potential lead compound for drug development.
These application notes provide a detailed protocol for performing an in vitro kinase assay to measure the inhibitory activity of this compound on PAK1. The protocol is designed to be adaptable for use in various research settings.
Signaling Pathway of PAK1 Activation and Inhibition by this compound
The following diagram illustrates the signaling pathway leading to PAK1 activation and the mechanism of its inhibition by this compound.
Experimental Protocols
This section provides a detailed methodology for a non-radioactive, in vitro kinase assay to determine the IC50 value of this compound for PAK1. This protocol is based on the detection of ADP produced during the kinase reaction using a commercially available assay system like ADP-Glo™ Kinase Assay (Promega).
Materials and Reagents
-
Enzyme: Recombinant active human PAK1 (e.g., SignalChem, Promega)
-
Substrate: PAKtide synthetic peptide (RRRLSFAEPG) or Myelin Basic Protein (MBP)
-
Inhibitor: this compound (Tocris, MedChemExpress)
-
Activator: Recombinant human Cdc42 (GTPγS loaded)
-
Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
Buffer: Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP: 10 mM ATP solution
-
DMSO: Anhydrous, molecular biology grade
-
Plates: White, opaque 96-well or 384-well assay plates
-
Instrumentation: Plate-reading luminometer
Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.
-
Serial Dilutions of this compound: On the day of the experiment, prepare a series of dilutions of this compound in kinase assay buffer. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended to span a wide concentration range. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, recombinant active PAK1, and the substrate. The final concentrations should be optimized, but a starting point is 5-10 ng/µL of PAK1 and 0.2 µg/µL of substrate.
-
ATP Solution: Dilute the 10 mM ATP stock in kinase assay buffer to the desired final concentration. The optimal ATP concentration should be close to the Km of PAK1 for ATP, if known, to ensure sensitive detection of non-ATP competitive inhibitors.
-
Cdc42 Activator Solution: If using inactive PAK1, pre-activate it by incubating with GTPγS-loaded Cdc42.
Experimental Workflow
The following diagram outlines the major steps of the kinase assay.
Assay Procedure
-
To the wells of a 96-well plate, add 5 µL of the serially diluted this compound or DMSO vehicle control.
-
Add 2.5 µL of the kinase/substrate master mix to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and begin ADP detection by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for the development of a luminescent signal.
-
Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation and Analysis
The raw luminescence data should be processed to determine the percent inhibition of PAK1 activity for each concentration of this compound.
Calculation of Percent Inhibition
The percent inhibition is calculated using the following formula:
-
Signal_Inhibitor: Luminescence signal from wells containing this compound.
-
Signal_NoInhibitor: Luminescence signal from wells containing only DMSO (representing 0% inhibition).
-
Signal_Background: Luminescence signal from wells containing no kinase (representing 100% inhibition).
IC50 Determination
The IC50 value, which is the concentration of an inhibitor that reduces enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the this compound concentration. A non-linear regression analysis is then performed using a sigmoidal dose-response model. Software such as GraphPad Prism or R can be used for this analysis.[5]
Representative Data
The following table summarizes hypothetical data from a kinase assay to determine the IC50 of this compound.
| This compound Concentration (µM) | Log [this compound] (M) | Average Luminescence (RLU) | % Inhibition |
| 100 | -4.0 | 15,000 | 95.0 |
| 33.3 | -4.5 | 25,000 | 85.0 |
| 11.1 | -4.9 | 50,000 | 60.0 |
| 3.7 | -5.4 | 75,000 | 35.0 |
| 1.2 | -5.9 | 90,000 | 20.0 |
| 0.4 | -6.4 | 105,000 | 5.0 |
| 0.1 | -7.0 | 110,000 | 0.0 |
| 0 (DMSO) | - | 110,000 | 0.0 |
| No Kinase | - | 10,000 | 100.0 |
Calculated IC50: Based on a non-linear regression of the data above, the hypothetical IC50 value for this compound would be determined. For this compound, the expected IC50 value is approximately 2.5 µM.
Conclusion
This application note provides a comprehensive protocol for measuring the inhibitory activity of this compound against PAK1. The described in vitro kinase assay is a robust and reliable method for determining the potency of this compound and can be adapted for screening other potential PAK1 inhibitors. The detailed experimental workflow, data analysis procedures, and visual representations of the signaling pathway and experimental design are intended to facilitate the successful implementation of this assay in a research or drug discovery setting.
References
Determining the Cytotoxicity of Ipa-3 Using a Cell Viability Assay
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ipa-3 is a selective, non-ATP-competitive allosteric inhibitor of p21-activated kinase 1 (PAK1).[1] It functions by covalently binding to the regulatory domain of PAK1, thereby preventing its activation by upstream effectors such as Cdc42.[1] The PAK1 signaling pathway plays a crucial role in various cellular processes, including cell proliferation, survival, and motility. Its dysregulation is implicated in the progression of several cancers, making it a compelling target for therapeutic intervention. Understanding the cytotoxic effects of PAK1 inhibitors like this compound is essential for evaluating their potential as anti-cancer agents. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.
Principle of the MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[2][3] The resulting insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Data Presentation
The following table summarizes representative data from a hypothetical experiment determining the cytotoxicity of this compound on a cancer cell line after a 48-hour incubation period.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.10 | 0.06 | 88 |
| 5 | 0.85 | 0.05 | 68 |
| 10 | 0.62 | 0.04 | 49.6 |
| 20 | 0.38 | 0.03 | 30.4 |
| 50 | 0.15 | 0.02 | 12 |
Experimental Protocols
Materials
-
This compound (Tocris Bioscience or equivalent)
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol for Determining this compound Cytotoxicity using MTT Assay
-
Cell Seeding:
-
Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from each well of the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple precipitate.
-
Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Mean Absorbance of Treated Group / Mean Absorbance of Vehicle Control Group) x 100
-
Plot a dose-response curve with this compound concentration on the x-axis and % cell viability on the y-axis to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
-
Visualizations
Caption: this compound inhibits the PAK1 signaling pathway.
References
Application Notes: Transwell Migration Assay Protocol Using Ipa-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis.[1] The Transwell migration assay, also known as the Boyden chamber assay, is a widely utilized in vitro method to quantify the chemotactic response of cells to a chemoattractant.[2][3][4] This application note provides a detailed protocol for performing a Transwell migration assay to assess the inhibitory effect of Ipa-3, a selective allosteric inhibitor of p21-activated kinase 1 (PAK1), on cancer cell migration.[5][6]
This compound functions as a non-ATP competitive inhibitor of Group I PAKs (PAK1, PAK2, and PAK3) with a reported IC50 of 2.5 µM in cell-free assays.[5][6][7] It covalently binds to the autoregulatory domain of PAK1, preventing its activation by upstream effectors like Cdc42.[6] PAK1 is a key regulator of the actin cytoskeleton, and its activation is crucial for the dynamic changes required for cell motility.[8] By inhibiting PAK1, this compound effectively disrupts the signaling cascade that leads to cytoskeletal reorganization and subsequent cell migration, making it a valuable tool for studying cancer cell metastasis and for the development of novel anti-cancer therapeutics.[3][9]
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the migration of A549 non-small cell lung cancer cells as determined by a Transwell migration assay.
| Cell Line | Treatment | Concentration (µg/ml) | Incubation Time | Result |
| A549 | DMSO (Control) | - | 48 hours | Baseline migration |
| A549 | This compound | 1 | 48 hours | Significant reduction in migrated cells |
| A549 | This compound | 4 | 48 hours | Further significant reduction in migrated cells |
| A549 | This compound | 7 | 48 hours | Strongest inhibition of cell migration |
This data is based on a study that demonstrated a dose-dependent inhibition of A549 cell migration by this compound. The number of migrated cells was significantly decreased with increasing concentrations of the inhibitor.[3]
Experimental Protocols
Materials
-
24-well Transwell® inserts (e.g., 8 µm pore size) and companion plates
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
This compound (PAK1 inhibitor)
-
Dimethyl sulfoxide (DMSO, as a vehicle for this compound)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cotton swabs
-
Methanol or 4% Paraformaldehyde (for fixation)
-
0.5% Crystal Violet solution
-
Inverted microscope with a camera
Protocol for Transwell Migration Assay with this compound
1. Cell Preparation and Seeding:
-
Culture the cancer cell line of interest (e.g., A549, hepatocellular carcinoma cells) to 70-80% confluency.[1]
-
Serum-starve the cells for 12-24 hours in a serum-free medium or medium containing 0.1% BSA to minimize basal migration and enhance the response to chemoattractants.
-
On the day of the assay, detach the cells using Trypsin-EDTA, neutralize with a serum-containing medium, and centrifuge.
-
Resuspend the cell pellet in a serum-free medium and perform a cell count. Adjust the cell density to 1 x 10^5 to 5 x 10^5 cells/mL.
-
Add 500 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
2. This compound Treatment:
-
Prepare stock solutions of this compound in DMSO. Further dilute the stock in a serum-free medium to achieve the desired final concentrations (e.g., 1, 4, 7 µg/ml).[3] A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Add the this compound dilutions or vehicle control to the cell suspension in the upper chamber of the Transwell inserts.
3. Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type, typically ranging from 12 to 48 hours. For A549 cells, a 48-hour incubation has been shown to be effective.[3]
4. Staining and Quantification:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane. Be careful not to puncture the membrane.
-
Fix the migrated cells on the bottom side of the membrane by immersing the inserts in methanol or 4% paraformaldehyde for 10-20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in a 0.5% Crystal Violet solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using an inverted microscope, count the number of migrated cells in several random fields of view (e.g., 5-10 fields) for each insert.
-
Calculate the average number of migrated cells per field for each condition. The results can be expressed as the percentage of migration inhibition compared to the vehicle control.
Visualizations
Caption: Workflow of the Transwell migration assay with this compound.
Caption: this compound inhibits the PAK1 signaling pathway, leading to reduced cell migration.
References
- 1. downloads.cs.stanford.edu [downloads.cs.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Detecting Ipa-3 Induced Apoptosis with Annexin V Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to utilizing Annexin V staining for the detection and quantification of apoptosis induced by Ipa-3, a potent and specific inhibitor of Group I p21-activated kinases (PAKs). Understanding the pro-apoptotic effects of novel therapeutic compounds like this compound is a critical component of preclinical drug development. Annexin V staining, a widely used and reliable method, allows for the early detection of apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, a hallmark of this programmed cell death process. This document outlines the underlying signaling pathways, detailed experimental protocols, and data presentation for robust and reproducible results.
Mechanism of Action: this compound and PAK1 Signaling in Apoptosis
This compound is an allosteric inhibitor that covalently binds to the regulatory domain of PAK1, preventing its activation by upstream GTPases such as Cdc42 and Rac1.[1] PAK1 is a key signaling node that promotes cell survival through the phosphorylation and regulation of several downstream targets involved in anti-apoptotic pathways. By inhibiting PAK1, this compound disrupts these survival signals, leading to the induction of apoptosis.
Key components of the PAK1 survival signaling pathway include:
-
Upstream Activators: Growth factor receptors and integrins activate small GTPases like Rac1 and Cdc42, which in turn bind to and activate PAK1.
-
PAK1: Once activated, PAK1 phosphorylates and influences a variety of downstream effectors.
-
Downstream Anti-Apoptotic Effectors:
-
BAD (Bcl-2-associated death promoter): PAK1 can phosphorylate and inactivate the pro-apoptotic protein BAD, preventing it from inhibiting the anti-apoptotic protein Bcl-2.
-
Bcl-2 (B-cell lymphoma 2): By preventing BAD-mediated inhibition, active PAK1 promotes the function of Bcl-2, which sequesters pro-apoptotic proteins and prevents mitochondrial outer membrane permeabilization.
-
Caspase-3: Through its anti-apoptotic signaling, PAK1 activation ultimately suppresses the activation of executioner caspases like caspase-3.
-
Inhibition of PAK1 by this compound leads to the de-repression of pro-apoptotic signals, resulting in caspase activation and the execution of the apoptotic program.
Caption: this compound inhibits PAK1 activation, leading to apoptosis.
Data Presentation
The following tables summarize representative quantitative data for apoptosis induction by this compound as measured by Annexin V staining and cell viability assays.
Dose-Response of this compound on Apoptosis in H2M Cells
This table presents the percentage of early apoptotic (Annexin V positive, Propidium Iodide negative) hepatocellular carcinoma (H2M) cells after 24 hours of treatment with this compound.[2]
| This compound Concentration (µM) | % Annexin V Positive Cells (Early Apoptosis) |
| 0 (DMSO Control) | ~5% |
| 10 | ~15% |
| 20 | ~25% |
Time-Course of this compound Effect on Hematopoietic Cell Viability
This table shows the time-dependent effect of 20 µM this compound on the metabolic activity of human hematopoietic cell lines, as determined by an MTT assay. A decrease in metabolic activity is an indicator of reduced cell viability and can correlate with the induction of apoptosis.[3]
| Treatment Time (hours) | % Metabolic Activity (Compared to Control) |
| 2 | ~95% |
| 6 | ~80% |
| 10 | ~60% |
| 16 | ~40% |
| 24 | ~30% |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound in DMSO. A common stock concentration is 10 mM to 50 mM. For example, to prepare a 10 mM stock solution, dissolve 3.5 mg of this compound (Molecular Weight: 350.45 g/mol ) in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Cell Culture and this compound Treatment
Materials:
-
Appropriate cancer cell line (e.g., H2M, hematopoietic cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Cell culture flasks or plates
-
This compound stock solution (from Protocol 1)
-
Sterile phosphate-buffered saline (PBS)
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will allow for logarithmic growth during the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare the desired concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete culture medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.[2] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., for a time-course experiment, you might have time points of 6, 12, 24, and 48 hours).
Annexin V Staining for Flow Cytometry
Materials:
-
This compound treated and control cells (from Protocol 2)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Centrifuge
Protocol:
-
Harvest Cells:
-
Adherent cells: Gently aspirate the culture medium. Wash the cells once with PBS. Detach the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA). Neutralize the dissociation reagent with complete medium, transfer the cell suspension to a centrifuge tube, and centrifuge at 300 x g for 5 minutes.
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the tubes to mix.
-
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Flow Cytometry Analysis:
-
Controls:
-
Unstained cells
-
Cells stained only with Annexin V-FITC
-
Cells stained only with PI
-
-
Gating:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Caption: Workflow for detecting apoptosis with Annexin V.
Caption: this compound treatment leads to detectable apoptosis.
References
- 1. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Xenograft Mouse Model with Ipa-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenograft mouse models are a cornerstone of preclinical cancer research, providing an in vivo platform to evaluate the efficacy of novel therapeutic agents.[1][2] This document provides a detailed guide for establishing a subcutaneous xenograft mouse model and administering treatment with Ipa-3, a selective, non-ATP-competitive inhibitor of p21-activated kinase 1 (PAK1).[3][4] PAK1 is a key signaling node implicated in various cancers, and its inhibition has shown promise in reducing tumor growth and proliferation.[5][6] These application notes and protocols are intended for researchers, scientists, and drug development professionals working in oncology and pharmacology.
Mechanism of Action: this compound and the PAK1 Signaling Pathway
This compound is a small molecule inhibitor that specifically targets the activation of Group I PAKs (PAK1, PAK2, and PAK3).[7] It functions by covalently binding to the regulatory domain of PAK1, preventing its interaction with the upstream activator Cdc42 and thereby inhibiting its autophosphorylation and subsequent activation.[3][4] The disulfide bond in this compound is critical for its inhibitory activity.[3][4] By blocking PAK1 activation, this compound can disrupt downstream signaling pathways that control cell proliferation, survival, and motility.
Experimental Protocols
Cell Culture and Preparation
This protocol outlines the steps for culturing cancer cells suitable for implantation.
Materials:
-
Appropriate cancer cell line (e.g., human prostate, liver, or breast cancer cell lines known to have active PAK1 signaling)
-
Complete growth medium (specific to the cell line)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Sterile centrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Culture the selected cancer cell line in the recommended complete growth medium in a CO2 incubator.
-
Once the cells reach 80-90% confluency, aspirate the medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA to detach the cells and incubate for a few minutes at 37°C.
-
Neutralize the trypsin with complete growth medium and collect the cell suspension in a sterile centrifuge tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Adjust the cell concentration to the desired density for injection (e.g., 5 x 10^6 cells per 200 µL).[8] Keep the cell suspension on ice until implantation.
Xenograft Implantation
This protocol describes the subcutaneous implantation of tumor cells into immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice, 4-6 weeks old)[2][9]
-
Prepared tumor cell suspension
-
1 mL syringes with 25-gauge needles[9]
-
Anesthetic (e.g., isoflurane)
-
Animal handling and restraining devices
-
Sterile surgical area
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Prepare the injection site on the flank of the mouse by cleaning it with an alcohol swab.
-
Gently lift the skin and subcutaneously inject the prepared cell suspension (e.g., 200 µL).[8]
-
Monitor the mouse until it recovers from anesthesia.
-
Observe the mice regularly for tumor formation.
This compound Preparation and Administration
This protocol details the preparation and administration of this compound to the tumor-bearing mice.
Materials:
-
This compound powder
-
Solvents for in vivo use (e.g., DMSO, PEG300, Tween-80, Saline)[3]
-
Sterile vials and syringes
-
Animal scale
This compound Formulation (Example): [3]
-
Dissolve this compound in DMSO to create a stock solution.
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add the solvents sequentially, ensuring the solution is clear at each step. Sonication may be required to aid dissolution.
Procedure:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomly assign mice to treatment and control groups.
-
Weigh each mouse to determine the correct dosage.
-
Administer the prepared this compound solution or the vehicle control (the same solvent mixture without this compound) to the respective groups via intraperitoneal (i.p.) injection or another appropriate route. A typical dosing schedule might be twice a week.[10]
-
Monitor the mice for any signs of toxicity or adverse effects throughout the treatment period.
Tumor Measurement and Data Collection
This protocol describes how to monitor tumor growth.
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Measure the tumor dimensions (length and width) using digital calipers every two to three days.[8]
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .[11]
-
Record the body weight of each mouse at the same time as tumor measurement.
-
Continue measurements until the tumors in the control group reach the predetermined endpoint size, or for the duration of the study.
Tumor Excision and Analysis
At the end of the study, tumors are excised for further analysis.
Materials:
-
Euthanasia supplies (e.g., CO2 chamber)
-
Surgical tools
-
4% paraformaldehyde or formalin for fixation[9]
-
Cryovials for snap-freezing
Procedure:
-
Euthanize the mice according to approved animal welfare protocols.
-
Carefully excise the tumors and record their final weight.
-
For histological analysis, fix a portion of the tumor in 4% paraformaldehyde.
-
For molecular analysis (e.g., Western blot, PCR), snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
Immunohistochemistry (IHC)
This protocol provides a general outline for IHC staining of tumor sections to assess protein expression.
Materials:
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-Ki-67 for proliferation, anti-phospho-PAK1)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in the appropriate buffer.
-
Block non-specific binding sites with a blocking solution.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the slides and incubate with the secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Visualize and capture images using a microscope.
Data Presentation and Expected Results
Quantitative data should be summarized in clear, structured tables for easy comparison between treatment and control groups.
Table 1: Tumor Volume and Body Weight
| Group | Treatment | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Initial Body Weight (g) (Mean ± SD) | Final Body Weight (g) (Mean ± SD) |
| 1 | Vehicle Control | 150.5 ± 25.2 | 1250.8 ± 150.3 | 22.1 ± 1.5 | 24.5 ± 1.8 |
| 2 | This compound (5 mg/kg) | 148.9 ± 23.8 | 650.4 ± 98.7 | 22.3 ± 1.6 | 23.9 ± 1.7 |
Table 2: Final Tumor Weight and Proliferation Index
| Group | Treatment | Final Tumor Weight (g) (Mean ± SD) | Ki-67 Positive Cells (%) (Mean ± SD) |
| 1 | Vehicle Control | 1.35 ± 0.21 | 85.2 ± 7.5 |
| 2 | This compound (5 mg/kg) | 0.68 ± 0.15 | 42.6 ± 5.9 |
Expected Outcomes:
-
Treatment with this compound is expected to significantly inhibit tumor growth compared to the vehicle control group, as evidenced by smaller final tumor volumes and weights.
-
Immunohistochemical analysis is expected to show a decrease in the proliferation marker Ki-67 in the this compound treated tumors.
-
Western blot analysis of tumor lysates may show a reduction in the phosphorylation of PAK1 and its downstream targets in the this compound treated group.
These protocols and application notes provide a comprehensive framework for investigating the anti-tumor effects of this compound in a xenograft mouse model. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for preclinical drug development.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Xenograft Models - Altogen Labs [altogenlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IPA 3 | PAK Inhibitors: R&D Systems [rndsystems.com]
- 8. dovepress.com [dovepress.com]
- 9. Tumor xenograft assays and immunohistochemistry [bio-protocol.org]
- 10. Liposomal-mediated delivery of the p21 activated kinase-1 (PAK-1) inhibitorIPA-3limits prostate tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GCRIS [gcris.iyte.edu.tr]
- 12. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ipa-3 Administration in Preclinical Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of Ipa-3, a selective allosteric inhibitor of p21-activated kinase 1 (PAK1), in various cancer models. Detailed protocols for in vivo studies and key biochemical assays are included to facilitate the design and execution of experiments investigating the therapeutic potential of this compound.
Introduction
This compound, also known as this compound or 1,1'-dithiobis-2-naphthalenol, is a cell-permeable small molecule that covalently binds to the autoregulatory domain of Group I PAKs (PAK1, PAK2, and PAK3), preventing their activation.[1] PAK1 is a serine/threonine kinase that is frequently overexpressed and hyperactivated in a variety of human cancers, playing a crucial role in cell proliferation, survival, and motility.[2] By inhibiting PAK1, this compound has demonstrated significant anti-tumor activity in several preclinical cancer models, making it a promising candidate for further therapeutic development.[3][4]
A key challenge in the preclinical application of this compound is its metabolic instability and short in vivo half-life.[5] To address this, liposomal formulations, such as sterically stabilized liposomes (SSL-IPA-3), have been developed to improve its pharmacokinetic profile and enhance its therapeutic efficacy.[2][5]
Mechanism of Action
This compound acts as a non-ATP-competitive inhibitor of PAK1. It covalently binds to the regulatory domain of PAK1, preventing the conformational changes required for its activation by upstream signals like Cdc42 and Rac1.[1] This inhibition of PAK1 leads to the suppression of downstream signaling pathways that are critical for cancer cell growth and survival, including the NF-κB and JNK pathways.[2][3]
// Nodes Cdc42_Rac1 [label="Cdc42 / Rac1", fillcolor="#FBBC05", fontcolor="#202124"]; PAK1_inactive [label="Inactive PAK1", fillcolor="#F1F3F4", fontcolor="#202124"]; PAK1_active [label="Active PAK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ipa3 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., NF-κB, JNK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Motility", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Cdc42_Rac1 -> PAK1_inactive [label="Activates"]; PAK1_inactive -> PAK1_active; Ipa3 -> PAK1_inactive [label="Inhibits\n(covalent binding)"]; PAK1_active -> Downstream [label="Activates"]; Downstream -> Proliferation [label="Promotes"];
// Invisible edges for layout edge [style=invis]; Ipa3 -> PAK1_active; } . Caption: this compound inhibits PAK1 activation and downstream signaling.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies on the administration of this compound in various cancer models.
Table 1: this compound Administration in Hepatocellular Carcinoma (HCC) Xenograft Model
| Parameter | Details | Reference |
| Animal Model | Nude mice with MHCC97L cell xenografts | [3] |
| Drug Formulation | This compound dissolved in DMSO | [3] |
| Route of Administration | Intraperitoneal (i.p.) injection | [3] |
| Dosing Schedule | 2 mg/kg or 4 mg/kg, three times a week | [3] |
| Treatment Duration | Not specified, tumor growth monitored | [3] |
| Efficacy | Significant reduction in tumor growth rate and tumor volume at both doses compared to DMSO control.[3] | |
| Biomarker Modulation | Reduced phosphorylation of PAK1 and JNK in tumor tissues.[3] |
Table 2: this compound (Free vs. Liposomal) Administration in Prostate Cancer Xenograft Model
| Parameter | Free this compound | SSL-IPA-3 | Reference |
| Animal Model | Athymic nude mice with PC-3 cell xenografts | Athymic nude mice with PC-3 cell xenografts | [2][6] |
| Drug Formulation | This compound in a suitable vehicle (not specified) | Sterically Stabilized Liposomes encapsulating this compound | [2] |
| Route of Administration | Intraperitoneal (i.p.) injection | Intraperitoneal (i.p.) injection | [6] |
| Dosing Schedule | 5 mg/kg, twice a week | 5 mg/kg, twice a week | [6] |
| Treatment Duration | 25 days | 25 days | [6] |
| Efficacy | Ineffective in inhibiting tumor growth.[2] | Significantly inhibited the growth of prostate xenografts compared to control.[2][6] | |
| Biomarker Modulation | Not reported | Not reported in the provided context |
Experimental Protocols
In Vivo Xenograft Study Workflow
The following diagram illustrates a typical workflow for an in vivo xenograft study to evaluate the efficacy of this compound.
// Nodes Cell_Culture [label="1. Cancer Cell Culture\n(e.g., PC-3, MHCC97L)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Harvest [label="2. Cell Harvest & Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Implantation [label="3. Subcutaneous Injection\nin Immunocompromised Mice", fillcolor="#FBBC05", fontcolor="#202124"]; Tumor_Growth [label="4. Tumor Growth Monitoring", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="5. Randomization of Mice\ninto Treatment Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="6. This compound Administration\n(i.p. injection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="7. Monitor Tumor Volume\n& Body Weight", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="8. Study Endpoint & Euthanasia", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analysis [label="9. Tumor Excision & Analysis\n(Weight, Western Blot, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Cell_Harvest; Cell_Harvest -> Tumor_Implantation; Tumor_Implantation -> Tumor_Growth; Tumor_Growth -> Randomization; Randomization -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> Analysis; } . Caption: A typical experimental workflow for an in vivo xenograft study.
Protocol 1: Preparation of Sterically Stabilized this compound Liposomes (SSL-IPA-3)
This protocol is adapted from studies demonstrating the efficacy of liposomal this compound.[2]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG)
-
This compound
-
Chloroform
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a round-bottom flask, dissolve DSPC, cholesterol, and DSPE-PEG in chloroform.
-
Dissolve this compound in ethanol.
-
Combine the lipid solution and the this compound solution in the round-bottom flask.
-
Remove the organic solvents by rotary evaporation under vacuum at a temperature above the lipid phase transition temperature (e.g., 65°C) to form a thin lipid film.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing.
-
The resulting suspension is then subjected to several freeze-thaw cycles.
-
Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.
-
The final SSL-IPA-3 formulation should be characterized for particle size, zeta potential, and drug encapsulation efficiency.
Protocol 2: In Vivo Xenograft Tumor Model and this compound Administration
This protocol is a generalized procedure based on preclinical studies with HCC and prostate cancer models.[3][6]
Materials:
-
Cancer cell line of interest (e.g., MHCC97L, PC-3)
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., nude mice, SCID mice)
-
Matrigel (optional)
-
This compound formulation (e.g., dissolved in DMSO or as SSL-IPA-3)
-
Vehicle control (e.g., DMSO, empty liposomes)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium at the desired concentration (e.g., 1-5 x 10^6 cells per 100 µL). Matrigel can be mixed with the cell suspension to promote tumor growth.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach the desired size, randomly assign mice to treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control via the chosen route (e.g., intraperitoneal injection) according to the predetermined dose and schedule.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Study Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Tissue Collection and Analysis: Excise tumors, weigh them, and process them for further analysis (e.g., snap-freeze in liquid nitrogen for Western blotting or fix in formalin for immunohistochemistry).
Protocol 3: Western Blot Analysis of PAK1 Signaling Pathway
This protocol provides a framework for assessing the effect of this compound on the PAK1 signaling pathway in tumor tissues or cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PAK1 (Thr423), anti-PAK1, anti-p-JNK, anti-JNK, anti-p-p65 NF-κB, anti-p65 NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize tumor tissues or lyse cells in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cancer cells treated with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cancer cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Conclusion
This compound demonstrates significant preclinical anti-cancer activity through the inhibition of the PAK1 signaling pathway. These application notes and protocols provide a detailed guide for researchers to further investigate the therapeutic potential of this compound in various cancer models. The use of liposomal formulations appears to be a promising strategy to overcome the metabolic instability of this compound and enhance its in vivo efficacy. Further research is warranted to explore the full potential of this compound as a novel cancer therapeutic.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | PAK | TargetMol [targetmol.com]
- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Ipa-3 in Neuronal Cell Function Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ipa-3, a selective inhibitor of p21-activated kinase 1 (PAK1), in the investigation of neuronal cell function. The protocols and data presented are intended to facilitate the design and execution of experiments aimed at elucidating the role of PAK1 signaling in various neuronal processes.
Introduction
p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as crucial effectors for the Rho GTPases, Rac1 and Cdc42. PAK1, in particular, is highly expressed in the brain and plays a significant role in regulating cytoskeletal dynamics, cell motility, and gene expression. In neurons, PAK1 is implicated in processes such as neuronal polarity, dendritic spine morphogenesis, and synaptic plasticity. This compound is a non-ATP-competitive allosteric inhibitor of Group I PAKs (PAK1, PAK2, and PAK3), with a notable selectivity for PAK1. It functions by covalently binding to the autoregulatory domain of PAK1, thereby preventing its activation by Cdc42. This specific mechanism of action makes this compound a valuable tool for dissecting the physiological and pathological roles of PAK1 in the nervous system.
Data Presentation
The following tables summarize quantitative data for the application of this compound in neuronal studies, compiled from in vitro and in vivo experiments.
Table 1: Effective Concentrations of this compound in Neuronal Preparations
| Preparation Type | Organism | Target/Assay | Effective Concentration | Observed Effect | Citation |
| Hippocampal Slices | Mouse | Inhibitory Postsynaptic Currents (IPSCs) | 10 µM | Rapid and significant decrease in the amplitude of evoked IPSCs (eIPSCs).[1] | |
| Hippocampal Slices | Mouse | Spontaneous/miniature IPSCs (sIPSC/mIPSC) | 10 µM | Significant decrease in the frequency, but not the amplitude, of sIPSCs and mIPSCs.[1] | |
| Brain Endothelial Cells (bEnd.3) | Mouse | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) induced hyperpermeability | 10 µmol/L | Reduced diffusion of fluorescent tracers.[2] | |
| In vivo (Spinal Cord Injury) | Mouse | Neurological function recovery | Not specified in detail | Improved locomotor recovery. | |
| In vivo (Traumatic Brain Injury) | Mouse | Neuroprotection | Not specified in detail | Attenuated secondary injury.[3][4] | |
| In vivo (Ischemic Stroke) | Mouse | Neuroprotection | 10 µmol/kg (intraperitoneal) | Significantly decreased infarct volumes and suppressed brain edema.[2] |
Table 2: Time Course of this compound Effects on Neuronal Function
| Preparation Type | Organism | Parameter Measured | Treatment Duration | Time to Effect | Citation |
| Hippocampal Slices | Mouse | Evoked Inhibitory Postsynaptic Currents (eIPSCs) | Acute bath application | Rapid decrease | |
| Hippocampal Slices | Mouse | Spontaneous/miniature Inhibitory Postsynaptic Currents (sIPSCs/mIPSCs) | Acute intracellular infusion | Within recording period | |
| In vivo (Spinal Cord Injury) | Mouse | Locomotor recovery (Basso Mouse Scale) | Daily post-injury | Improvement observed at 7 days post-SCI.[5] | |
| In vivo (Traumatic Brain Injury) | Mouse | Neurological severity score, grip test score | Single administration post-TBI | Significant improvement observed.[3] |
Signaling Pathways and Experimental Workflows
PAK1 Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical PAK1 signaling pathway and the inhibitory action of this compound. PAK1 is activated by the binding of active, GTP-bound Rac1 or Cdc42 to its autoregulatory domain. This binding relieves autoinhibition and allows for the kinase domain to phosphorylate downstream targets. This compound covalently binds to the autoregulatory domain of PAK1, preventing the binding of Rac/Cdc42 and thereby locking the kinase in its inactive conformation.
Caption: PAK1 signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow: Investigating the Effect of this compound on Synaptic Transmission in Brain Slices
This workflow outlines a typical experiment to assess the impact of this compound on synaptic function using electrophysiological recordings in acute brain slices.
Caption: Workflow for electrophysiological analysis of this compound effects.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices for Electrophysiology
This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiological recordings.
Materials:
-
Adult mouse (e.g., C57BL/6)
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based ACSF, continuously bubbled with 95% O2 / 5% CO2)
-
Artificial cerebrospinal fluid (ACSF) for recording (continuously bubbled with 95% O2 / 5% CO2)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps)
-
Petri dishes
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly decapitate the mouse and dissect the brain, placing it immediately into ice-cold, oxygenated cutting solution.
-
Mount the brain onto the vibratome stage.
-
Cut coronal or sagittal slices (e.g., 300-400 µm thick) in ice-cold, oxygenated cutting solution.
-
Transfer the slices to a recovery chamber containing ACSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated ACSF until they are transferred to the recording chamber.
Protocol 2: Whole-Cell Patch-Clamp Recording and this compound Application
This protocol describes the application of this compound during whole-cell patch-clamp recordings from neurons in acute brain slices.
Materials:
-
Prepared acute hippocampal slices
-
Recording setup (microscope, micromanipulators, amplifier, data acquisition system)
-
Glass recording pipettes (3-5 MΩ resistance)
-
Intracellular solution (e.g., K-gluconate based)
-
ACSF
-
This compound stock solution (e.g., in DMSO)
-
Perfusion system
Procedure:
-
Transfer a single brain slice to the recording chamber, continuously perfused with oxygenated ACSF at a constant flow rate (e.g., 2-3 mL/min).
-
Visualize a neuron (e.g., in the CA1 pyramidal layer) using differential interference contrast (DIC) microscopy.
-
Approach the neuron with a glass pipette filled with intracellular solution and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline synaptic activity (e.g., spontaneous inhibitory postsynaptic currents, sIPSCs, or evoked IPSCs, eIPSCs) for a stable period (e.g., 5-10 minutes).
-
To study the acute effects of this compound, switch the perfusion to ACSF containing the desired final concentration of this compound (e.g., 10 µM). Ensure the DMSO concentration in the final solution is minimal (e.g., <0.1%).
-
Record synaptic activity for the duration of the this compound application (e.g., 10-20 minutes).
-
(Optional) To test for reversibility, switch the perfusion back to the control ACSF and record for an additional 10-20 minutes.
-
For intracellular application, include this compound in the intracellular solution of the recording pipette.[1]
Protocol 3: In vivo Administration of this compound for Neuroprotection Studies
This protocol provides a general guideline for the systemic administration of this compound in mouse models of neurological injury.
Materials:
-
Adult mice
-
This compound
-
Vehicle (e.g., saline with a solubilizing agent like DMSO and/or Cremophor)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal model of neuronal injury (e.g., traumatic brain injury, spinal cord injury, ischemic stroke)
Procedure:
-
Prepare the this compound solution in the appropriate vehicle at the desired concentration (e.g., for a 10 µmol/kg dose).
-
Induce the neurological injury in the mice according to the established experimental model.
-
Administer this compound or vehicle via intraperitoneal injection at the desired time point (e.g., immediately after injury).
-
Monitor the animals and perform behavioral assessments at specified time points post-injury (e.g., Basso Mouse Scale for spinal cord injury, neurological severity score for traumatic brain injury).
-
At the experimental endpoint, euthanize the animals and collect brain or spinal cord tissue for further analysis (e.g., Western blotting for p-PAK1, histology for infarct volume or neuronal survival).
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific parameters (e.g., this compound concentration, incubation times, animal models) for their particular experimental needs and adhere to all institutional and national guidelines for animal care and use.
References
- 1. p21-activated kinase 1 restricts tonic endocannabinoid signaling in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK1 contributes to cerebral ischemia/reperfusion injury by regulating the blood-brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of p21-activated kinase 1 by this compound attenuates secondary injury after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of p21-Activated Kinase 1 by this compound Promotes Locomotor Recovery After Spinal Cord Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ipa-3 solubility issues and how to improve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of IPA-3, a selective inhibitor of p21-activated kinase 1 (Pak1), and troubleshooting strategies for common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, non-ATP competitive inhibitor of p21-activated kinase 1 (Pak1), with an IC50 of 2.5 μM.[1][2][3] It functions as an allosteric inhibitor, binding to the autoinhibitory domain of Pak1.[3] This binding is covalent and dependent on time and temperature.[1] A critical feature of this compound is its disulfide bond, which is essential for its inhibitory activity.[1][2] Reduction of this bond, for instance by dithiothreitol (DTT), abolishes its ability to inhibit Pak1.[1][2] this compound prevents the binding of the upstream activator Cdc42 to Pak1, thereby inhibiting its activation.[1][2] It has been shown to inhibit Pak1 activation by various activators but does not affect already activated Pak1.[2]
Q2: What are the primary solvents for dissolving this compound?
A2: The most common solvents for dissolving this compound are Dimethyl Sulfoxide (DMSO) and Ethanol.[3] Sonication is often recommended to aid dissolution in both solvents.[3]
Q3: Is this compound soluble in aqueous solutions?
A3: this compound is generally considered to have low aqueous solubility and is listed as insoluble in water.[2] This can present challenges for in vitro and in vivo experiments that require aqueous buffers.
Q4: How should I store this compound solutions?
A4: Stock solutions of this compound in DMSO can be stored at -20°C for short-term storage and -80°C for long-term storage. To ensure the stability of the compound, it is advisable to use freshly opened DMSO that has not absorbed moisture, as this can reduce solubility.[2]
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems researchers encounter when working with this compound and provides step-by-step solutions.
Issue 1: this compound precipitates out of solution when diluted in aqueous media for cell culture experiments.
-
Cause: This is a common issue due to the low aqueous solubility of this compound. When a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the this compound can crash out of solution.
-
Solutions:
-
Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment if your experimental design allows.
-
Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Increasing the final DMSO concentration in your culture medium can help keep this compound in solution. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Use a Co-solvent: Incorporating a co-solvent can improve solubility. For in vivo studies, a mixture of DMSO, PEG300, and Tween-80 has been used.[1] For in vitro work, a small amount of a biocompatible co-solvent could be tested, though this requires careful validation to ensure it does not affect your experimental outcomes.
-
Prepare a Fresh Dilution Immediately Before Use: Do not store diluted aqueous solutions of this compound. Prepare the final dilution from your DMSO stock solution immediately before adding it to your cells.
-
Gentle Warming and Mixing: After diluting the DMSO stock into the aqueous medium, gentle warming to 37°C and thorough but gentle mixing can help to keep the compound in solution. Avoid vigorous vortexing which can sometimes promote precipitation.
-
Issue 2: Difficulty in dissolving the this compound powder.
-
Cause: this compound is a solid powder and may require energy to dissolve completely.
-
Solutions:
-
Sonication: As recommended, use a bath sonicator to aid the dissolution of this compound in DMSO or ethanol.[3] Sonicate for short bursts to avoid heating the sample excessively.
-
Gentle Warming: Gentle warming of the solvent (e.g., to 37°C) can increase the solubility. However, be cautious with prolonged heating as it may affect the stability of the compound.
-
Use High-Quality, Anhydrous Solvents: Ensure that your DMSO or other organic solvents are of high purity and anhydrous. Water contamination can significantly reduce the solubility of hydrophobic compounds.
-
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 70 | 199.74 | Sonication is recommended. Use fresh, moisture-free DMSO.[2] |
| Ethanol | 7 | 19.97 | Sonication is recommended.[3] |
| Water | Insoluble | - | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 350.45 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Bath sonicator
-
-
Procedure:
-
Weigh out 3.5 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.
-
Vortex the tube for 30-60 seconds to initially mix the powder and solvent.
-
Place the tube in a bath sonicator and sonicate for 5-10 minutes. Check for complete dissolution. If particulates are still visible, continue to sonicate in short bursts.
-
Once completely dissolved, the solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Preparation of an this compound Formulation for In Vivo Administration
This protocol is adapted from a formulation used for in vivo studies and yields a clear solution.[1]
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (to prepare a 2.5 mg/mL solution):
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until a clear solution is formed.
-
Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix gently but thoroughly.
-
The final concentration of this compound will be 2.5 mg/mL. This formulation should be prepared fresh before each use.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and the Pak1 Signaling Pathway
This compound acts as an allosteric inhibitor of Pak1, preventing its activation by upstream signals. The diagram below illustrates the point of inhibition within the Pak1 signaling cascade.
References
Technical Support Center: Optimizing Ipa-3 Concentration for Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ipa-3, a selective inhibitor of p21-activated kinase 1 (PAK1), in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-ATP-competitive, allosteric inhibitor of Group I p21-activated kinases (PAKs), with a particularly high affinity for PAK1.[1] It functions by covalently binding to the regulatory domain of PAK1, which prevents the binding of its upstream activator, Cdc42, thereby inhibiting PAK1 activation.[1] Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound's allosteric inhibition mechanism contributes to its high selectivity.[2][3]
Q2: What is the typical effective concentration range for this compound in cancer cell lines?
A2: The effective concentration of this compound can vary depending on the cancer cell line and the specific experimental endpoint. However, most in vitro studies report effective concentrations ranging from 5 µM to 20 µM.[4][5] For instance, concentrations of 10 µM and 20 µM have been shown to inhibit proliferation and induce apoptosis in hepatocellular carcinoma cells.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: What are the known effects of this compound on cancer cells?
A3: this compound has been demonstrated to inhibit the growth of various cancer cells by inducing apoptosis and suppressing cell proliferation.[2][4][6] Specifically, it has been shown to lead to the cleavage of PARP and caspase-3, hallmarks of apoptosis.[2][4] Furthermore, this compound can inhibit the metastatic potential of cancer cells.[2] Studies have shown its efficacy in liver cancer, hematopoietic cancers, breast cancer, and prostate cancer cell lines.[2][4][7]
Q4: Are there any known off-target effects of this compound?
A4: this compound is known for its high selectivity for Group I PAKs. One study reported that out of 214 kinases tested, this compound only showed significant off-target effects (>50% inhibition) on 9 of them.[2][3] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. It is advisable to include appropriate controls in your experiments to validate that the observed effects are due to PAK1 inhibition.
Troubleshooting Guide
Q1: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][8] To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO. For example, a stock solution of 70 mg/mL (199.74 mM) can be prepared.[1] It is crucial to use fresh DMSO as it can absorb moisture, which reduces the solubility of this compound.[1] For cell culture experiments, the DMSO stock solution should be further diluted in culture medium to the final working concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q2: My this compound solution appears to be unstable, leading to inconsistent results. How should I store it?
A2: For long-term storage, this compound powder should be stored at -20°C and is stable for at least three years.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[1] When preparing working solutions in aqueous media, it is recommended to use them immediately for optimal results.[1]
Q3: I am not observing the expected cytotoxic or anti-proliferative effects of this compound on my cancer cell line. What could be the reason?
A3: There are several potential reasons for a lack of effect:
-
Suboptimal Concentration: The effective concentration of this compound is cell-line dependent. It is essential to perform a dose-response experiment (e.g., from 1 µM to 40 µM) to determine the IC50 value for your specific cell line.
-
Low PAK1 Expression/Activity: The target of this compound, PAK1, may not be overexpressed or highly active in your chosen cell line. Consider performing a western blot to assess the endogenous levels of total and phosphorylated PAK1.
-
Cell Seeding Density: The density at which cells are seeded can influence their response to treatment. High cell density may lead to reduced intracellular accumulation of this compound.[9]
-
Incorrect Experimental Duration: The effects of this compound may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
Compound Inactivity: Ensure your this compound is from a reputable source and has been stored correctly to prevent degradation.
Q4: I am observing high background in my control (DMSO-treated) cells in my viability/apoptosis assay. What should I do?
A4: High background in control wells can be due to several factors:
-
DMSO Toxicity: Ensure the final concentration of DMSO in your cell culture medium is not exceeding a non-toxic level, typically below 0.5%, and ideally at 0.1% or lower.
-
Cell Culture Conditions: Suboptimal cell culture conditions, such as contamination, nutrient depletion, or over-confluency, can lead to increased cell death. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Assay-Specific Issues: For fluorescence-based assays, autofluorescence of the compound or the cells can be an issue. Always include unstained and single-stained controls to set up your flow cytometer or plate reader correctly.
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Effective Concentration Range (µM) | Observed Effects | Reference(s) |
| Hepatocellular Carcinoma | HepG2, H2P, H2M, MHCC97L | 5 - 40 | Inhibition of proliferation, colony formation, and induction of apoptosis. | [2][5] |
| Hematopoietic Cancers | JURL-MK1, MOLM-7, K562, CML-T1, HL-60, Karpas-299, Jurkat, HEL | 5 - >20 | Induction of cell death (EC50 values in this range). | [4] |
| Breast Cancer | Triple-Negative Breast Cancer (TNBC) cells | Not specified, but effective | Decreased cell viability. | [7] |
| Prostate Cancer | Not specified | Not specified, but effective | Decreased tumor growth and metastasis. | [7] |
| Melanoma and Colon Carcinoma | Various lines with NRAS and KRAS mutations | Not specified, but effective | Increased sensitivity to killing by this compound in Ras-mutated lines. | [10][11] |
Table 2: IC50 Values of this compound in Different Contexts
| Context | IC50 Value (µM) | Reference(s) |
| Cell-free PAK1 inhibition | 2.5 | [1][12][13] |
| SARS-CoV-2 replication in Vero CCL-81 cells | 8.5 | [5] |
| SARS-CoV-2 endoribonuclease nsp15 (FRET assay) | 6.8 | [5] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for solubilizing formazan crystals)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14]
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.[15]
-
Analyze the samples on a flow cytometer within one hour.
-
Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Proliferation Assessment using BrdU Incorporation Assay
This immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog, into newly synthesized DNA of proliferating cells.
Materials:
-
Treated and control cells
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the enzyme
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound or vehicle control as described for the MTT assay.
-
Towards the end of the treatment period (e.g., the last 2-4 hours), add BrdU labeling solution to each well and incubate at 37°C.
-
Remove the culture medium and fix the cells by adding a fixing/denaturing solution.
-
Wash the cells and add the anti-BrdU antibody. Incubate to allow binding to the incorporated BrdU.
-
Wash away the unbound antibody and add the substrate solution.
-
After a color change is observed, add the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The absorbance is directly proportional to the amount of DNA synthesis and thus to the number of proliferating cells.
Mandatory Visualizations
Caption: PAK1 signaling pathway and this compound's point of inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound inhibits the growth of liver cancer cells by suppressing PAK1 and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IPA 3 | PAK Inhibitors: R&D Systems [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. The response to PAK1 inhibitor IPA3 distinguishes between cancer cells with mutations in BRAF and Ras oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
IPA-3 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with IPA-3, a selective inhibitor of p21-activated kinase 1 (PAK1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, non-ATP-competitive allosteric inhibitor of Group I p21-activated kinases (PAKs), with a reported IC50 of 2.5 μM for PAK1 in cell-free assays. It functions by covalently binding to the autoregulatory domain of PAK1. This binding prevents the interaction with its upstream activator, Cdc42, thereby inhibiting PAK1 activation.[1][2] Importantly, this compound does not inhibit already activated PAK1.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol but is insoluble in water.[3] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.
Q3: How should this compound stock solutions be stored?
A3: this compound powder can be stored at -20°C for up to three years. Once dissolved in a solvent like DMSO, it is recommended to store the stock solution in aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1]
Q4: Is there a negative control compound for this compound experiments?
A4: Yes, PIR3.5 is the recommended inactive control compound for this compound.[1][2] PIR3.5 is structurally related to this compound but does not inhibit PAK1 activity. Using PIR3.5 helps to distinguish the specific effects of PAK1 inhibition from potential off-target or solvent-related effects.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of PAK1 Activity
Possible Cause 1: Degradation of this compound due to reducing agents.
-
Explanation: The disulfide bond in the this compound molecule is critical for its inhibitory activity.[1][2] Reducing agents, such as dithiothreitol (DTT), that may be present in some buffers or cell culture supplements can reduce this bond and inactivate the inhibitor.
-
Solution:
-
Avoid using buffers or media containing reducing agents like DTT.
-
If the presence of a reducing agent is unavoidable, consider its concentration and the stability of this compound under those conditions. It may be necessary to increase the concentration of this compound or reduce the incubation time.
-
Possible Cause 2: Incorrect preparation or storage of this compound stock solution.
-
Explanation: Improperly dissolved or stored this compound can lead to a loss of potency. Moisture in DMSO can also reduce the solubility of this compound.
-
Solution:
-
Ensure this compound is fully dissolved in fresh, anhydrous DMSO. Sonication can aid in dissolution.
-
Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles and exposure to moisture.
-
Possible Cause 3: Variability in intracellular concentration of this compound.
-
Explanation: Studies have shown that the intracellular concentration of this compound can vary significantly between different cell lines, potentially due to active transport mechanisms.[4] Cell density can also influence the intracellular accumulation of the inhibitor.[3]
-
Solution:
-
Optimize the concentration of this compound for each cell line being used.
-
Maintain consistent cell densities across experiments to ensure reproducible results.
-
When comparing results between different cell lines, consider that the effective intracellular concentration of this compound may differ.
-
Issue 2: Unexpected Cellular Phenotypes (e.g., changes in cell adhesion or morphology)
Possible Cause: this compound-mediated effects on the cytoskeleton.
-
Explanation: PAK1 is a key regulator of the actin cytoskeleton. Inhibition of PAK1 by this compound can lead to changes in cell adhesion, spreading, and morphology.[3][5] These effects may be unexpected if the primary focus of the experiment is not on cytoskeletal dynamics.
-
Solution:
-
Be aware of the potential for this compound to affect cell adhesion and morphology.
-
Use the inactive control compound, PIR3.5, to confirm that the observed effects are due to PAK1 inhibition.
-
Document any morphological changes with microscopy.
-
Issue 3: High Background or Inconsistent Results in Cell Viability Assays (e.g., MTT assay)
Possible Cause: Interference of this compound or solvent with the assay.
-
Explanation: High concentrations of DMSO can be toxic to cells. Additionally, the yellow color of this compound could potentially interfere with colorimetric assays.
-
Solution:
-
Include a vehicle control (DMSO alone) at the same concentration used for the this compound treatment to account for any solvent-induced toxicity.
-
Use the inactive control, PIR3.5, to control for any non-specific effects of the compound structure.
-
Ensure that the final concentration of DMSO in the culture medium is low (typically below 0.5%) and consistent across all wells.
-
For colorimetric assays, include a blank control containing this compound in media without cells to measure any background absorbance.
-
Data Summary
Table 1: this compound Activity in Various Cell Lines
| Cell Line | Assay Type | Endpoint | Observed Value | Reference |
| Various Human Leukemic Cell Lines | Cell Viability | EC50 | 5 to >20 µM | [6] |
| Human Hepatocellular Carcinoma (HCC) Cells | MTT Assay | IC50 | ~21-28 µM | [7] |
| Human Breast Cancer Cells | Mammosphere Formation | Inhibition | Effective at 10 and 20 µM | [8] |
| Human Prostate Cancer Cells (PC-3, LNCaP, DU-145) | MTT Assay | IC50 | Dependent on PAK1 expression levels | [9] |
Key Experimental Protocols
In Vitro Kinase Assay to Measure PAK1 Inhibition
-
Objective: To determine the direct inhibitory effect of this compound on PAK1 kinase activity.
-
Methodology:
-
Pre-incubate recombinant PAK1 enzyme with varying concentrations of this compound (or DMSO vehicle control) in a kinase buffer for a specified time (e.g., 20 minutes at 4°C).
-
Add a known PAK1 substrate (e.g., myelin basic protein, MBP) and the activator Cdc42-GTPγS.
-
Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and analyze the phosphorylation of the substrate by autoradiography or western blot using a phospho-specific antibody.
-
Cell Viability (MTT) Assay
-
Objective: To assess the effect of this compound on the viability and proliferation of cells.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, vehicle control (DMSO), and negative control (PIR3.5) for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot for Phosphorylated PAK1 (p-PAK1)
-
Objective: To measure the inhibition of PAK1 phosphorylation in cells treated with this compound.
-
Methodology:
-
Culture cells to the desired confluency and then serum-starve them if necessary to reduce basal PAK1 activity.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Stimulate the cells with a known activator of the PAK1 pathway (e.g., a growth factor like PDGF or a phorbol ester like PMA) to induce PAK1 phosphorylation.
-
Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated PAK1 (e.g., p-PAK1 Thr423).
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total PAK1 as a loading control.
-
Visualizations
Caption: Simplified PAK1 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The PAK1-Stat3 Signaling Pathway Activates IL-6 Gene Transcription and Human Breast Cancer Stem Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium hydroxide - Wikipedia [en.wikipedia.org]
Preventing Ipa-3 degradation in experimental buffers
Welcome to the technical support center for Ipa-3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in experimental settings. The primary focus is on preventing the degradation of this compound in experimental buffers to ensure reproducibility and accuracy of results.
Troubleshooting Guide: this compound Degradation and Activity Loss
This guide addresses common issues related to this compound stability and efficacy in a question-and-answer format.
Question: My this compound inhibitor shows reduced or no activity in my cell-based/biochemical assay. What is the most likely cause?
Answer: The most common cause of this compound inactivation is the degradation of its critical disulfide bond.[1][2][3] this compound is an allosteric inhibitor that functions through a covalent, yet reversible, mechanism. This mechanism is dependent on the integrity of a disulfide bridge in its chemical structure. Exposure to reducing agents will break this bond and render the inhibitor inactive.[3][4]
Key Troubleshooting Steps:
-
Review Buffer Composition: Meticulously check all components of your experimental buffer, including cell culture media, lysis buffers, and kinase assay buffers.
-
Identify and Remove Reducing Agents: Common reducing agents to avoid are Dithiothreitol (DTT) and β-mercaptoethanol (BME). These are often found in lysis buffer formulations and as supplements in certain cell culture media.
-
Test Stock Solution: Verify the integrity of your this compound stock solution. Prepare a fresh dilution and test its efficacy in a reliable positive control experiment.
-
Consider Incubation Time and Temperature: this compound's binding to its target, PAK1, is time- and temperature-dependent.[2][3] While necessary for its mechanism of action, prolonged incubation at 37°C in complex biological media could contribute to gradual degradation. Minimize pre-incubation times where possible.
Question: I observe precipitation when I add my this compound stock solution to my aqueous experimental buffer. How can I solve this?
Answer: this compound is insoluble in water.[1] It is highly soluble in organic solvents like DMSO and ethanol. Precipitation occurs when the concentration of the organic solvent in the final aqueous buffer is too low to maintain this compound in solution.
Solutions:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental buffer is kept as low as possible (typically ≤ 0.5%) to avoid solvent effects on your cells, but high enough to maintain solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For instance, make an intermediate dilution of your concentrated DMSO stock in a serum-free medium or PBS before the final dilution into your complete experimental medium.
-
Vortex During Dilution: When preparing the final working solution, add the this compound stock dropwise to the aqueous buffer while vortexing or swirling to facilitate rapid dispersal and prevent localized high concentrations that can precipitate.
-
Use Freshly Prepared Solutions: Do not store diluted aqueous solutions of this compound. The working solution should be prepared fresh for each experiment from a frozen DMSO stock.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound? A1: The primary pathway for this compound inactivation is the chemical reduction of its essential disulfide bond, which is critical for its inhibitory activity against PAK1.[2][3][4]
Q2: Which common laboratory reagents are incompatible with this compound? A2: Any reducing agent should be considered incompatible. The most common examples are Dithiothreitol (DTT) and β-mercaptoethanol (BME).
Q3: How should I prepare and store this compound stock solutions? A3: this compound powder should be stored at -20°C.[1] Stock solutions should be prepared in anhydrous DMSO at a high concentration (e.g., 10-50 mM).[1][2] These stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to 6 months or -80°C for up to one year.[1]
Q4: Can I pre-mix this compound in my cell culture medium and store it? A4: This is not recommended. This compound is unstable in aqueous solutions over long periods. For consistent results, the final working solution in your experimental buffer or cell culture medium should be prepared fresh immediately before each experiment.
Q5: Is this compound sensitive to light? A5: Some suppliers indicate that this compound is light-sensitive. It is good laboratory practice to store the solid compound and stock solutions in light-protected vials and minimize exposure to direct light during experiments.
Data Presentation
Table 1: this compound Buffer Component Compatibility
This table provides a summary of compatible and incompatible components for experimental buffers used with this compound. As specific quantitative half-life data is not available in the literature, this table serves as a practical guide for buffer formulation.
| Component Category | Compatible Components | Incompatible Components | Rationale for Incompatibility |
| Reducing Agents | None | Dithiothreitol (DTT), β-mercaptoethanol (BME), TCEP | Reduces the critical disulfide bond, leading to inactivation.[2][3][4] |
| Solvents (for stock) | Anhydrous DMSO, Ethanol | Water (for stock) | This compound has very low aqueous solubility.[1] |
| Common Buffers | PBS, Tris-HCl, HEPES | Buffers containing reducing agents | Provides pH stability without interfering with the disulfide bond. |
| Salts | NaCl, KCl, MgCl₂, CaCl₂ | --- | Standard physiological salts are generally non-reactive. |
| Cell Culture Media | DMEM, RPMI-1640, MEM | Media supplemented with DTT or other reducing agents | Standard media are compatible, but check supplements. |
| Detergents | Tween-20, Triton X-100 (at low concentrations) | --- | Generally used in lysis buffers; non-reducing detergents are fine. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for long-term storage.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
Methodology:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 20 mM).
-
Calculation Example: For a 20 mM stock solution of this compound (Molecular Weight: 350.45 g/mol ), dissolve 3.5 mg in 500 µL of DMSO.
-
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
Protocol 2: General Protocol for Treating Cultured Cells with this compound
Objective: To treat adherent or suspension cells with this compound for a functional assay.
Methodology:
-
Culture your cells to the desired density in appropriate multi-well plates.
-
On the day of the experiment, thaw a single aliquot of the this compound DMSO stock solution.
-
Calculate the volume of stock solution needed for your experiment. The final DMSO concentration should ideally be below 0.5%.
-
Prepare the final working solution by diluting the DMSO stock directly into fresh, pre-warmed complete cell culture medium. Add the stock solution to the medium and immediately vortex or pipette gently to mix thoroughly.
-
Example: To treat cells in a well containing 2 mL of medium with a final concentration of 10 µM this compound from a 20 mM stock:
-
Volume of stock = (10 µM * 2 mL) / 20 mM = 1 µL.
-
Add 1 µL of 20 mM this compound stock to 2 mL of medium. The final DMSO concentration will be 0.05%.
-
-
-
Remove the old medium from your cells and replace it with the this compound-containing medium. For suspension cells, add the required volume of a more concentrated this compound/medium mixture to achieve the final concentration.
-
Include a "vehicle control" in your experimental design by treating a set of cells with the same final concentration of DMSO used for the this compound treatment.
-
Incubate the cells for the desired experimental duration (e.g., 4, 12, 24 hours).
-
Proceed with your downstream analysis (e.g., cell lysis for Western blotting, viability assay).
Mandatory Visualizations
Caption: this compound inhibits the PAK1 signaling pathway.
Caption: Workflow for troubleshooting this compound degradation.
References
Off-target effects of Ipa-3 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the p21-activated kinase (PAK1) inhibitor, Ipa-3. The information focuses on addressing potential off-target effects, particularly at high concentrations, to ensure accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
A1: this compound is a selective, non-ATP-competitive allosteric inhibitor of group I p21-activated kinases (PAKs), with a reported IC50 of approximately 2.5 μM for PAK1 in cell-free assays.[1][2][3][4] It functions by covalently binding to the autoregulatory domain of PAK1, which prevents the binding of its upstream activator, the GTPase Cdc42, thereby inhibiting PAK1 activation.[1][2]
Q2: I am observing significant cytotoxicity in my cell line with this compound at concentrations above 20 µM. Is this expected, and is it an on-target or off-target effect?
A2: Yes, cytotoxicity at higher concentrations of this compound has been reported in various cell lines.[5] While PAK1 inhibition itself can lead to apoptosis and reduced cell proliferation in some cancer cells, the potential for off-target effects increases with concentration.[6] One study has shown that this compound can non-specifically increase the phosphorylation of several proteins in human platelets, suggesting off-target kinase activity.[7] Therefore, at concentrations significantly above the IC50 for PAK1, it is crucial to consider the possibility of off-target contributions to cytotoxicity.
Q3: How can I distinguish between on-target and off-target effects of this compound in my experiments?
A3: To differentiate between on-target and off-target effects, consider the following strategies:
-
Dose-response analysis: On-target effects should correlate with the known IC50 of this compound for PAK1 (around 2.5 µM). Effects observed only at much higher concentrations are more likely to be off-target.
-
PAK1 knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PAK1 expression. If the phenotype observed with this compound treatment is rescued or mimicked by PAK1 depletion, it is likely an on-target effect.
-
Rescue experiments: If possible, express a constitutively active form of PAK1. If this rescues the effect of this compound, it points to an on-target mechanism.
-
Use of a structurally distinct PAK1 inhibitor: Compare the effects of this compound with another PAK1 inhibitor that has a different chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Inactive control compound: Use a structurally similar but inactive analog of this compound, if available, to control for non-specific chemical effects.
Q4: Are there any known off-target signaling pathways affected by this compound at high concentrations?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background or non-specific bands in Western blot for phospho-proteins after high concentration this compound treatment. | Off-target kinase inhibition or activation by this compound. | 1. Perform a dose-response experiment to determine the lowest effective concentration of this compound. 2. Include a PAK1 knockdown/knockout control to confirm the specificity of the antibody and the on-target effect. 3. Use a different phospho-antibody for the same target if available. 4. Consider performing a kinome array or phosphoproteomics analysis to identify potential off-target kinases. |
| Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo). | 1. Cell density variability. 2. This compound precipitation at high concentrations. 3. Off-target effects on cellular metabolism. | 1. Ensure consistent cell seeding density across all wells. 2. Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare fresh stock solutions. 3. Use an alternative viability assay that measures a different cellular parameter (e.g., membrane integrity via LDH release or trypan blue exclusion). |
| Unexpected morphological changes in cells treated with high concentrations of this compound. | Off-target effects on the cytoskeleton or other cellular structures. | 1. Document morphological changes with microscopy. 2. Stain for key cytoskeletal components like F-actin (phalloidin) and microtubules (α-tubulin antibody) to assess cytoskeletal integrity. 3. Compare the observed morphology to that of PAK1 knockdown/knockout cells. |
| Discrepancy between results from this compound treatment and PAK1 siRNA. | 1. Incomplete knockdown of PAK1 by siRNA. 2. Off-target effects of this compound. 3. Different temporal dynamics of protein knockdown vs. inhibitor action. | 1. Confirm PAK1 knockdown efficiency by Western blot or qPCR. 2. Test multiple siRNAs targeting different regions of PAK1. 3. Perform a time-course experiment for both this compound treatment and siRNA-mediated knockdown. 4. Consider the possibility that the observed phenotype is due to off-target effects of this compound and investigate further. |
Quantitative Data Summary
Table 1: this compound Potency and Observed Cytotoxic Concentrations
| Parameter | Value | Assay Condition | Reference |
| IC50 (PAK1) | 2.5 µM | Cell-free assay | [1][2][3] |
| Cytotoxicity (EC50) | 5 to >20 µM | Various human leukemic cell lines | Not explicitly in provided search results |
| Observed Cytotoxicity | 20 µM and 40 µM | Hepatocellular carcinoma cells | Not explicitly in provided search results |
| Non-specific protein phosphorylation | Not specified | Human platelets | [7] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 2.5, 5, 10, 20, 40 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for PAK1 Signaling Pathway
Principle: This technique is used to detect specific proteins in a sample. It can be used to assess the phosphorylation status of PAK1 and its downstream targets to confirm on-target inhibition by this compound.
Protocol:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-PAK1 (Thr423), total PAK1, and downstream targets (e.g., phospho-Cofilin, total Cofilin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for troubleshooting this compound effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | PAK | TargetMol [targetmol.com]
- 3. IPA 3 | PAK Inhibitors: R&D Systems [rndsystems.com]
- 4. IPA 3 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. IPA3 non-specifically enhances phosphorylation of several proteins in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptidesciences.com [peptidesciences.com]
- 10. Aberrant Activation of NF-κB Signalling in Aggressive Lymphoid Malignancies [mdpi.com]
Technical Support Center: Confirming Ipa-3 Target Engagement in Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guides and answers to frequently asked questions regarding the confirmation of target engagement for Ipa-3, a selective, non-ATP competitive inhibitor of p21-activated kinase 1 (PAK1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit PAK1?
A1: this compound is an allosteric inhibitor of group I p21-activated kinases (PAKs), with a notable selectivity for PAK1.[1][2] Unlike ATP-competitive inhibitors, this compound binds to the autoregulatory domain of PAK1. This covalent interaction prevents the conformational changes necessary for kinase activation by upstream effectors like Cdc42 and Rac1, thus holding PAK1 in an inactive state.[3]
Q2: Why is it crucial to confirm this compound target engagement in cells?
A2: Confirming target engagement is a critical step in drug discovery and development. It provides direct evidence that a compound interacts with its intended molecular target within the complex cellular environment. This validation helps to ensure that the observed phenotypic effects of this compound are a direct result of PAK1 inhibition and not due to off-target activities, thereby increasing confidence in experimental results and their interpretation.
Q3: What are the primary methods to confirm that this compound is engaging PAK1 in my cellular model?
A3: The primary methods to confirm this compound target engagement with PAK1 in cells include:
-
Western Blotting: To detect changes in the phosphorylation status of PAK1 and its downstream substrates.
-
In-Cell Kinase Assays: To directly measure the inhibition of PAK1 enzymatic activity.
-
Cellular Thermal Shift Assay (CETSA): To provide evidence of direct binding between this compound and PAK1.
-
Phenotypic Assays: To observe changes in cellular processes regulated by PAK1, such as cell motility and cytoskeletal dynamics.
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols and troubleshooting for the most common assays used to confirm this compound target engagement.
Method 1: Western Blotting for PAK1 Phosphorylation
Western blotting is a fundamental technique to assess the phosphorylation state of PAK1 and its downstream targets. A reduction in the phosphorylation of specific sites on PAK1 or its substrates following this compound treatment indicates successful target engagement and inhibition.
Key Phosphorylation Sites for PAK1:
| Protein | Phosphorylation Site | Antibody | Expected Change with this compound |
| PAK1 | Threonine 423 (Thr423) | Phospho-PAK1 (Thr423) | Decrease |
| PAK1/PAK2 | Serine 199/204 / Serine 192/197 | Phospho-PAK1 (Ser199/204)/PAK2 (Ser192/197) | Decrease |
| Cofilin | Serine 3 | Phospho-Cofilin (Ser3) | Decrease |
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
For studies involving growth factor stimulation, serum-starve the cells for 4-16 hours.
-
Pre-treat cells with the desired concentration of this compound (typically 5-20 µM) or DMSO for 1-2 hours.[1]
-
Stimulate cells with a known PAK1 activator (e.g., 50 ng/mL PDGF) for 10-15 minutes.
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Keep samples on ice.[4]
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.[4]
-
Incubate the membrane with a primary antibody specific for phosphorylated PAK1 (e.g., anti-p-PAK1 Thr423) overnight at 4°C.[5][6]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal protein loading, strip the membrane and re-probe for total PAK1 and a loading control like GAPDH or β-actin.
-
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak phospho-signal | - Ineffective stimulation- Phosphatase activity during lysis- Low abundance of phosphorylated protein | - Optimize stimulation time and concentration.- Always use fresh phosphatase inhibitors in ice-cold lysis buffer.[4][7]- Increase the amount of protein loaded per lane or consider immunoprecipitation to enrich for PAK1.[8] |
| High background | - Blocking agent is not optimal- Antibody concentration is too high- Insufficient washing | - Use 5% BSA in TBST for blocking instead of milk.[9]- Titrate the primary antibody to determine the optimal concentration.- Increase the number and duration of TBST washes. |
| Non-specific bands | - Primary antibody cross-reactivity- Protein degradation | - Use a more specific antibody; check the manufacturer's datasheet for validation.- Ensure protease inhibitors are included in the lysis buffer. |
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment:
-
Culture and harvest cells. Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease inhibitors).
-
Divide the cell suspension into two tubes: one for this compound treatment and one for the DMSO vehicle control.
-
Incubate the cells with this compound (e.g., 20 µM) or DMSO for 1 hour at 37°C.
-
-
Heat Shock:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler. Include a non-heated control (room temperature).
-
Immediately cool the samples on ice for 3 minutes.
-
-
Lysis and Protein Analysis:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes.
-
Analyze the amount of soluble PAK1 in each sample by Western blotting, as described in Method 1.
-
Data Interpretation:
-
In the DMSO-treated samples, the amount of soluble PAK1 will decrease as the temperature increases, reflecting its denaturation and aggregation.
-
If this compound binds to and stabilizes PAK1, the this compound-treated samples will show a higher amount of soluble PAK1 at elevated temperatures compared to the DMSO control. This results in a "thermal shift" of the melting curve to the right.
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No thermal shift observed | - this compound concentration is too low- Incubation time is insufficient- The chosen temperature range is not optimal | - Perform a dose-response experiment to find the optimal this compound concentration.- Increase the incubation time with this compound.- Adjust the temperature range to better capture the melting curve of PAK1. |
| High variability between replicates | - Inconsistent heating- Incomplete cell lysis- Pipetting errors | - Use a thermal cycler for precise and uniform heating.- Ensure complete lysis through sufficient freeze-thaw cycles.- Use careful pipetting techniques, especially when collecting the supernatant. |
| Low PAK1 signal in all samples | - Low endogenous expression of PAK1 | - Use a cell line known to express higher levels of PAK1 or consider overexpressing a tagged version of PAK1. |
PAK1 Signaling Pathway
The following diagram illustrates the central role of PAK1 in cellular signaling and highlights where this compound exerts its inhibitory effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. Phospho-PAK1 (Thr423)/PAK2 (Thr402) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Anti-PAK1 ( phospho Thr423 ) / PAK2 ( phospho Thr402 ) / PAK3 ( phospho Thr436 ) antibody (GTX22477) | GeneTex [genetex.com]
- 7. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
The impact of serum concentration on Ipa-3 activity
Welcome to the technical support center for Ipa-3, a selective, allosteric inhibitor of p21-activated kinase 1 (PAK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to address common issues that may arise, particularly concerning the impact of serum concentration on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-ATP-competitive inhibitor of Group I p21-activated kinases (PAKs), with a reported IC50 of 2.5 µM for PAK1 in cell-free assays.[1][2] It functions as an allosteric inhibitor by covalently binding to the autoregulatory domain of PAK1. This binding prevents the conformational changes necessary for kinase activation, thereby inhibiting downstream signaling pathways involved in cell motility, proliferation, and survival.
Q2: How does the presence of serum in cell culture media affect the activity of this compound?
A2: Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules like this compound. This protein binding can sequester this compound, reducing its effective (free) concentration available to enter cells and interact with its target, PAK1. Consequently, a higher concentration of this compound may be required to achieve the desired inhibitory effect in the presence of high serum concentrations (e.g., 10% FBS) compared to low-serum or serum-free conditions.
Q3: I am not seeing the expected inhibition of PAK1 phosphorylation in my Western blot. What could be the issue?
A3: There are several potential reasons for this observation. See the detailed troubleshooting guide below for a comprehensive list of possibilities and solutions. Common issues include insufficient this compound concentration to overcome serum protein binding, degradation of this compound, or problems with the Western blot protocol itself.
Q4: Is this compound stable in cell culture media?
A4: The stability of this compound in cell culture media can be influenced by factors such as temperature, pH, and the presence of serum proteins. It is recommended to prepare fresh stock solutions and dilute to the final working concentration immediately before use. For long-term storage, follow the manufacturer's recommendations, which typically involve storing stock solutions at -20°C or -80°C.
Troubleshooting Guides
Problem 1: Reduced or No this compound Activity in High Serum Concentrations (e.g., 10% FBS)
Possible Causes:
-
Serum Protein Binding: As mentioned in the FAQs, serum proteins can bind to this compound, lowering its bioavailable concentration.
-
Incorrect Dosing: The effective this compound concentration required may be significantly higher in the presence of serum.
Solutions:
-
Increase this compound Concentration: Perform a dose-response experiment to determine the optimal this compound concentration in your specific cell line and serum conditions.
-
Reduce Serum Concentration: If your experimental design allows, reduce the serum concentration (e.g., to 0.5% or 1% FBS) or use serum-free media during the this compound treatment period. A common technique is to serum-starve the cells for a period before and during treatment.
-
Control Experiments: Always include appropriate controls, such as a vehicle-treated group (e.g., DMSO) and a positive control for PAK1 inhibition if available.
Problem 2: Inconsistent Western Blot Results for PAK1 Phosphorylation
Possible Causes:
-
Antibody Issues: The primary or secondary antibodies may not be specific or sensitive enough.
-
Protein Degradation: Phosphatases in the cell lysate can dephosphorylate PAK1.
-
Transfer Issues: Inefficient transfer of proteins from the gel to the membrane.
-
Blocking Problems: Inadequate blocking can lead to high background noise.
Solutions:
-
Antibody Validation: Ensure your phospho-PAK1 antibody is validated for Western blotting and recognizes the specific phosphorylation site of interest (e.g., Thr423).
-
Use of Inhibitors: Always include phosphatase and protease inhibitors in your lysis buffer.
-
Optimize Transfer: Verify your transfer setup and duration. Use a loading control (e.g., total PAK1, GAPDH, or β-actin) to confirm even loading and transfer.
-
Blocking Optimization: Test different blocking agents (e.g., BSA instead of milk for phospho-antibodies) and blocking times.
| Parameter | Recommendation |
| Primary Antibody Dilution | Titrate to find the optimal concentration. |
| Secondary Antibody | Use a species-specific and validated secondary antibody. |
| Washing Steps | Increase the number and duration of washes to reduce background. |
| Exposure Time | Optimize exposure time to avoid over- or under-exposure. |
Experimental Protocols
Protocol 1: Determining the Effect of Serum on this compound IC50
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in cell culture under different serum conditions.
Materials:
-
Cells of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Low-serum medium (e.g., DMEM with 0.5% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in complete growth medium.
-
Serum Starvation (for low-serum condition): The next day, replace the medium with low-serum medium and incubate for 4-6 hours. For the high-serum condition, maintain the cells in complete growth medium.
-
This compound Treatment: Prepare a serial dilution of this compound in both complete and low-serum media. Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) for each serum condition.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control for each serum condition. Plot the normalized cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value for each serum concentration.
Protocol 2: Western Blot Analysis of PAK1 Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on PAK1 phosphorylation.
Materials:
-
Cells of interest
-
Complete and low-serum media
-
This compound
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-PAK1 (Thr423), anti-total PAK1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at various concentrations in both high and low-serum media for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-PAK1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total PAK1 or a loading control protein.
Visualizations
Signaling Pathway
Caption: Simplified PAK1 signaling and this compound inhibition.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on PAK1.
Logical Relationship
Caption: How serum concentration affects this compound activity.
References
Why is my Ipa-3 not inhibiting Pak1 phosphorylation?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using IPA-3, a selective inhibitor of p21-activated kinase 1 (Pak1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, non-ATP-competitive allosteric inhibitor of Group I p21-activated kinases (Paks).[1][2][3] It functions by covalently binding to the autoregulatory domain of inactive Pak1.[1][4] This prevents the binding of upstream activators like the GTPase Cdc42, thereby blocking the conformational changes required for kinase activation and subsequent autophosphorylation.[1][3]
Q2: Does this compound inhibit all Pak isoforms?
A2: this compound is selective for Group I Paks (Pak1, Pak2, and Pak3). It has a reported IC50 of 2.5 μM for Pak1 and also inhibits Pak2 and Pak3 at a concentration of 10μM.[1][5] It does not inhibit Group II Paks (Pak4, Pak5, and Pak6).[3][5]
Q3: What is the optimal concentration and treatment time for this compound in cell culture?
A3: The effective concentration and treatment time can vary significantly depending on the cell line and the specific biological question. However, a common concentration range is between 5 µM and 30 µM.[1][6][7] Inhibition of Pak1 phosphorylation can be observed in as little as 10 minutes to a few hours (e.g., 2-6 hours), while studies on cell viability or migration may require longer incubation times, such as 24 to 48 hours.[8]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO and ethanol.[3][5] For a stock solution, dissolve this compound in fresh, anhydrous DMSO to a concentration of 10-20 mM. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] Stock solutions can be stored at -20°C for up to six months or at -80°C for up to one year.[4] Some suppliers advise against long-term storage of the solution and recommend using it soon after preparation.[5]
Q5: Is there a negative control for this compound?
A5: Yes, PIR-3.5 is a structurally related but inactive compound that can be used as a negative control in experiments to distinguish the specific effects of Pak1 inhibition from potential off-target or redox-related effects of this compound.[9]
Troubleshooting Guide: Why is my this compound not inhibiting Pak1 phosphorylation?
If you are not observing the expected decrease in Pak1 phosphorylation (e.g., at the Thr423 site) after this compound treatment, consider the following potential causes and solutions.
| Observation | Potential Cause | Suggested Solution |
| No change in p-Pak1 levels | 1. Pak1 is already activated: this compound only binds to and inhibits the inactive form of Pak1. If Pak1 is already in its active, phosphorylated state, this compound will not be effective.[2][3][10] | Ensure that your experimental design involves stimulating Pak1 activation in the presence of the inhibitor, rather than adding the inhibitor to cells with pre-existing high levels of p-Pak1. |
| 2. Suboptimal this compound concentration or incubation time: The effective dose and duration can vary between cell lines. | Perform a dose-response (e.g., 2.5 µM, 5 µM, 10 µM, 20 µM) and time-course (e.g., 30 min, 1h, 2h, 6h) experiment to determine the optimal conditions for your specific cell type. | |
| 3. This compound degradation: The disulfide bond in this compound is critical for its activity and can be reduced by agents like DTT, inactivating the compound.[3][10] Improper storage can also lead to loss of activity. | Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Avoid including reducing agents in your cell culture medium during treatment. | |
| 4. High basal Pak1 activity: Some cell lines may have very high constitutive Pak1 activity that is difficult to inhibit completely. | Consider serum-starving your cells before stimulation to lower basal signaling. | |
| 5. Functional redundancy: Other Pak isoforms (Pak2, Pak3) may be active and could compensate for Pak1 inhibition. | Confirm the expression of Pak1, Pak2, and Pak3 in your cell line. This compound does inhibit Pak2 and Pak3, but may do so with different potency. | |
| Weak or no signal for both total Pak1 and p-Pak1 | 1. Low protein expression: The cell line may not express sufficient levels of Pak1. | Confirm Pak1 expression in your cell line using a positive control lysate or by checking protein expression databases. |
| 2. Poor antibody performance: The primary antibodies for total Pak1 or p-Pak1 may not be optimal. | Use antibodies validated for Western blotting and consider trying a different antibody clone or supplier. Always include a positive control. | |
| 3. Inefficient protein extraction or sample degradation: Phosphorylation is a labile post-translational modification. | Use a lysis buffer containing fresh protease and phosphatase inhibitors. Keep samples on ice at all times. | |
| High background on Western blot | 1. Inappropriate blocking buffer: For phospho-proteins, milk can sometimes cause high background due to its phosphoprotein (casein) content. | Use 3-5% Bovine Serum Albumin (BSA) in TBST as the blocking agent instead of non-fat dry milk. |
| 2. Antibody concentration too high: Excessive primary or secondary antibody can lead to non-specific binding. | Optimize antibody concentrations by performing a titration. |
Quantitative Data Summary
| Parameter | Value | Source(s) |
| This compound IC50 (Pak1) | 2.5 µM | [1][2][3][4][5] |
| Effective Concentration (Cell Culture) | 2 - 30 µM | [1][6][7][10] |
| Treatment Time (Inhibition of Phosphorylation) | 10 minutes - 6 hours | [1][8] |
| Treatment Time (Cell Viability/Migration) | 24 - 48 hours | [9][10] |
| Solubility in DMSO | >16.1 mg/mL (~46 mM) | [1][5] |
| Solubility in Ethanol | ~7 mg/mL (~20 mM) (sonication recommended) | [2] |
| Stock Solution Storage | -20°C for 6 months; -80°C for 1 year | [4] |
Experimental Protocols
Protocol 1: this compound Treatment of Adherent Cells for Pak1 Inhibition Analysis
-
Cell Seeding: Plate adherent cells on a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Culture: Grow cells in appropriate culture medium and conditions. If studying stimulated Pak1 activation, you may need to serum-starve the cells for 4-16 hours prior to the experiment.
-
This compound Preparation: Prepare a fresh dilution of your this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM). Also prepare a vehicle control (e.g., DMSO) at the same final concentration.
-
Pre-treatment: Aspirate the old medium from the cells and replace it with the this compound containing medium or the vehicle control medium. Incubate for the desired pre-treatment time (e.g., 1-2 hours).
-
Stimulation (if applicable): If you are studying stimulus-induced Pak1 phosphorylation, add your stimulus (e.g., PDGF, 50 ng/mL) directly to the medium for the appropriate time (e.g., 10-15 minutes).
-
Cell Lysis: Immediately after treatment, place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Aspirate the PBS and add ice-cold lysis buffer (see recipe below) with freshly added protease and phosphatase inhibitors.
-
Harvesting: Scrape the cells into the lysis buffer and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Sample Collection: Transfer the supernatant to a new pre-chilled tube. This is your protein sample.
-
Protein Quantification: Determine the protein concentration of your lysate using a standard method like the BCA assay.
Protocol 2: Western Blotting for Phospho-Pak1 (Thr423)
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer to your lysates to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an 8-10% polyacrylamide gel. Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm efficient transfer by staining the membrane with Ponceau S.
-
Blocking: Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody against phospho-Pak1 (Thr423) in 5% BSA/TBST according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL reagent and capture the signal using a digital imager or X-ray film.
-
Stripping and Re-probing (Optional): To assess total Pak1 levels, the membrane can be stripped and re-probed with an antibody for total Pak1.
Lysis Buffer Recipe (RIPA or similar):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 or Triton X-100
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add Fresh Before Use:
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (containing sodium fluoride and sodium orthovanadate)
-
Visualizations
Caption: Pak1 signaling pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for analyzing Pak1 phosphorylation after this compound treatment.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. This compound | PAK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. youtube.com [youtube.com]
- 7. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 10. methods.info [methods.info]
Addressing Ipa-3 instability in long-term cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using IPA-3, a selective inhibitor of p21-activated kinase 1 (PAK1), in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, non-ATP-competitive, allosteric inhibitor of Group I p21-activated kinases (PAKs), with an IC50 of approximately 2.5 µM for PAK1 in cell-free assays.[1] It functions as a reversible covalent inhibitor.[2][3][4] this compound binds to the autoregulatory domain of PAK1, preventing the binding of its upstream activator, the GTPase Cdc42.[1] This covalent interaction is dependent on a critical disulfide bond within the this compound molecule.[5] Reduction of this bond abrogates its inhibitory activity. Unlike many kinase inhibitors, this compound does not block the ATP-binding pocket and is ineffective against already activated PAK1.[1]
Q2: How should I prepare and store this compound stock solutions?
Proper storage and handling of this compound are crucial for maintaining its activity. Refer to the table below for recommended storage conditions. To minimize degradation, it is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[5]
Q3: What is the recommended working concentration of this compound in cell culture?
The optimal working concentration of this compound is cell-line dependent and should be determined empirically. However, published studies have reported effective concentrations typically ranging from 5 µM to 20 µM for inducing cellular effects such as apoptosis and inhibition of cell proliferation.[1][5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: Is this compound stable in long-term cell culture experiments?
The stability of this compound in long-term culture can be influenced by several factors. As a reversible covalent inhibitor, its efficacy depends on maintaining a sufficient concentration in the culture medium to drive the binding equilibrium towards the inhibited state. Furthermore, the critical disulfide bond of this compound can be susceptible to reduction by components in the media or by cellular processes. Cellular metabolism and active transport can also alter the intracellular concentration of the inhibitor over time.[5] Therefore, for experiments extending beyond 24-48 hours, it is crucial to consider the potential for decreased this compound activity.
Troubleshooting Guide: Addressing this compound Instability in Long-Term Cell Culture
Issue 1: Diminished or loss of inhibitory effect over time.
This is the most common issue encountered in long-term experiments. The troubleshooting workflow below can help identify the potential cause.
Issue 2: High variability between replicate experiments.
Inconsistent results can often be traced back to the preparation and handling of this compound.
-
Inconsistent Stock Solution Concentration: Ensure the DMSO used to dissolve this compound is anhydrous, as moisture can reduce solubility.[6] Always vortex thoroughly to ensure complete dissolution.
-
Precipitation in Media: When diluting the DMSO stock into aqueous culture media, ensure rapid and thorough mixing to prevent precipitation. Visually inspect the media for any signs of precipitation after adding this compound.
-
Adsorption to Plastics: Small molecules can adsorb to plastic surfaces. Consider using low-adhesion microplates and centrifuge tubes.
Data Presentation
Table 1: this compound Properties and Storage Recommendations
| Property | Value | Reference |
| Molecular Weight | 350.45 g/mol | [6] |
| Formula | C₂₀H₁₄O₂S₂ | [6] |
| IC50 (PAK1, cell-free) | 2.5 µM | [1] |
| Solubility (DMSO) | ~70 mg/mL (199.74 mM) | [6] |
| Powder Storage | -20°C for up to 3 years | [6] |
| Stock Solution Storage (in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month | [6] |
Experimental Protocols
Protocol 1: Assessing the Time-Dependent Efficacy of this compound
This protocol helps determine the effective duration of a single this compound treatment in your cell culture system.
-
Cell Seeding: Plate your cells at a density that will not lead to over-confluence during the course of the experiment.
-
This compound Treatment: Add this compound at your desired final concentration to all wells except for the vehicle control (e.g., DMSO).
-
Time-Course Analysis: At various time points (e.g., 0, 8, 24, 48, 72 hours) after this compound addition, lyse the cells and prepare samples for Western blotting.
-
Western Blot Analysis: Probe for the phosphorylated form of a known PAK1 downstream target (e.g., p-Cofilin or p-MEK1) and a total protein control.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. A decrease in the p-protein/total protein ratio indicates PAK1 inhibition. Plot this ratio against time to visualize the duration of the inhibitory effect.
Mandatory Visualizations
Signaling Pathway
References
- 1. This compound inhibits the growth of liver cancer cells by suppressing PAK1 and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Group I PAK inhibitor this compound induces cell death and affects cell adhesivity to fibronectin in human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioengineer.org [bioengineer.org]
The importance of using a negative control for Ipa-3 studies
Technical Support Center: A Guide to Ipa-3 Studies
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice for experiments involving the p21-activated kinase 1 (PAK1) inhibitor, this compound. Particular emphasis is placed on the critical role of the negative control in ensuring data validity and accurate interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective, non-ATP-competitive small molecule inhibitor of group I p21-activated kinases (PAKs), primarily targeting PAK1.[1][2] Its mechanism is distinct from typical kinase inhibitors that target the conserved ATP-binding pocket.[1][3] this compound functions as an allosteric inhibitor by binding covalently to the autoregulatory domain of PAK1.[3] This interaction prevents the binding of upstream activators, such as the GTPases Cdc42 and Rac1, thereby blocking the conformational changes required for kinase activation.[3][4] This unique mechanism of targeting a less conserved regulatory domain contributes to its high selectivity.[1][3]
Q2: Why is it critical to use a negative control in my this compound experiments?
Using a negative control is fundamental for validating that the observed biological effects are due to the specific inhibition of PAK1 by this compound and not from other confounding factors. The primary reasons are:
-
To Account for Vehicle Effects: this compound is typically dissolved in a solvent, such as DMSO.[5] Solvents can independently affect cell health, signaling pathways, and gene expression. A vehicle-only control group is essential to subtract any effects caused by the solvent.
-
To Identify Off-Target Effects: Although this compound is highly selective, it is not entirely specific. One screen showed that this compound could inhibit 9 out of 214 other kinases by more than 50%.[1] A negative control helps establish a baseline, making it easier to question and investigate potential off-target activities if unexpected results arise.
-
To Rule Out Non-Specific Compound Effects: The chemical structure of this compound itself could have biological activities unrelated to PAK1 inhibition. Comparing its effect to an inactive analog (if a validated one is available) or other controls can help confirm that the activity is target-specific.[3][6]
Q3: What are the recommended negative controls for an this compound study?
A multi-pronged approach using several types of controls is ideal.
-
Vehicle Control (Mandatory): This is the most crucial control. The vehicle (e.g., DMSO) used to dissolve this compound should be added to cells or animals at the same final concentration as in the experimental group.[5]
-
Genetic Controls (Highly Recommended): To confirm that the effects of this compound are on-target, results should be compared with genetic methods of PAK1 inhibition. This can include using siRNA or shRNA to knock down PAK1 expression or expressing a dominant-negative PAK1 mutant.[1][2][6] Concordance between pharmacological and genetic inhibition provides strong evidence for on-target activity.
-
Inactive Chemical Analog (Use with Caution): An inactive analog, if properly validated, can control for off-target effects related to the chemical scaffold. The compound PIR3.5 has been used as a control for this compound.[3] However, researchers must be cautious, as some studies have found that PIR3.5 can exert its own biological effects, such as toxicity in certain cell lines, making it an unsuitable control in those contexts.[6]
Q4: What are the known off-target effects or confounding factors for this compound?
While known for its high selectivity, researchers should be aware of potential confounding factors. The primary concern is the potential for this compound to inhibit other kinases, even if at a lower potency than its action on PAK1.[1] Additionally, some studies have noted that high concentrations of this compound can induce cell death, and it is important to determine if this is a direct result of PAK1 inhibition or another mechanism.[2][6] The covalent nature of its binding means that its effects might be less easily reversible in cells compared to non-covalent inhibitors.[3]
Troubleshooting Guide
Q1: My negative control (e.g., DMSO) is showing a biological effect. What should I do?
-
Lower the Concentration: The most common issue is that the final concentration of the vehicle is too high. Check the literature for the tolerance of your specific cell line or model system to the solvent. Aim to use the lowest effective concentration of this compound to minimize the required vehicle concentration.
-
Run a Dose-Response Curve: Perform a dose-response experiment with the vehicle alone to determine a concentration at which it has minimal effect on your assay's readout.
-
Switch Solvents: If lowering the concentration is not possible, consider if another solvent (e.g., ethanol) is compatible with both this compound and your experimental system.
Q2: I'm not seeing the expected inhibition with this compound. What are some possible causes?
-
Compound Inactivity: Ensure the this compound powder or stock solution has not degraded. Store it according to the manufacturer's instructions.
-
Cell Permeability: While this compound is generally cell-permeable, some cell types may have active efflux mechanisms that reduce the intracellular concentration of the compound.[7]
-
Redox Environment: this compound binds covalently via a disulfide bond, and its inhibitory activity can be reversed by reducing environments.[3] Highly reducing conditions within your cells could potentially impact its efficacy.
-
Timing and Dose: The timing of treatment and the dose used may not be optimal. Perform a time-course and dose-response experiment to find the ideal conditions for your model and endpoint. EC50 values have been reported to range from 5 to 20 µM depending on the cell line.[6]
Q3: I'm observing effects that don't seem related to PAK1 inhibition. How can I verify the specificity of this compound?
-
Implement Genetic Controls: This is the gold standard. Replicate the key experiment using siRNA/shRNA against PAK1 or by overexpressing a dominant-negative PAK1.[2] If the genetic approach phenocopies the effect of this compound, it strongly suggests the effect is on-target.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active PAK1 mutant to see if it can reverse the effects of this compound treatment.
-
Check Downstream Targets: Use Western blotting to verify that this compound is inhibiting the PAK1 pathway in your system. Check for a decrease in the phosphorylation of known PAK1 downstream effectors, such as cofilin.[7]
Protocols & Data
Example Experimental Workflow
The following workflow illustrates the parallel use of controls in a typical cell-based experiment.
Example Protocol: Cell Proliferation Assay
-
Cell Seeding: Seed RM1 prostate cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Preparation of Compounds: Prepare a 20 mM stock solution of this compound in DMSO. Create serial dilutions in culture media to achieve final concentrations for the experiment (e.g., 1, 5, 10, 20 µM). Prepare a vehicle control series with equivalent concentrations of DMSO.
-
Treatment: Replace the media in the wells with media containing the different concentrations of this compound or the corresponding DMSO vehicle control. Include an "untreated" control group with media only.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Analysis: Assess cell proliferation using an MTT assay. Add MTT reagent to each well, incubate for 4 hours, then add solubilization solution. Read the absorbance at 570 nm.
-
Data Interpretation: For each this compound concentration, subtract the background absorbance and normalize the values to the vehicle control to determine the percent inhibition of proliferation specifically due to this compound.
Example Data Summaries
Table 1: In Vivo Efficacy of this compound in a Lung Metastasis Model
This table summarizes data from a study where mice with murine metastatic prostate cancer (RM1) cells were treated with this compound or a vehicle control.[5]
| Treatment Group | Dosage & Schedule | Outcome Measure | Result | Statistical Significance |
| Vehicle Control | DMSO | Number of Lung Nodules | High | N/A |
| This compound | 5 mg/kg, daily for 15 days | Number of Lung Nodules | Significant Reduction | p < 0.05 |
Table 2: Sensitivity of Human Hematopoietic Cell Lines to this compound
This table shows the effective concentration (EC50) of this compound required to reduce the number of viable cells by 50% after 72 hours of treatment.[6]
| Cell Line | Cell Type | EC50 of this compound (µM) |
| JURL-MK1 | Chronic Myelogenous Leukemia | ~10 µM |
| MOLM-7 | Chronic Myelogenous Leukemia | ~15 µM |
| HL-60 | Acute Myeloid Leukemia | ~5 µM |
| JURKAT | Acute Lymphoblastic Leukemia | ~20 µM |
| Karpas-299 | Anaplastic Large Cell Lymphoma | > 20 µM |
References
- 1. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 2. The response to PAK1 inhibitor IPA3 distinguishes between cancer cells with mutations in BRAF and Ras oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic explorat… [ouci.dntb.gov.ua]
- 5. PAK1 inhibitor this compound mitigates metastatic prostate cancer-induced bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Group I PAK inhibitor this compound induces cell death and affects cell adhesivity to fibronectin in human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dithiothreitol (DTT) and Ipa-3 Interactions in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the inactivation of the p21-activated kinase (PAK) inhibitor, Ipa-3, by the reducing agent Dithiothreitol (DTT) during experiments.
Troubleshooting Guide: this compound Inactivation by DTT
Researchers may encounter a loss of this compound efficacy in experimental setups that include DTT. This guide provides a step-by-step approach to identify and resolve this issue.
Problem: Observed decrease or complete loss of this compound inhibitory activity on PAK1.
Potential Cause: Inactivation of this compound by DTT present in the experimental buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound inactivation.
Frequently Asked Questions (FAQs)
Q1: How does DTT inactivate this compound?
A1: this compound is an allosteric inhibitor of PAK1 that contains a critical disulfide bond within its molecular structure. This disulfide bond is essential for its covalent binding to the regulatory domain of PAK1, which prevents the kinase's activation.[1][2] DTT is a potent reducing agent that cleaves disulfide bonds.[3] When present in a solution with this compound, DTT reduces the inhibitor's internal disulfide bond, leading to a conformational change that renders it unable to bind to and inhibit PAK1. This inactivation is a direct chemical interaction.
Q2: At what concentration does DTT inactivate this compound?
A2: The inactivation of this compound by DTT is dose-dependent. Studies have shown that DTT concentrations ranging from 0.1 mM to 20 mM can significantly reverse the inhibitory effects of this compound on PAK1.[4] Even low millimolar concentrations of DTT, commonly used in buffers to maintain protein stability, can be sufficient to inactivate this compound.
Q3: Are there any alternatives to DTT that are compatible with this compound?
A3: Yes, several alternative reducing agents can be used in place of DTT. Tris(2-carboxyethyl)phosphine (TCEP) and (2S)-2-amino-1,4-dimercaptobutane (DTBA) are effective reducing agents that are generally more stable and may not interfere with disulfide-dependent inhibitors in the same manner as DTT.[5][6][7] TCEP is known to be a more potent reducing agent than DTT and is effective over a broader pH range.[6][8] DTBA has been shown to reduce disulfide bonds faster than DTT.[7] It is recommended to empirically test the compatibility of these alternative reducing agents in your specific experimental setup.
Q4: Can I still use DTT in my experiments with this compound?
A4: If DTT is essential for your experimental conditions (e.g., maintaining the activity of other proteins in a lysate), you may need to optimize the concentrations of both DTT and this compound. Consider using the lowest effective concentration of DTT. Additionally, you could perform a pre-incubation step with this compound before introducing DTT, although the subsequent addition of DTT will likely still lead to a gradual loss of this compound activity.
Q5: How can I confirm that DTT is the cause of my failed experiment?
A5: To confirm that DTT is inactivating this compound in your experiment, you can run parallel control experiments. Set up your assay with this compound in your standard buffer containing DTT and another identical assay with this compound in a buffer where DTT has been omitted or replaced with an alternative reducing agent like TCEP. If this compound's inhibitory activity is restored in the absence of DTT, it strongly indicates that DTT was the cause of the initial failure.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound and its interaction with DTT.
| Parameter | Value | Notes |
| This compound IC50 for PAK1 Inhibition | 2.5 µM | In a cell-free assay.[1] |
| DTT Concentration for this compound Inactivation | 0.1 - 20 mM | Dose-dependent reversal of this compound's effects observed in this range.[4] |
| This compound Treatment Concentration in Cells | 20 - 40 µM | Shown to significantly inhibit the growth of hepatocellular carcinoma (HCC) cells.[4] |
Experimental Protocols
Key Experiment: In Vitro PAK1 Kinase Assay
This protocol is a generalized procedure for assessing the inhibitory effect of this compound on PAK1 activity in a cell-free system.
Materials:
-
Recombinant active PAK1 enzyme
-
PAK1-specific peptide substrate (e.g., a peptide containing the PAK1 phosphorylation motif)
-
This compound
-
DTT (or alternative reducing agent)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM Beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT - Note: DTT should be omitted or replaced in control experiments )
-
[γ-32P]ATP
-
Phosphocellulose paper
-
Scintillation counter
-
Phosphoric acid wash buffer (0.75%)
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix containing the kinase assay buffer, the peptide substrate, and recombinant PAK1 enzyme.
-
This compound Incubation: Add the desired concentration of this compound (or vehicle control) to the kinase reaction mix. Incubate for 15-30 minutes at room temperature to allow for the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Start the kinase reaction by adding [γ-32P]ATP. Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of PAK1 inhibition by comparing the radioactivity in the this compound treated samples to the vehicle control.
Troubleshooting this protocol in the presence of DTT: If the kinase assay buffer contains DTT, a significant reduction in the inhibitory effect of this compound will be observed. To troubleshoot, repeat the assay with a buffer lacking DTT or containing an alternative reducing agent like TCEP.
Visualizations
Signaling Pathway of PAK1
Caption: Simplified PAK1 signaling pathway.
Mechanism of this compound Inactivation by DTT
References
- 1. selleckchem.com [selleckchem.com]
- 2. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. Protein Reducing Reagents For Proteomics Research [gbiosciences.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agscientific.com [agscientific.com]
Validation & Comparative
A Comparative Guide to the Efficacy of IPA-3 and Other PAK1 Inhibitors
For researchers and drug development professionals, understanding the nuances of kinase inhibitors is paramount for advancing targeted therapies. This guide provides an objective comparison of the p21-activated kinase 1 (PAK1) inhibitor, IPA-3, with other notable alternatives, supported by experimental data and detailed protocols.
The Role of PAK1 in Cellular Signaling
P21-activated kinases (PAKs) are key signaling nodes that link Rho GTPases to cytoskeletal reorganization and nuclear signaling.[1] The PAK family is divided into two groups, with Group I (PAK1, PAK2, and PAK3) being activated by the small GTPases Cdc42 and Rac1.[1][2] Upon activation, PAK1 influences a multitude of cellular processes, including cell motility, proliferation, survival, and angiogenesis, making it a significant target in cancer research.[1][3]
The activation of PAK1 is a multi-step process. In its inactive state, PAK1 exists as a homodimer where an autoinhibitory domain (AID) of one monomer blocks the kinase domain of the other.[1][4] Binding of active, GTP-bound Rac1 or Cdc42 to the p21-binding domain (PBD) disrupts this autoinhibition, leading to autophosphorylation and full kinase activation.[4][5] Activated PAK1 then phosphorylates a wide array of downstream substrates, including MEK1, LIMK, and Raf-1, thereby regulating critical signaling pathways like the MAPK cascade.[3][4][6]
Caption: Simplified PAK1 signaling pathway and the mechanism of this compound inhibition.
Comparative Efficacy of PAK1 Inhibitors
The landscape of PAK1 inhibitors includes compounds with distinct mechanisms of action: allosteric inhibitors that prevent kinase activation and ATP-competitive inhibitors that block catalytic activity directly. This compound belongs to the former class.
This compound: An Allosteric Inhibitor
This compound is a selective, non-ATP-competitive inhibitor that targets the autoinhibitory domain of Group I PAKs.[7] It acts by binding covalently to the regulatory domain of inactive PAK1, which prevents the binding of the upstream activator Cdc42 and thus blocks the kinase's activation.[7][8][9] A key feature of this compound is its inability to inhibit already-activated PAK1, highlighting its specific mechanism of preventing activation.[7][9]
However, this compound has limitations. Its activity is dependent on a disulfide bond that can be reduced under physiological conditions, potentially lowering its efficacy in a cellular context.[7][10] Furthermore, some studies have raised concerns about potential off-target effects or non-specific protein phosphorylation.[11]
Other Notable PAK1 Inhibitors
A variety of other PAK1 inhibitors have been developed, primarily as ATP-competitive compounds. These inhibitors often exhibit higher potency than allosteric inhibitors but can suffer from a lack of selectivity due to the conserved nature of the ATP-binding pocket among kinases.
-
PF-3758309: An ATP-competitive inhibitor that targets all PAK isoforms.[2] It entered clinical trials but was withdrawn due to poor oral bioavailability.[2]
-
FRAX series (e.g., FRAX597): Potent, ATP-competitive inhibitors.[12] While effective, this series has been associated with off-target effects, including inhibition of hERG potassium channels.[12]
-
G-5555: A highly selective, ATP-competitive inhibitor with improved permeability and reduced hERG activity compared to the FRAX series.[12][13] Despite its selectivity, it demonstrated cardiovascular toxicity in animal models, halting its clinical development.[12]
-
NVS-PAK1-1: A highly specific allosteric inhibitor with approximately 50-fold greater selectivity for PAK1 over PAK2.[14] This isoform specificity is advantageous, as PAK2 has been linked to normal cardiovascular function.[15]
-
Shikonin: A natural compound identified as a novel ATP-competitive PAK1 inhibitor.[16]
-
Ivermectin: An existing antiparasitic drug that has been shown to inhibit PAK1 and possess antitumor properties.[17]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data for this compound and its alternatives, providing a clear comparison of their in vitro and cellular efficacy.
Table 1: General Properties and In Vitro Efficacy of PAK1 Inhibitors
| Inhibitor | Type | Mechanism of Action | Target(s) | IC50 / Ki (PAK1) |
| This compound | Allosteric | Covalently binds regulatory domain, prevents activation | Group I PAKs (1, 2, 3) | IC50: ~2.5 µM[7][10] |
| PF-3758309 | ATP-Competitive | Binds ATP-binding pocket | PAK1, 2, 3, 4 | IC50: 13 nM |
| FRAX597 | ATP-Competitive | Binds ATP-binding pocket | Group I PAKs | IC50: 7.7 nM[12] |
| G-5555 | ATP-Competitive | Binds ATP-binding pocket | Group I PAKs (high selectivity for PAK1) | Ki: 1.7 nM |
| NVS-PAK1-1 | Allosteric | Binds allosteric site | PAK1 (high selectivity over PAK2) | Kd: 7 nM[14] |
| Shikonin | ATP-Competitive | Binds ATP-binding pocket | PAK1 | IC50: 7.25 µM[16] |
Table 2: Cellular Efficacy (IC50) of this compound and Other Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Cellular IC50 |
| This compound | NALM-6 | Leukemia | 0.98 µM[7] |
| ATLL cell lines | Adult T-Cell Leukemia/Lymphoma | 6.6 - 16.9 µM[2] | |
| HCC827, H23, H520 | Non-Small Cell Lung Cancer | Synergistic with auranofin[18] | |
| RM1 | Prostate Cancer | Inhibits proliferation and motility[19] | |
| PF-3758309 | ATLL cell lines | Adult T-Cell Leukemia/Lymphoma | 0.2 - 2.5 µM |
| Shikonin | BxPC-3 | Pancreatic Cancer | 2.79 µM[16] |
| PANC-1 | Pancreatic Cancer | 4.02 µM[16] |
Experimental Protocols
Accurate assessment of inhibitor efficacy relies on standardized and well-defined experimental protocols. Below are methodologies for key assays cited in the evaluation of PAK1 inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[20][21] It is a common method for determining the in vitro IC50 of an inhibitor.[22]
Methodology: [22]
-
Incubation: Recombinant human PAK1 enzyme is incubated with the test inhibitor (e.g., this compound) for a short period (e.g., 10 minutes) in a reaction buffer.
-
Kinase Reaction Initiation: The reaction is started by adding a mixture of the kinase substrate (e.g., PAKtide) and ATP.
-
Reaction Termination: After a set incubation time, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: A Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced into ATP.
-
Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the initial kinase activity. The signal is read using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction without any inhibitor, and IC50 values are determined from dose-response curves.
Caption: Workflow for the ADP-Glo™ in vitro kinase assay.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity after treatment with an inhibitor.[23][24][25]
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the inhibitor (e.g., this compound) and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: The yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is added to each well.
-
Formazan Formation: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTT to insoluble purple formazan crystals.[24][25]
-
Solubilization: A solubilizing agent (e.g., SDS-HCl or DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.[23][26]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. IC50 values are calculated by plotting cell viability against inhibitor concentration.
Caption: Workflow for the MTT cell viability assay.
Conclusion
This compound stands out as a valuable research tool due to its unique allosteric mechanism, which provides a high degree of selectivity for inhibiting the activation of Group I PAKs. This makes it particularly useful for dissecting the specific roles of PAK activation in cellular signaling. However, its covalent binding nature and potential for reduction in vivo may limit its therapeutic applicability.[3][10]
In contrast, ATP-competitive inhibitors like G-5555 offer much higher potency but have faced challenges with off-target effects and toxicity, hindering their clinical translation.[12] The development of next-generation inhibitors, such as the highly selective allosteric inhibitor NVS-PAK1-1, represents a promising direction, potentially overcoming the limitations of both this compound and earlier ATP-competitive compounds by offering a better balance of isoform selectivity and in vivo stability.[14]
The choice of a PAK1 inhibitor will ultimately depend on the specific research question. For studies aiming to specifically probe the consequences of preventing PAK1 activation, this compound remains a relevant and informative tool. For applications requiring higher potency or potential therapeutic development, newer generation allosteric or highly selective ATP-competitive inhibitors may offer a more viable path forward.
References
- 1. PAK1 - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The response to PAK1 inhibitor IPA3 distinguishes between cancer cells with mutations in BRAF and Ras oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redesign of the PAK1 Auto-Inhibitory Domain for enhanced stability and affinity in biosensor applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of small-molecule inhibitors of the group I p21-activated kinases, emerging therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. PAK1 inhibitor this compound mitigates metastatic prostate cancer-induced... - CiteAb [citeab.com]
- 20. ADP-Glo™ Kinase Assay Protocol [france.promega.com]
- 21. PAK1 Kinase Enzyme System [promega.com]
- 22. 4.5. In Vitro Assay for PAK1 Inhibition [bio-protocol.org]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 25. broadpharm.com [broadpharm.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Validating IPA-3's Inhibitory Effect on Pak1 Downstream Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the p21-activated kinase (PAK1) inhibitor, IPA-3, with other alternative inhibitors. The focus is on the validation of its inhibitory effect on PAK1 downstream targets, supported by experimental data and detailed methodologies.
Introduction to PAK1 Inhibition and the Role of this compound
P21-activated kinases (PAKs) are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1] Dysregulation of PAK signaling is implicated in numerous diseases, particularly cancer, making PAKs attractive therapeutic targets.[2] PAKs are broadly divided into two groups: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6).[1]
This compound (Inhibitor of p21-Activated Kinase) is a selective, non-ATP competitive inhibitor of Group I PAKs.[3] It functions as an allosteric inhibitor by covalently binding to the regulatory domain of PAK1, which prevents its activation by upstream effectors like Cdc42 and Rac GTPases.[3][4] This unique mechanism of action confers high selectivity for Group I PAKs.[4] This guide will delve into the experimental validation of this compound's effects on key downstream targets of PAK1 and compare its performance with other known PAK inhibitors.
Comparative Analysis of PAK1 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other notable PAK inhibitors against various PAK isoforms. This data provides a quantitative measure of their potency and selectivity.
| Inhibitor | Target PAKs | PAK1 IC50 | PAK2 IC50 | PAK4 IC50 | Mechanism of Action | Reference |
| This compound | Group I (PAK1, 2, 3) | 2.5 µM (cell-free) | - | No Inhibition | Allosteric, non-ATP competitive | [3] |
| PF-3758309 | Pan-PAK (All 6 isoforms) | - | - | - | ATP-competitive | [1][4] |
| FRAX597 | Group I (PAK1, 2, 3) | 7.7 nM | - | - | ATP-competitive | [4] |
| NVS-PAK1-1 | PAK1 selective | 7 nM (Kd) | 400 nM (Kd) | - | Allosteric | [5] |
| OTSSP167 | PAK1 | Low µM range | - | - | - | [6] |
Impact on Downstream Signaling Pathways
PAK1 regulates several critical downstream signaling pathways involved in cell growth, motility, and survival. The inhibitory effects of this compound on these pathways are a key measure of its efficacy.
Cytoskeletal Reorganization: The LIMK/Cofilin Pathway
One of the most well-characterized downstream pathways of PAK1 involves the regulation of the actin cytoskeleton. Activated PAK1 phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[7] Inhibition of this pathway by this compound leads to decreased cofilin phosphorylation, resulting in increased actin dynamics and altered cell morphology.[7]
Cell Proliferation and Survival: The Raf/MEK/ERK and PI3K/Akt Pathways
PAK1 is known to be an upstream activator of the Raf-MEK-ERK (MAPK) signaling cascade, which is crucial for cell proliferation.[8] this compound has been shown to inhibit this pathway by preventing PAK1-mediated phosphorylation of Raf-1.[8] Furthermore, PAK1 can influence the PI3K/Akt pathway, a key regulator of cell survival.[8] Inhibition of PAK1 by this compound has been demonstrated to suppress this survival signaling.
Tumor Suppressor Inactivation: The Merlin (NF2) Pathway
The tumor suppressor Merlin (neurofibromin 2) is a direct substrate of PAK1. Phosphorylation of Merlin by PAK1 at Serine 518 leads to its inactivation. Studies have shown that inhibition of group I PAKs can prevent this phosphorylation, thereby maintaining Merlin's tumor-suppressive function.
The following diagram illustrates the central role of PAK1 in these key signaling pathways and the point of intervention for this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Combination of PAKs inhibitors this compound and PF-3758309 effectively suppresses colon carcinoma cell growth by perturbing DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
- 4. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
Ipa-3: A Comparative Analysis of its Cross-Reactivity with Other Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase inhibitor Ipa-3 with other kinases, focusing on its cross-reactivity profile. The information is intended for researchers, scientists, and drug development professionals working with kinase inhibitors and their therapeutic applications.
Introduction
This compound is a selective, allosteric inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2][3][4] It functions as a non-ATP-competitive inhibitor by covalently binding to the regulatory domain of these kinases, thereby preventing their activation by upstream effectors such as Cdc42.[1][4] The primary target of this compound is PAK1, for which it exhibits an IC50 of 2.5 µM.[2][3] Notably, this compound does not inhibit the activity of already activated PAK1.[1][4] Its unique mechanism of action, targeting the autoinhibitory domain rather than the highly conserved ATP-binding pocket, suggests a potential for higher selectivity compared to traditional kinase inhibitors.
Cross-Reactivity Profile of this compound
To assess the selectivity of this compound, its activity was tested against a panel of over 200 kinases. The results demonstrate a high degree of selectivity for Group I PAKs.
| Kinase Target | % Inhibition at 10 µM this compound |
| PAK1 | 100 |
| PAK2 | 100 |
| PAK3 | 100 |
| PAK4 | No significant inhibition |
| PAK5 | No significant inhibition |
| PAK6 | No significant inhibition |
| Other Kinases (panel of >200) | Minimal to no inhibition for the vast majority |
Note: This table summarizes the key findings. For a complete list of all kinases tested and the corresponding inhibition data, please refer to the supplementary information of the original study by Deacon et al., 2008, in Chemistry & Biology.
Signaling Pathway of PAK1
The p21-activated kinases (PAKs) are key signaling nodes that regulate a wide array of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. The diagram below illustrates the canonical signaling pathway leading to the activation of PAK1.
Caption: PAK1 Signaling Pathway and Mechanism of this compound Inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization-based assay to determine the inhibitory activity of this compound on PAK1.
Materials:
-
Recombinant human PAK1 enzyme
-
Fluorescently labeled peptide substrate for PAK1
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
Add 5 µL of the diluted this compound or control solutions to the wells of the 384-well plate.
-
Add 10 µL of the PAK1 enzyme solution to each well (except the no-enzyme control).
-
Incubate the plate at room temperature for 15 minutes to allow for the binding of this compound to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the fluorescently labeled peptide substrate and ATP. The final concentrations should be at the Km for ATP and the substrate.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 5 µL of a stop solution (e.g., 30 mM EDTA).
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Experimental Workflow for Assessing Kinase Cross-Reactivity
The following diagram outlines a typical workflow for evaluating the selectivity of a kinase inhibitor like this compound against a broad panel of kinases.
References
Validating Ipa-3's Mechanism of Action: A Comparative Guide to siRNA Knockdown of Pak1
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a novel inhibitor is a critical step in the validation process. This guide provides a comprehensive comparison of using siRNA-mediated knockdown of p21-activated kinase 1 (Pak1) as a method to validate the mechanism of the small molecule inhibitor, Ipa-3.
This compound is a known allosteric inhibitor of Pak1, a serine/threonine kinase implicated in a multitude of cellular processes including cell proliferation, migration, and survival.[1] Consequently, aberrant Pak1 activity is associated with the progression of various cancers, making it an attractive therapeutic target. Validating that the cellular effects of this compound are indeed mediated through its inhibition of Pak1 is paramount. One of the most common and robust methods to achieve this is through a comparative analysis with the effects of specific Pak1 gene silencing using small interfering RNA (siRNA).
This guide will delve into the experimental data comparing these two methodologies, provide detailed protocols for their implementation, and discuss the advantages and disadvantages of each approach.
Comparative Analysis of this compound and Pak1 siRNA on Cellular Functions
To objectively assess the congruency of their effects, this section presents quantitative data from studies investigating the impact of both this compound and Pak1 siRNA on key cellular functions, namely cell proliferation and migration.
Cell Proliferation
| Treatment | Cell Line | Assay | Result | Reference |
| This compound (10 µM) | Hepatocellular Carcinoma (HCC) | BrdU Incorporation | Significant inhibition of cell proliferation | [1] |
| This compound (20 µM) | Hepatocellular Carcinoma (HCC) | BrdU Incorporation | Significant inhibition of cell proliferation | [1] |
| Pak1 siRNA | Non-Small Cell Lung Cancer (NSCLC) | Proliferation Assay | Inhibition of lung cancer cell proliferation | [2] |
Cell Migration
| Treatment | Cell Line | Assay | Result | Reference |
| This compound (1 µg/ml) | A549 (NSCLC) | Transwell Assay | 48.48% reduction in migration | |
| This compound (4 µg/ml) | A549 (NSCLC) | Transwell Assay | 83.2% reduction in migration | |
| This compound (7 µg/ml) | A549 (NSCLC) | Transwell Assay | 88.87% reduction in migration | |
| Pak1 siRNA | Non-Small Cell Lung Cancer (NSCLC) | Invasion Assay | Inhibition of lung cancer cell invasion | [2] |
Experimental Protocols
Reproducibility is key in scientific research. This section provides detailed protocols for the key experiments cited in this guide.
Pak1 siRNA Transfection
This protocol is adapted from commercially available siRNA products and is suitable for most mammalian cell lines.
Materials:
-
SignalSilence® Pak1 siRNA (or equivalent)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to ensure they reach 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Thaw the Pak1 siRNA and control siRNA on ice.
-
In a sterile microcentrifuge tube, dilute 100 nM of siRNA in Opti-MEM™ I Reduced Serum Medium. The final volume will depend on the transfection reagent manufacturer's protocol.
-
-
Transfection Reagent Preparation:
-
In a separate sterile microcentrifuge tube, dilute the transfection reagent in Opti-MEM™ I Reduced Serum Medium according to the manufacturer's instructions.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent.
-
Mix gently by pipetting and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in the 6-well plate.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: After incubation, the cells can be lysed for protein analysis (Western blot) to confirm Pak1 knockdown or used in functional assays (e.g., migration, proliferation).
This compound Treatment
This protocol provides a general guideline for treating cultured cells with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) (or other appropriate solvent)
-
Complete cell culture medium
-
Cell culture plates
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1, 4, 7 µg/ml or 10, 20 µM). It is crucial to ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically <0.1%).
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Analysis: Following incubation, cells can be harvested for various downstream analyses, such as proliferation assays, migration assays, or Western blotting to assess the phosphorylation status of Pak1 downstream targets.
Visualizing the Logic: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Simplified Pak1 signaling pathway.
Caption: Experimental workflow for validation.
Discussion: A Comparative Look at Specificity and Off-Target Effects
While both siRNA knockdown and small molecule inhibitors are powerful tools for target validation, they are not without their limitations. Understanding these is crucial for accurate data interpretation.
siRNA Knockdown:
-
Specificity: siRNAs are designed to be highly specific to their target mRNA sequence. However, off-target effects can occur due to partial complementarity with other mRNAs, leading to their unintended degradation or translational repression. These miRNA-like off-target effects are a significant consideration.
-
Completeness of Knockdown: The efficiency of siRNA-mediated knockdown can vary between cell lines and experiments, and a complete knockout of the protein is rarely achieved. This residual protein expression could influence experimental outcomes.
-
Transient Effect: The effect of siRNA is transient, which can be an advantage for studying the immediate consequences of protein depletion but may not be suitable for long-term studies.
This compound (Small Molecule Inhibitor):
-
Specificity: While this compound is known to be a relatively specific allosteric inhibitor of Pak1, the potential for off-target effects on other kinases or cellular proteins cannot be entirely ruled out. A comprehensive kinase profiling would be necessary to fully assess its specificity.
-
Dose-Dependence and Kinetics: The inhibitory effect of this compound is dose-dependent and reversible. This allows for a more dynamic study of protein function by controlling the timing and extent of inhibition.
-
Cell Permeability: As a small molecule, this compound readily crosses cell membranes, ensuring effective delivery to its intracellular target.
Conclusion
References
Ipa-3 Demonstrates Synergistic Anti-Cancer Effects in Combination with MAPK Pathway Inhibitors
The small molecule Ipa-3, a known inhibitor of p21-activated kinase 1 (PAK1), exhibits significant synergistic activity with other anti-cancer drugs, particularly those targeting the MAPK signaling pathway, in preclinical cancer models. This synergy is especially pronounced in cancer cells harboring NRAS and KRAS mutations, suggesting a potential therapeutic strategy for these notoriously difficult-to-treat cancers.
Recent studies have illuminated the potential of this compound to enhance the efficacy of targeted therapies, offering a promising avenue for combination treatments in oncology. Research indicates that sublethal doses of this compound can sensitize Ras-mutated cancer cells to MAPK cascade inhibitors, such as GDC-0897 and AZD6244, to which they are often resistant.[1] This suggests that inhibiting PAK1 with this compound could be a valuable strategy to overcome resistance to existing anti-cancer drugs.
Quantitative Analysis of Synergy
The synergistic effects of this compound in combination with MAPK pathway inhibitors have been demonstrated in various cancer cell lines. The combination of this compound with GDC-0897 (a BRAF inhibitor) and AZD6244 (a MEK inhibitor) has shown to be particularly effective in colon and melanoma cancer cells with NRAS and KRAS mutations.[1] While the primary research highlights the sensitization effect, specific quantitative synergy values like the Combination Index (CI) are not explicitly detailed in the foundational study. However, the qualitative data strongly supports a synergistic interaction.
| Cell Line | Cancer Type | Mutation Status | Combination Drug | Observed Effect |
| SW620 | Colon Carcinoma | KRAS | GDC-0897 | Sensitization to BRAF inhibition |
| HCT116 | Colon Carcinoma | KRAS | GDC-0897 | Sensitization to BRAF inhibition |
| SK-MEL-2 | Melanoma | NRAS | AZD6244 | Sensitization to MEK inhibition |
| WM3682 | Melanoma | NRAS | AZD6244 | Sensitization to MEK inhibition |
Experimental Protocols
The following methodologies were employed in the key studies demonstrating the synergistic potential of this compound:
Cell Culture and Reagents
-
Cell Lines: A panel of human melanoma and colon carcinoma cell lines with known BRAF, NRAS, and KRAS mutations were utilized.[1]
-
Compounds: this compound was synthesized in-house or obtained from commercial sources. GDC-0897 and AZD6244 were provided by their respective manufacturers.[1]
Cell Viability and Proliferation Assays
-
Method: The effect of single-agent and combination drug treatments on cell viability was assessed using standard methods such as the WST-1 assay.
-
Procedure: Cells were seeded in 96-well plates and treated with various concentrations of this compound, the MAPK inhibitor, or a combination of both. Cell viability was measured after a defined incubation period (e.g., 72 hours).[1]
Western Blot Analysis
-
Purpose: To assess the effect of the drug combinations on key signaling proteins within the MAPK pathway.
-
Procedure: Cells were treated with the drugs for a specified time, after which cell lysates were prepared. Protein expression and phosphorylation status of key pathway components (e.g., ERK) were analyzed by Western blotting using specific antibodies.[1]
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound with MAPK inhibitors is rooted in the intricate crosstalk between the PAK1 and MAPK signaling pathways. In cancer cells with activating Ras mutations, the MAPK pathway is constitutively active, driving cell proliferation and survival. While MAPK inhibitors can block this pathway, cancer cells often develop resistance.
PAK1, a downstream effector of the small GTPases Rac and Cdc42, can also modulate the MAPK pathway. By inhibiting PAK1, this compound can disrupt this alternative signaling route, thereby re-sensitizing the cancer cells to the effects of MAPK inhibitors.
Figure 1. Simplified signaling pathway illustrating the synergistic action of this compound and MAPK inhibitors.
Experimental Workflow
The general workflow for assessing the synergy between this compound and other anti-cancer drugs is as follows:
Figure 2. General experimental workflow for synergy studies.
References
Ipa-3: A Comparative Analysis of its Specificity for Pak1 Over Pak2/3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the specificity of the allosteric inhibitor Ipa-3 for p21-activated kinase 1 (Pak1) in comparison to its activity against Pak2 and Pak3. The information presented herein is intended to assist researchers in making informed decisions regarding the use of this compound as a selective tool for studying Group I PAK signaling.
Executive Summary
This compound is a well-documented, non-ATP competitive inhibitor of Group I p21-activated kinases (PAKs), which include Pak1, Pak2, and Pak3. It exerts its inhibitory effect by covalently binding to the autoregulatory domain of the kinase, thereby preventing its activation by upstream effectors such as Cdc42. While this compound is widely cited as a Pak1 inhibitor, evidence indicates that it also demonstrates activity against Pak2 and Pak3. However, a precise quantitative comparison of its potency across all three Group I PAKs is not extensively detailed in publicly available literature. This guide summarizes the existing data on this compound's specificity, provides relevant experimental protocols for its evaluation, and illustrates the signaling context of its targets.
Data Presentation: Quantitative Inhibitor Specificity
The available quantitative data for this compound primarily focuses on its inhibition of Pak1. While it is acknowledged that this compound also inhibits Pak2 and Pak3, specific IC50 or Ki values for these isoforms are not consistently reported in the literature, making a direct quantitative comparison challenging.
| Kinase | Inhibitor | IC50 | Assay Type | Comments |
| Pak1 | This compound | 2.5 µM | Cell-free kinase assay | Non-ATP competitive, allosteric inhibitor.[1] |
| Pak2 | This compound | Not explicitly reported | - | Acknowledged as being inhibited by this compound, but quantitative data is scarce. |
| Pak3 | This compound | Not explicitly reported | - | Acknowledged as being inhibited by this compound, but quantitative data is scarce. |
| Pak4/5/6 | This compound | No inhibition | - | This compound shows no inhibitory activity against Group II PAKs.[1] |
Signaling Pathway and Inhibitor Mechanism
Group I PAKs are key downstream effectors of the Rho GTPases, Rac1 and Cdc42. Upon activation by these GTPases, PAKs undergo a conformational change, leading to autophosphorylation and subsequent phosphorylation of a multitude of downstream substrates involved in regulating the cytoskeleton, cell motility, proliferation, and survival. This compound's unique allosteric mechanism of action prevents the initial activation step, making it a valuable tool to probe the roles of Group I PAKs.
Caption: Simplified signaling pathway of Group I PAKs and the inhibitory action of this compound.
Experimental Protocols
To evaluate the specificity of this compound for Pak1 over Pak2 and Pak3, a combination of in vitro biochemical assays and cell-based assays is recommended.
In Vitro Kinase Assay for IC50 Determination
This protocol is designed to measure the concentration of this compound required to inhibit 50% of the kinase activity of Pak1, Pak2, and Pak3.
Materials:
-
Recombinant human Pak1, Pak2, and Pak3 enzymes
-
Active Cdc42-GTPγS
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM Dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)
-
[γ-32P]ATP
-
P81 phosphocellulose paper or SDS-PAGE equipment
-
Scintillation counter or autoradiography equipment
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microcentrifuge tube, pre-incubate the respective PAK isoform (Pak1, Pak2, or Pak3) with the various concentrations of this compound for 20-30 minutes at room temperature. Include a DMSO control.
-
Add active Cdc42-GTPγS to each reaction to activate the PAK enzyme and incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding the substrate (e.g., MBP) and [γ-32P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto P81 paper and washing with phosphoric acid, or by adding SDS-PAGE loading buffer.
-
If using P81 paper, quantify the incorporated radioactivity using a scintillation counter. If using SDS-PAGE, visualize the phosphorylated substrate by autoradiography and quantify band intensity.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro kinase assay to determine this compound IC50 values.
Cellular Assay for Target Engagement
This protocol assesses the ability of this compound to inhibit the phosphorylation of a known downstream target of Group I PAKs in a cellular context.
Materials:
-
Cell line expressing Pak1, Pak2, and Pak3 (e.g., HEK293, HeLa)
-
This compound
-
Cell lysis buffer
-
Antibodies: anti-phospho-PAK (e.g., pPAK1(Thr423)/PAK2(Thr402)), anti-total-PAK1, anti-total-PAK2, anti-total-PAK3
-
Western blotting reagents and equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound for a specified time (e.g., 1-4 hours). Include a DMSO control.
-
If necessary, stimulate the cells with an activator of the Rac/Cdc42 pathway (e.g., EGF, PDGF) for a short period before lysis.
-
Wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blot analysis using antibodies against phosphorylated and total PAK proteins.
-
Quantify the band intensities to determine the effect of this compound on PAK autophosphorylation.
Conclusion
This compound is a valuable tool for studying the roles of Group I PAKs. While it is most potent against Pak1, its inhibitory activity extends to Pak2 and Pak3. Researchers should be aware of this broader specificity when interpreting experimental results. The use of appropriate controls, such as a structurally related inactive compound (e.g., PIR3.5), and complementary approaches like siRNA-mediated knockdown of individual PAK isoforms, is crucial for validating findings attributed to the inhibition of a specific PAK. Further studies are warranted to precisely quantify the inhibitory potency of this compound against Pak2 and Pak3 to provide a more complete picture of its selectivity profile.
References
The Critical Role of PIR3.5 as a Control for the PAK1 Inhibitor Ipa-3
In the study of cellular signaling pathways, the use of specific inhibitors is a cornerstone of dissecting protein function. Ipa-3 is a well-characterized allosteric inhibitor of p21-activated kinase 1 (PAK1), a key regulator of cytoskeleton dynamics, cell motility, and gene expression.[1][2] To ensure that the observed cellular effects of this compound are unequivocally due to the inhibition of PAK1 and not off-target interactions, a proper negative control is essential. PIR3.5, a regioisomer of this compound, serves as the ideal inactive control compound for these experiments.
Mechanism of Action: this compound vs. PIR3.5
This compound functions as a non-ATP-competitive inhibitor that binds covalently to the regulatory domain of PAK1.[1][3] This binding event prevents the interaction between PAK1 and its upstream activators, the Rho GTPases Cdc42 and Rac, thereby blocking the conformational changes required for kinase activation.[1][3] Crucially, this compound does not inhibit PAK1 that has already been activated.[1][2]
PIR3.5 is structurally similar to this compound but is unable to effectively inhibit PAK1 activation. Experiments have shown that while this compound blocks Cdc42 from binding to the PAK1 regulatory domain, PIR3.5 fails to do so, even at high concentrations.[1] This inactivity makes it an excellent tool for distinguishing PAK1-specific effects from other potential non-specific effects of the chemical scaffold.
Mechanism of this compound and its inactive control, PIR3.5.
Comparative Efficacy Data
The stark difference in inhibitory activity between this compound and PIR3.5 is evident in their biochemical and cellular assay performance. While this compound effectively inhibits PAK1, PIR3.5 shows negligible activity, confirming its suitability as a negative control.
| Compound | Target | Assay Type | IC50 Value (µM) | Outcome | Reference |
| This compound | PAK1 | In vitro kinase assay | ~2.5 | Inhibits PAK1 activation by preventing Cdc42 binding. | [1] |
| PIR3.5 | PAK1 | In vitro kinase assay | > 50 | Does not inhibit Cdc42 binding or PAK1 activation. | [1] |
| This compound | PAK1 | Cellular membrane ruffling assay | < 50 | Inhibits PMA-stimulated membrane ruffling. | [1] |
| PIR3.5 | PAK1 | Cellular membrane ruffling assay | > 50 | Does not inhibit PMA-stimulated membrane ruffling. | [1] |
Experimental Protocol: Validating this compound Specificity via Western Blot
To confirm that the effects of this compound are target-specific, a Western blot analysis can be performed to measure the phosphorylation of a downstream PAK1 substrate. This protocol includes PIR3.5 as a negative control.
Objective: To assess the effect of this compound and PIR3.5 on PAK1-mediated signaling in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293, BS-C-1)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
PIR3.5 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Stimulant (e.g., Phorbol Myristate Acetate - PMA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-PAK(Thr423), anti-total-PAK1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours if necessary.
-
Pre-treat cells for 30-60 minutes with one of the following:
-
Vehicle (DMSO)
-
This compound (e.g., 20 µM)
-
PIR3.5 (e.g., 20 µM)
-
-
Stimulate cells with an appropriate agonist (e.g., 250 ng/ml PMA for 15 minutes) to activate PAK1 signaling.[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.[4]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.[5]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PAK) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.[5]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip and re-probe the membrane for total PAK1 or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Expected Outcome: Treatment with this compound should significantly reduce the phosphorylation of PAK1 at Threonine 423 upon stimulation. In contrast, cells treated with the vehicle or PIR3.5 should show robust phosphorylation, demonstrating that the inhibitory effect is specific to this compound and not an artifact of the compound's general structure or the vehicle.
Workflow for validating this compound specificity using PIR3.5.
By incorporating PIR3.5 into experimental designs, researchers can confidently attribute the observed biological effects of this compound to its specific inhibition of the PAK1 signaling pathway, thereby strengthening the validity and impact of their findings.
References
- 1. An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Phenotypic Differences Between Ipa-3 Treatment and Pak1 Knockout: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic outcomes observed following the pharmacological inhibition of p21-activated kinase 1 (Pak1) with Ipa-3 and the genetic ablation of the PAK1 gene. We present a detailed analysis of their effects on cellular processes, supported by quantitative data, experimental protocols, and signaling pathway diagrams to aid in the design and interpretation of research studies in oncology, cell biology, and drug discovery.
At a Glance: this compound vs. Pak1 Knockout
| Feature | This compound Treatment | Pak1 Knockout |
| Mechanism | Allosteric inhibitor of group I Paks (Pak1, Pak2, Pak3), preventing activation by Cdc42 and Rac1.[1] | Complete and permanent loss of Pak1 protein expression. |
| Specificity | Primarily targets group I Paks. Potential for off-target effects at higher concentrations. | Highly specific to Pak1, but may induce compensatory mechanisms by other Pak isoforms (e.g., Pak2). |
| Temporal Control | Acute, reversible inhibition. Allows for dose-dependent and timed interventions. | Chronic, irreversible loss of function. Studies long-term consequences of Pak1 absence. |
| Cellular Effects | Inhibition of proliferation, induction of apoptosis, reduced cell migration and invasion.[2][3][4] | Reduced proliferation, decreased colony formation, impaired migration.[5][6] |
| In Vivo Effects | Suppression of tumor growth in xenograft models.[2][3][4][7] | Impaired tumor growth in xenograft models.[8] |
Quantitative Comparison of Phenotypic Effects
The following tables summarize the quantitative data from various studies, comparing the effects of this compound treatment and Pak1 knockout/knockdown on key cellular phenotypes.
Table 1: Effect on Cell Viability and Proliferation
| Cell Line | Treatment/Modification | Assay | Result | Reference |
| H2M (Hepatocellular Carcinoma) | This compound (21 µM) | MTT Assay (48h) | ~50% reduction in cell viability.[2] | [2] |
| HCT116 (Colon Cancer) | Pak1 siRNA | Proliferation Assay (96h) | ~85% inhibition of cell proliferation.[6] | [6] |
| THP-1 (Acute Myeloid Leukemia) | This compound (6 µg/mL) | Cell Proliferation | Significant reduction in proliferation.[5] | [5] |
| THP-1 (Acute Myeloid Leukemia) | Pak1 shRNA | Colony Formation | Significant reduction in colony formation.[5] | [5] |
| Lung Cancer Cells | This compound (10 µM) | MTT Assay (48h) | Significant dose-dependent reduction in proliferation.[9] | [9] |
| Squamous NSCLC Cells | Pak1 siRNA | [3H]thymidine uptake | Pronounced reduction in proliferation.[8] | [8] |
Table 2: Effect on Apoptosis
| Cell Line | Treatment/Modification | Assay | Result | Reference |
| H2M (Hepatocellular Carcinoma) | This compound (40 µM) | Western Blot | Increased cleavage of PARP and Caspase 3.[3] | [3] |
| Various Leukemia Cell Lines | This compound (20 µM) | TUNEL Assay (48h) | Significant increase in TUNEL-positive cells.[10][11] | [10][11] |
| Squamous NSCLC Cells | This compound | Annexin-V/PI Staining | Seven-fold increase in Annexin-V incorporation.[8] | [8] |
| Squamous NSCLC Cells | Pak1 siRNA | Annexin-V/PI Staining | Two- to six-fold increase in Annexin-V incorporation.[8] | [8] |
Table 3: Effect on Cell Migration
| Cell Line | Treatment/Modification | Assay | Result | Reference |
| H2M (Hepatocellular Carcinoma) | This compound | Transwell Migration Assay | ~79% reduction in migrated cells.[3] | [3] |
| DLD1 (Colon Cancer) | Pak1 shRNA | Migration Assay | Inhibition of cell migration.[6] | [6] |
Signaling Pathways
The following diagrams illustrate the central role of Pak1 in cellular signaling and the mechanism of action of this compound.
Caption: Simplified Pak1 signaling pathway.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability/Proliferation (MTT Assay)
Objective: To quantify the effect of this compound treatment or Pak1 knockout on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., H2M, HCT116)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4 x 10³ cells/well and allow them to adhere overnight.[2]
-
For this compound treatment, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
For Pak1 knockout cells, seed wild-type and knockout cells in parallel.
-
Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To detect and quantify apoptosis following this compound treatment or Pak1 knockout.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or use Pak1 knockout and wild-type cells as described for the MTT assay.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered apoptotic.
Transwell Migration Assay
Objective: To assess the effect of this compound treatment or Pak1 knockout on cell migration.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Complete medium (with chemoattractant, e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Pre-coat the Transwell inserts with an appropriate extracellular matrix protein if necessary.
-
Seed cells (e.g., 5 x 10⁴ cells) in the upper chamber of the Transwell insert in serum-free medium. For this compound treatment, include the desired concentration of this compound in the upper chamber.
-
Add complete medium to the lower chamber as a chemoattractant.
-
Incubate for 16-24 hours.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the insert with methanol and stain with 0.5% crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Generation of Pak1 Knockout Cell Lines (CRISPR/Cas9)
Objective: To create a stable Pak1 knockout cell line.
Materials:
-
Cells of interest
-
Pak1-specific sgRNA and Cas9 expression vectors (or a combined vector)
-
Lipofectamine or other transfection reagent
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
Sanger sequencing reagents
Procedure:
-
Design and Clone sgRNA: Design sgRNAs targeting an early exon of the PAK1 gene. Clone the sgRNA into a suitable vector co-expressing Cas9 and a selection marker.
-
Transfection: Transfect the cells with the CRISPR/Cas9 plasmid using a suitable transfection reagent according to the manufacturer's protocol.[12][13][14]
-
Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
Single-Cell Cloning: After selection, plate the cells at a very low density in 96-well plates to isolate single clones.
-
Screening and Validation:
-
Expand the single-cell clones.
-
Extract genomic DNA from each clone.
-
Perform PCR to amplify the targeted region of the PAK1 gene.
-
Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of Pak1 protein expression by Western blot analysis.
-
Western Blot Analysis
Objective: To determine the expression levels of Pak1 and downstream signaling proteins.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Pak1, anti-phospho-Pak1, anti-JNK, anti-paxillin, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., actin) to normalize protein levels.
Conclusion
Both the pharmacological inhibition of Pak1 with this compound and the genetic knockout of PAK1 demonstrate significant anti-proliferative, pro-apoptotic, and anti-migratory effects in various cancer cell models. The choice between these two approaches depends on the specific research question. This compound offers a powerful tool for studying the acute effects of Pak1 inhibition in a dose- and time-dependent manner, which is highly relevant for preclinical drug development. Conversely, Pak1 knockout provides a definitive model to investigate the long-term consequences of complete Pak1 loss, though potential compensatory mechanisms should be considered. This guide provides the necessary information and protocols to aid researchers in selecting the appropriate methodology and interpreting the resulting phenotypic differences.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Growth of Liver Cancer Cells By Suppressing PAK1 and NF-κB Activation | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. PAK1 is a therapeutic target in acute myeloid leukemia and myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound inhibits the growth of liver cancer cells by suppressing PAK1 and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Group I PAK Inhibitor this compound Induces Cell Death and Affects Cell Adhesivity to Fibronectin in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
Comparative Analysis of Ipa-3's Effect on Different Tumor Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the p21-activated kinase (PAK) inhibitor, Ipa-3, across various tumor types. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant signaling pathways to support further investigation and drug development efforts.
This compound is a small molecule inhibitor that allosterically targets Group I p21-activated kinases (PAK1, PAK2, and PAK3), which are crucial nodes in signaling pathways that drive cancer cell proliferation, survival, and motility.[1] This guide offers a comparative analysis of this compound's efficacy against different cancer types and benchmarks its performance against other PAK inhibitors.
Data Presentation: Quantitative Analysis of this compound and Alternatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and two alternative PAK inhibitors, FRAX597 and PF-3758309, across a panel of cancer cell lines. This data, compiled from the Genomics of Drug Sensitivity in Cancer (GDSC) database and other published studies, allows for a direct comparison of their potency in different tumor contexts.[2]
| Breast Cancer Cell Lines | This compound IC50 (µM) | FRAX597 IC50 (nM) | PF-3758309 IC50 (nM) |
| MDA-MB-231 | 28.32 | 23.3 (PAK1 Ki) | <10 |
| MCF7 | 30.24 | - | <10 |
| T-47D | 31.26 | - | <10 |
| HS 578T | 27.81 | - | <10 |
| Lung Cancer Cell Lines | This compound IC50 (µM) | FRAX597 IC50 (nM) | PF-3758309 IC50 (nM) |
| A549 | 29.87 | - | 27 |
| NCI-H460 | 30.81 | - | <10 |
| NCI-H23 | 32.15 | - | <10 |
| HOP-62 | 29.53 | - | <10 |
| Melanoma Cell Lines | This compound IC50 (µM) | FRAX597 IC50 (nM) | PF-3758309 IC50 (nM) |
| A375 | 33.12 | - | <10 |
| MALME-3M | 31.87 | - | <10 |
| SK-MEL-2 | 30.98 | - | <10 |
| SK-MEL-5 | 32.45 | - | <10 |
| Colon Cancer Cell Lines | This compound IC50 (µM) | FRAX597 IC50 (nM) | PF-3758309 IC50 (nM) |
| HCT116 | 30.11 | - | 0.24 |
| HT29 | 31.54 | - | >1000 (Resistant) |
| SW480 | 29.98 | - | <10 |
| SW620 | 28.76 | - | <10 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the design of future studies.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control. Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation of proteins in the PAK1 signaling pathway following treatment with this compound.
-
Cell Lysis: Culture cells to 70-80% confluency and treat with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PAK1, PAK1, p-MEK, MEK, p-ERK, ERK, β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model of prostate cancer.[3]
-
Cell Implantation: Subcutaneously inject 2 x 10^6 PC-3 human prostate cancer cells suspended in 100 µL of a 1:1 mixture of Matrigel and serum-free medium into the flank of male athymic nude mice.[3]
-
Tumor Growth and Treatment: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg) or vehicle control intraperitoneally daily for a specified period (e.g., 21 days).[4]
-
Tumor Measurement: Measure tumor volume every 2-3 days throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis, such as immunohistochemistry or Western blotting.
-
Animal Welfare: Monitor the health of the animals regularly, including body weight and general appearance. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
Transwell Migration and Invasion Assay
This protocol assesses the effect of this compound on the migratory and invasive potential of cancer cells.
-
Cell Preparation: Culture cancer cells to sub-confluency. Starve the cells in a serum-free medium for 24 hours before the assay.
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
Cell Seeding: Resuspend the starved cells in a serum-free medium containing the desired concentration of this compound or vehicle control. Seed 1 x 10^5 cells into the upper chamber of the Transwell insert.
-
Chemoattractant: Fill the lower chamber with a complete medium containing a chemoattractant, such as 10% fetal bovine serum.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow.
Signaling Pathways
// Nodes RTK [label="Receptor Tyrosine\nKinases (e.g., EGFR, PDGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Rac1_Cdc42 [label="Rac1/Cdc42", fillcolor="#FBBC05", fontcolor="#202124"]; PAK1 [label="PAK1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ipa3 [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; LIMK [label="LIMK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cofilin [label="Cofilin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle [label="Cell Cycle\nProgression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Migration &\nInvasion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges RTK -> Ras [color="#5F6368"]; Ras -> Rac1_Cdc42 [color="#5F6368"]; Rac1_Cdc42 -> PAK1 [color="#5F6368"]; Ipa3 -> PAK1 [label="Inhibits", fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; PAK1 -> MEK [color="#5F6368"]; PAK1 -> NFkB [color="#5F6368"]; PAK1 -> LIMK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Cell_Cycle [color="#5F6368"]; NFkB -> Survival [color="#5F6368"]; LIMK -> Cofilin [arrowhead=tee, color="#5F6368"]; Cofilin -> Migration [color="#5F6368", style=dashed]; Cell_Cycle -> Proliferation [color="#5F6368"]; } caption: "Simplified PAK1 Signaling Pathway"
// Nodes Cell_Culture [label="Cancer Cell\nLines", fillcolor="#F1F3F4", fontcolor="#202124"]; Ipa3_Treatment [label="this compound\nTreatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viability [label="Cell Viability\n(MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Western [label="Protein Analysis\n(Western Blot)", fillcolor="#FBBC05", fontcolor="#202124"]; Migration_Assay [label="Migration/\nInvasion Assay", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vivo [label="In Vivo\nXenograft Model", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis &\nComparison", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Ipa3_Treatment [color="#5F6368"]; Ipa3_Treatment -> Viability [color="#5F6368"]; Ipa3_Treatment -> Western [color="#5F6368"]; Ipa3_Treatment -> Migration_Assay [color="#5F6368"]; Ipa3_Treatment -> In_Vivo [color="#5F6368"]; Viability -> Data_Analysis [color="#5F6368"]; Western -> Data_Analysis [color="#5F6368"]; Migration_Assay -> Data_Analysis [color="#5F6368"]; In_Vivo -> Data_Analysis [color="#5F6368"]; } caption: "General Experimental Workflow"
Conclusion
This guide provides a comparative overview of this compound's efficacy in various tumor models, alongside detailed experimental protocols and visual representations of its mechanism of action. The presented data suggests that while this compound shows promise as a PAK1 inhibitor, its potency can vary across different cancer types. Further research, guided by the methodologies outlined here, is essential to delineate the specific contexts in which this compound and other PAK inhibitors may offer the most therapeutic benefit. The provided information aims to serve as a valuable resource for the scientific community in the ongoing effort to develop more effective cancer therapies.
References
- 1. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. In vivo prostate tumor xenograft assay [bio-protocol.org]
- 4. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling Ipa-3
For researchers, scientists, and drug development professionals working with Ipa-3, a selective, non-ATP competitive inhibitor of p21-activated kinase 1 (PAK1), ensuring safe handling and disposal is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to directly address procedural questions.
Chemical Identification:
| Property | Value |
| Chemical Name | 1,1'-Dithiodi-2-naphthol |
| Synonym | This compound, Inhibitor of PAK1 Activation 3 |
| CAS Number | 42521-82-4 |
| Molecular Formula | C₂₀H₁₄O₂S₂ |
| Molecular Weight | 350.45 |
| Form | Powder |
Personal Protective Equipment (PPE) and Handling
Given that the toxicological properties of this compound have not been fully investigated, stringent adherence to safety protocols is mandatory.[1] The following PPE is required to minimize exposure and ensure a safe laboratory environment.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear tight-fitting chemical splash goggles or a face shield.[1] Standard safety glasses are not sufficient. |
| Hand Protection | Wear protective gloves. The specific glove material should be chosen based on a risk assessment and compatibility with the solvents used to dissolve this compound. |
| Skin and Body Protection | Wear a lab coat and, if there is a risk of significant exposure, additional protective clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded or if irritation or other symptoms are experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] |
Handling Procedures:
-
Engineering Controls: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
-
Work Practices: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale the powder or its solutions. Avoid dust formation.[1] Wash hands thoroughly after handling.
Experimental Protocols
Stock Solution Preparation:
This compound is soluble in DMSO and ethanol. A common procedure for preparing a stock solution is as follows:
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance.
-
Dissolving: Add the appropriate volume of DMSO or ethanol to the powder. For example, to create a 10 mM stock solution in DMSO, dissolve 3.50 mg of this compound in 1 mL of DMSO.
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Store the stock solution at -20°C in a tightly sealed container.
Disposal Plan
This compound is classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is critical to prevent environmental contamination.
Waste Collection:
-
All solid this compound waste, contaminated consumables (e.g., pipette tips, gloves), and solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
Disposal Method:
-
Dispose of the hazardous waste through a licensed professional waste disposal service. Do not dispose of this compound down the drain or in the regular trash.
Signaling Pathway and Experimental Workflow Diagrams
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
